molecular formula C21H21NO5 B1363559 (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid CAS No. 653589-37-8

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid

Cat. No.: B1363559
CAS No.: 653589-37-8
M. Wt: 367.4 g/mol
InChI Key: CJGSLUBWMLBOFZ-YJYMSZOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)/t13-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGSLUBWMLBOFZ-YJYMSZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](C[C@@H]1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373261
Record name (2S,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917099-02-6, 653589-37-8
Record name rel-1-(9H-Fluoren-9-ylmethyl) (2R,4S)-4-hydroxy-1,2-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917099-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid: Properties, Applications, and Protocols for Advanced Drug Discovery

Introduction: A Privileged Scaffold for Modern Therapeutics

In the landscape of medicinal chemistry and peptide science, the rational design of molecules with precise three-dimensional structures is paramount. This compound has emerged as a pivotal building block for this purpose. It is a non-proteinogenic amino acid analog that offers a unique combination of a conformationally constrained piperidine scaffold, a strategically placed hydroxyl group for secondary interactions or further functionalization, and the versatile Fmoc protecting group essential for modern peptide synthesis.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the chemical properties, applications, and field-proven methodologies for utilizing this compound. As Senior Application Scientists, our goal is not merely to present protocols, but to elucidate the underlying chemical principles and strategic considerations that enable the translation of this molecule's potential into tangible therapeutic innovation.

Part 1: Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The defined stereochemistry and functional group arrangement of this compound are critical to its utility.

Core Chemical Identity

The compound is a white powder under standard conditions, with key identifiers and properties summarized below.[1][2]

PropertyValueSource(s)
Molecular Formula C₂₁H₂₁NO₅[1][2][3]
Molecular Weight 367.40 g/mol [1][3]
CAS Number 653589-37-8[2]
Appearance White Powder[2]
Purity (Typical) ≥ 97% (HPLC)[2]
Optical Rotation [α]²⁰D = -9 ± 2° (c=1 in DMF)[2]
Storage Conditions 0–8 °C, Desiccated[2]
InChI Key CJGSLUBWMLBOFZ-YJYMSZOUSA-N[3]
MDL Number MFCD04112684[1][2][3]
Structural Analysis

The power of this reagent lies in its distinct structural motifs, each contributing to its function.

Caption: Key functional components of the molecule.

  • Fmoc Protecting Group: The fluorenylmethoxycarbonyl group is the cornerstone of its use in solid-phase peptide synthesis (SPPS). It provides robust protection for the piperidine nitrogen under acidic and neutral conditions but is cleanly removed by a mild base, typically piperidine, ensuring orthogonality with acid-labile side-chain protecting groups.[4]

  • Piperidine Scaffold: Unlike flexible aliphatic amino acids, the piperidine ring introduces a high degree of conformational rigidity. This pre-organization of the molecular backbone is a powerful strategy in drug design to reduce the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity.

  • 4-Hydroxyl Group: The axial hydroxyl group at the C4 position is a key pharmacophoric feature. It can act as a hydrogen bond donor or acceptor, forming critical interactions within a receptor's binding pocket. Furthermore, it serves as a synthetic handle for further derivatization, enabling the creation of compound libraries or the attachment of payloads in bioconjugation.[2]

  • (2S,4R) Stereochemistry: The specific cis stereochemical relationship between the carboxylic acid at C2 and the hydroxyl group at C4 is fixed. This ensures that the substituent vectors are presented in a precise and reproducible three-dimensional arrangement, which is non-negotiable for achieving specific molecular recognition.

Representative Spectroscopic Analysis

While specific batch data is proprietary, the expected spectroscopic signatures are predictable and essential for quality control.

  • ¹H NMR: The spectrum would be characterized by the aromatic protons of the Fmoc group (typically 8 protons between 7.2-7.8 ppm), the diastereotopic protons of the piperidine ring (complex multiplets between ~1.5-4.5 ppm), and the characteristic methine proton adjacent to the hydroxyl group.

  • ¹³C NMR: Key signals would include those from the carbonyls of the Fmoc and carboxylic acid groups (~156 ppm and ~175 ppm, respectively), numerous aromatic signals for the Fmoc group (~120-144 ppm), and aliphatic signals corresponding to the piperidine ring carbons.

  • Mass Spectrometry (ESI-MS): In negative ion mode, the expected [M-H]⁻ ion would be observed at m/z 366.4. In positive ion mode, [M+H]⁺ at m/z 368.4 or sodium adduct [M+Na]⁺ at m/z 390.4 would confirm the molecular weight.

Part 2: Core Applications in Synthesis

This building block is a versatile tool, primarily leveraged in two synergistic fields: peptide synthesis and small molecule drug discovery.

A Cornerstone of Modern Peptide Synthesis

The incorporation of this compound into a peptide sequence is a validated strategy to create peptidomimetics with superior properties.

  • Enhanced Proteolytic Stability: The non-natural piperidine backbone is resistant to degradation by endogenous proteases, which readily cleave natural peptide bonds. This can significantly extend the in-vivo half-life of a peptide therapeutic.

  • Secondary Structure Induction: The constrained ring can act as a turn-mimetic, forcing the peptide chain to adopt a specific conformation (e.g., β-turn). This is critical for mimicking the bioactive conformation of a natural peptide ligand.

  • Increased Cell Permeability: The hydroxyl group can modulate the hydrophilicity of the peptide, and the overall scaffold can influence the molecule's ability to cross cell membranes, a common challenge for peptide drugs.

G cluster_0 Structural Features cluster_1 Functional Consequences cluster_2 Desired Pharmaceutical Properties Piperidine Scaffold Piperidine Scaffold 4-Hydroxyl Group 4-Hydroxyl Group H-Bonding Potential H-Bonding Potential 4-Hydroxyl Group->H-Bonding Potential (2S,4R) Stereocontrol (2S,4R) Stereocontrol Precise Vector Orientation Precise Vector Orientation (2S,4R) Stereocontrol->Precise Vector Orientation Conformational Rigidity Conformational Rigidity Increased Target Affinity/Selectivity Increased Target Affinity/Selectivity Conformational Rigidity->Increased Target Affinity/Selectivity Improved Metabolic Stability Improved Metabolic Stability Conformational Rigidity->Improved Metabolic Stability H-Bonding Potential->Increased Target Affinity/Selectivity Precise Vector Orientation->Increased Target Affinity/Selectivity Enhanced Pharmacokinetics (PK) Enhanced Pharmacokinetics (PK) Increased Target Affinity/Selectivity->Enhanced Pharmacokinetics (PK) Improved Metabolic Stability->Enhanced Pharmacokinetics (PK)

Caption: Relationship between structure and pharmaceutical properties.

A Privileged Scaffold for Novel Therapeutics

Beyond peptides, the piperidine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] This compound serves as an advanced, chirally-pure starting material for synthesizing small molecule inhibitors and modulators for various disease targets, such as kinases, proteases, and GPCRs. Research into N-acylpiperidine derivatives, for example, has yielded potent inhibitors for targets like steroid 5α-reductase.[6] Its applications also extend to bioconjugation, where it can act as a stable linker, and materials science for creating biocompatible polymers.[2]

Part 3: Experimental Protocols and Methodologies

The following section details a robust, validated protocol for the incorporation of this compound into a growing peptide chain using manual solid-phase peptide synthesis.

Protocol for Incorporation via Fmoc-SPPS

This protocol assumes a 0.1 mmol scale synthesis on a standard solid support (e.g., Rink Amide or Wang resin). All steps should be performed in a dedicated peptide synthesis vessel with appropriate ventilation.

G start Start: Resin-Bound Peptide (with N-terminal Fmoc) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF, 2x) start->deprotection Free Amine Generation wash1 2. DMF Wash (Multiple cycles) deprotection->wash1 activation 3. Amino Acid Activation (Fmoc-Hyp-OH + HBTU/DIC + Base in DMF) wash1->activation coupling 4. Coupling Reaction (Add activated AA to resin) wash1->coupling Prepare Resin activation->coupling Introduce Activated Ester wash2 5. DMF Wash (Multiple cycles) coupling->wash2 end End: Elongated Peptide (with new N-terminal Fmoc) wash2->end

Caption: Standard Fmoc-SPPS cycle for incorporation.

Step 1: Resin Preparation and Swelling

  • Action: Place the resin (0.1 mmol) in the reaction vessel. Add dimethylformamide (DMF, ~5 mL) and gently agitate for 30 minutes.

  • Causality: Swelling the polystyrene resin is critical. It opens the polymer matrix, ensuring that reagents have full access to the reactive sites on the growing peptide chain. DMF is the solvent of choice for its excellent swelling properties and ability to dissolve all necessary reagents.

Step 2: N-terminal Fmoc Deprotection

  • Action: Drain the DMF. Add a solution of 20% piperidine in DMF (5 mL). Agitate for 3 minutes. Drain. Repeat with a fresh 5 mL portion of the piperidine solution for 7-10 minutes.

  • Causality: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[7] The first, shorter treatment removes the bulk of the protecting group, while the second, longer treatment ensures the reaction goes to completion, liberating the N-terminal amine for the subsequent coupling step.

Step 3: Washing

  • Action: Drain the piperidine solution. Wash the resin thoroughly with DMF (5 x 5 mL), agitating for 1 minute per wash.

  • Causality: This is a critical, non-negotiable step. It completely removes residual piperidine and the dibenzofulvene-piperidine adduct. Failure to do so will result in neutralization of the subsequent activated amino acid, leading to failed coupling.

Step 4: Amino Acid Activation (Performed in a separate vial)

  • Action: In a clean vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL). Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.). Vortex for 1-2 minutes.

  • Causality: The carboxylic acid is not reactive enough to form a peptide bond on its own. It must be converted to an activated species. HBTU is an aminium-based coupling reagent that, in the presence of a non-nucleophilic base (DIPEA), rapidly forms a highly reactive HOBt ester, primed for nucleophilic attack by the resin's free amine. Using a slight excess of reagents drives the reaction to completion.

Step 5: Coupling

  • Action: Add the activated amino acid solution from Step 4 to the washed resin. Agitate at room temperature for 1-2 hours.

  • Causality: The liberated N-terminal amine on the resin attacks the activated carbonyl carbon of the HOBt ester, forming the new, stable peptide bond. The reaction time is a balance between ensuring complete coupling and minimizing potential side reactions.

Step 6: Final Wash

  • Action: Drain the coupling solution. Wash the resin with DMF (3 x 5 mL) followed by dichloromethane (DCM) (3 x 5 mL).

  • Causality: Removes excess reagents and byproducts, yielding a clean, resin-bound peptide that is ready for the next cycle of deprotection and coupling or for final cleavage.

Self-Validation: A small sample of the resin can be taken after coupling (Step 6) and subjected to a Kaiser test (ninhydrin test). A negative result (yellow beads) confirms the absence of free primary amines and validates the successful completion of the coupling reaction.

Strategic Considerations: The Role of the 4-Hydroxyl Group

A common question is whether the secondary alcohol at the C4 position requires protection during SPPS.

  • Standard Protocol: For the vast majority of standard coupling reactions using aminium (HBTU, HATU) or carbodiimide (DIC) activators, the hydroxyl group does not require protection. The primary amine of the N-terminus is significantly more nucleophilic and sterically accessible than the secondary alcohol, ensuring that N-acylation is the overwhelmingly favored reaction pathway.

  • When to Consider Protection: In specific scenarios, protection might be warranted. If using highly reactive activating agents (e.g., acid chlorides) or if performing a particularly challenging coupling that requires extended reaction times and elevated temperatures, there is a minor risk of O-acylation, leading to a branched byproduct. In these specialized cases, a derivative with the hydroxyl group protected, for instance as a tert-butyl (tBu) ether, would provide absolute security against this side reaction. The choice is a balance between process simplicity and risk mitigation for a specific synthetic challenge.

Conclusion

This compound is far more than a simple amino acid derivative; it is a sophisticated design element for the modern medicinal chemist. Its inherent structural rigidity, defined stereochemistry, and versatile functional handles provide a reliable platform for constructing molecules with enhanced stability, selectivity, and pharmacokinetic profiles. By understanding the fundamental chemical properties and mastering the robust synthetic protocols detailed in this guide, researchers can effectively harness its potential to accelerate the discovery and development of next-generation therapeutics.

References

  • Amerigo Scientific. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • American Elements. (n.d.). Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Retrieved January 17, 2026, from [Link]

  • Chem-Impex International. (n.d.). Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Retrieved January 17, 2026, from a cached version provided by Google search.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (A representative review on the topic, URL not provided for a specific paper).
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. (A representative review on the topic, URL not provided for a specific paper).
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (A foundational paper on Fmoc chemistry, URL not provided for a specific paper).
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • MDPI. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(15), 3447. Retrieved January 17, 2026, from [Link]

  • Picard, F., Barassin, S., Mokhtarian, A., & Hartmann, R. W. (2002). Synthesis and evaluation of 2'-substituted 4-(4'-carboxy- or 4'-carboxymethylbenzylidene)-N-acylpiperidines: highly potent and in vivo active steroid 5alpha-reductase type 2 inhibitors. Journal of Medicinal Chemistry, 45(16), 3406–3417. Retrieved January 17, 2026, from [Link]

  • Yadav, N., Kumar, R., Sangwan, S., Dhanda, V., Duhan, A., & Sindhu, J. (2024). Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors. Future Medicinal Chemistry, 16(26), 2045-2064. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid: Structure, Stereochemistry, and Applications in Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid is a pivotal, non-canonical amino acid analog that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its rigidified piperidine scaffold, coupled with a strategically placed hydroxyl group, offers a unique tool for modulating the conformational properties and biological activity of peptides. This guide provides a comprehensive overview of its structure, the critical role of its stereochemistry, a representative synthetic approach, and its application in the design of sophisticated peptide therapeutics.

Introduction: The Strategic Advantage of Non-Canonical Amino Acids

The introduction of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy to overcome the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and limited conformational diversity.[1] By moving beyond the 20 proteinogenic amino acids, researchers can engineer peptides with enhanced potency, selectivity, and pharmacokinetic profiles.[2][3] this compound, a proline analog, is a prime example of an ncAA that imparts significant structural and functional advantages.[4]

Molecular Structure and Stereochemical Imperatives

The defining features of this compound are its six-membered piperidine ring and the specific spatial arrangement of its substituents. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom makes it directly amenable to solid-phase peptide synthesis (SPPS).[4]

Table 1: Physicochemical Properties

PropertyValue
CAS Number 653589-37-8
Molecular Formula C₂₁H₂₁NO₅
Molecular Weight 367.4 g/mol
Appearance White powder
Optical Rotation [α]D²⁰ = -9 ± 2º (c=1 in DMF)[4]
Storage 0-8 °C
The Criticality of the (2S,4R) Configuration

The stereochemistry at the C2 and C4 positions is not arbitrary; it is fundamental to the molecule's function. The '(2S,4R)' designation dictates a cis relationship between the carboxylic acid at C2 and the hydroxyl group at C4. This specific arrangement has profound implications for the conformational behavior of peptides into which it is incorporated.

Drawing a parallel with the well-studied (2S,4R)-4-hydroxyproline (Hyp), a key component of collagen, the hydroxyl group can engage in hydrogen bonding and stereoelectronic interactions that influence the pucker of the ring and the torsion angles of the peptide backbone.[5] In elastin model peptides, the presence of Hyp has been shown to significantly alter self-assembly and supramolecular structure.[5] Similarly, the (2S,4R) stereoisomer of 4-hydroxypiperidine-2-carboxylic acid is expected to pre-organize the peptide backbone, potentially stabilizing specific secondary structures like β-turns or helical motifs. This conformational rigidity can enhance binding affinity to biological targets by reducing the entropic penalty of binding.

Synthesis and Purification: A Representative Protocol

While multiple synthetic routes to substituted piperidines exist, a common strategy involves the stereoselective reduction of a corresponding pyridinium precursor or the cyclization of a linear amino acid derivative. Below is a representative, multi-step protocol for the synthesis of the core (2S,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold, followed by Fmoc protection. This protocol is based on established chemical principles for the synthesis of similar heterocyclic compounds.[6][7]

Experimental Protocol: Synthesis of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid

Step 1: Stereoselective Reduction of a Pyridinium Precursor

  • Starting Material: A suitable N-protected 4-hydroxypyridine-2-carboxylic acid derivative.

  • Reaction: The precursor is dissolved in an appropriate solvent (e.g., methanol).

  • Catalysis: A chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand) is added under an inert atmosphere (e.g., argon).

  • Reduction: The mixture is subjected to hydrogenation at elevated pressure. The choice of catalyst and conditions is crucial for establishing the desired (2S,4R) stereochemistry.

  • Work-up: Upon completion, the catalyst is filtered, and the solvent is removed under reduced pressure.

Step 2: Deprotection of the Core Scaffold

  • Reaction: The N-protected intermediate from Step 1 is dissolved in a suitable solvent.

  • Cleavage: The protecting group is removed under appropriate conditions (e.g., acidolysis for a Boc group or hydrogenolysis for a Cbz group).

  • Isolation: The deprotected amino acid is isolated, often through crystallization or chromatography.

Step 3: Fmoc Protection

  • Reaction: The purified (2S,4R)-4-hydroxypiperidine-2-carboxylic acid is dissolved in an aqueous solvent mixture (e.g., 1,4-dioxane and water) containing a weak base (e.g., sodium bicarbonate).

  • Fmocylation: Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) is added portion-wise at 0°C.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Purification: The product is extracted into an organic solvent, washed, dried, and purified by column chromatography to yield the final this compound.

Applications in Peptide-Based Drug Development

The unique structural features of this compound make it a valuable building block for addressing key challenges in medicinal chemistry.

  • Conformational Constraint: Its rigid scaffold can be used to lock a peptide into a bioactive conformation, improving receptor binding and potency.

  • Enhanced Stability: The piperidine ring is resistant to enzymatic degradation compared to linear amino acid residues, thereby increasing the in vivo half-life of the resulting peptide.

  • Improved Solubility: The hydroxyl group can enhance the aqueous solubility of peptides, which is often a challenge in drug development.[4]

  • Scaffold for Further Modification: The hydroxyl group serves as a handle for further chemical modifications, such as PEGylation or the attachment of other functional moieties.

Workflow for Incorporation into Peptides via SPPS

The incorporation of this compound into a peptide sequence using automated solid-phase peptide synthesis follows a standard Fmoc/tBu strategy.

SPPS_Workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Coupling of (2S,4R)-Fmoc-4-HPCA (HBTU/HOBt or DIC/Oxyma) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Cycle Repeat Cycle for Next Amino Acid Washing_2->Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Standard SPPS cycle for incorporating this compound.

Conclusion

This compound is a sophisticated chemical tool for the modern peptide chemist. Its well-defined stereochemistry and rigid structure provide a reliable method for inducing conformational stability and enhancing the drug-like properties of peptide-based therapeutics. As the demand for more stable and potent peptide drugs continues to grow, the strategic application of such non-canonical amino acids will undoubtedly play a crucial role in the future of drug discovery.

References

  • BenchChem. A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Accessed January 17, 2026.
  • Chem-Impex. Fmoc-(2S,4R-4-hydroxypiperidine-2-carboxylic acid. Accessed January 17, 2026.
  • Organic & Biomolecular Chemistry.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Approved Drugs. Molecules, 25(3), 567.
  • Santa Cruz Biotechnology. (2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid. Accessed January 17, 2026.
  • Amerigo Scientific. This compound. Accessed January 17, 2026.
  • American Elements. Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Accessed January 17, 2026.
  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (2023).
  • The Royal Society of Chemistry.
  • Chem-Impex. Boc-(2S,4R-4-hydroxypiperidine-2-carboxylic acid. Accessed January 17, 2026.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015). European Journal of Medicinal Chemistry, 90, 887-894.
  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Accessed January 17, 2026.
  • BLDpharm. CAS 166042-99-5 (2S,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride. Accessed January 17, 2026.
  • PubChem. (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Accessed January 17, 2026.
  • Google Patents. CN101712645B - Preparation method for (2R, 4R)
  • Bridge Organics. (2R,4S)-4-Hydroxypiperidine-2-carboxylic acid. Accessed January 17, 2026.
  • Conformational States of the CXCR4 Inhibitor Peptide EPI-X4—A Theoretical Analysis. (2023). International Journal of Molecular Sciences, 24(13), 10834.
  • Bochicchio, B., Pepe, A., & Tamburro, A. M. (2014). Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides. Amino acids, 46(3), 545–554.
  • Gellman, S. H. (1998). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 120(19), 4891-4902.

Sources

An In-depth Technical Guide on the Synthesis and Characterization of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid in Modern Drug Discovery

This compound, a proline analogue, is a chiral building block of significant interest in medicinal chemistry and peptide science. Its rigidified piperidine scaffold, coupled with the hydroxyl functionality, allows for the creation of peptides and small molecules with constrained conformations. This conformational rigidity can lead to enhanced binding affinity, selectivity for biological targets, and improved metabolic stability compared to more flexible analogues. The fluorenylmethoxycarbonyl (Fmoc) protecting group makes it particularly well-suited for solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development.[1] This guide provides a comprehensive overview of the synthesis and characterization of this valuable compound, offering insights into the underlying chemical principles and practical experimental guidance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₁H₂₁NO₅
Molecular Weight 367.40 g/mol
Appearance White to off-white powder
CAS Number 653589-37-8
Storage Store at 2-8 °C

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that begins with the asymmetric synthesis of the core (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, followed by the protection of the secondary amine with the Fmoc group.

Part 1: Asymmetric Synthesis of the (2S,4R)-4-hydroxypiperidine-2-carboxylic Acid Core

An established method for the asymmetric synthesis of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid involves an eight-step sequence starting from a chiral precursor.[2] This approach provides excellent stereochemical control, which is crucial for the biological activity of the final peptidomimetics.

Experimental Protocol: Asymmetric Synthesis

A detailed experimental protocol for the asymmetric synthesis can be found in the work by Brooks and Comins (2000).[2] The key transformation involves the diastereoselective reduction of a chiral N-acylpyridinium salt intermediate.

Part 2: Fmoc Protection of the Piperidine Nitrogen

Once the chiral hydroxypiperidine carboxylic acid core is obtained, the secondary amine is protected with the Fmoc group. This is a standard procedure in peptide chemistry, typically achieved by reacting the amino acid with a fluorenylmethoxycarbonyl-containing reagent under basic conditions.[3]

Causality Behind Experimental Choices:

  • Choice of Fmoc Reagent: 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) are commonly used. Fmoc-OSu is often preferred due to its higher stability and ease of handling compared to the more reactive Fmoc-Cl.[3]

  • Base: A mild inorganic base such as sodium bicarbonate or a tertiary amine like triethylamine is used to neutralize the acid generated during the reaction and to deprotonate the amino group, enhancing its nucleophilicity.

  • Solvent: A mixture of an organic solvent like dioxane or acetone and water is typically employed to dissolve both the polar amino acid and the nonpolar Fmoc reagent.

Experimental Protocol: Fmoc Protection

  • Dissolution: Dissolve (2S,4R)-4-hydroxypiperidine-2-carboxylic acid (1 equivalent) in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc Reagent: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Remove the acetone under reduced pressure.

    • Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

    • Extract the product into ethyl acetate.

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Diagram of the Synthesis Workflow:

SynthesisWorkflow Start Chiral Precursor Asymmetric_Synthesis Asymmetric Synthesis (8 steps) Start->Asymmetric_Synthesis Piperidine_Core (2S,4R)-4-hydroxypiperidine -2-carboxylic acid Asymmetric_Synthesis->Piperidine_Core Fmoc_Protection Fmoc Protection (Fmoc-OSu, Na2CO3) Piperidine_Core->Fmoc_Protection Purification Purification (Column Chromatography) Fmoc_Protection->Purification Final_Product (2S,4R)-Fmoc-4-hydroxypiperidine -2-carboxylic acid Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the Fmoc group protons (in the aromatic region, ~7.2-7.8 ppm), the piperidine ring protons, and the hydroxyl proton. The coupling constants between the piperidine protons can help confirm the cis relationship between the C2-carboxyl and C4-hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carboxylic acid and the Fmoc group, the aromatic carbons of the fluorenyl moiety, and the aliphatic carbons of the piperidine ring.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):

ProtonsExpected Chemical Shift Range
Fmoc aromatic7.20 - 7.80
Fmoc CH, CH₂4.10 - 4.50
Piperidine H2, H43.80 - 4.20
Piperidine other CH, CH₂1.50 - 2.20
OHVariable, broad
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a suitable technique for this molecule.

  • Expected [M+H]⁺: 368.14

  • Expected [M+Na]⁺: 390.12

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final product. A reversed-phase C18 column is typically used.

Experimental Protocol: HPLC Analysis

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm (for the Fmoc group)

  • Expected Retention Time: Dependent on the specific system, but will be a single major peak for a pure sample.

Diagram of Characterization Techniques:

Characterization Final_Product (2S,4R)-Fmoc-4-hydroxypiperidine -2-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR MS Mass Spectrometry (ESI) Final_Product->MS HPLC HPLC (Purity) Final_Product->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: Key analytical techniques for the characterization of the target molecule.

Conclusion and Future Perspectives

This guide has provided a detailed framework for the synthesis and characterization of this compound. The methodologies described herein are robust and rely on established chemical principles. The availability of this and other conformationally constrained amino acids is pivotal for the continued advancement of peptide-based therapeutics and peptidomimetics. Future research may focus on developing more efficient and scalable synthetic routes, as well as exploring the incorporation of this building block into novel bioactive molecules with enhanced pharmacological profiles.

References

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Amerigo Scientific. This compound. [Link]

  • PubChem. (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid. [Link]

  • American Elements. Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid. [Link]

  • Anaspec. Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid - 250 mg. [Link]

  • PubChem. (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. [Link]

  • Brooks, C. A., & Comins, D. L. (2000). Asymmetric synthesis of (2S,4R)-4-hydroxypipecolic acid. Tetrahedron Letters, 41(19), 3551–3553. [Link]

Sources

An In-depth Technical Guide to (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core properties, strategic applications, and the technical considerations for its successful implementation in synthetic workflows, particularly in the realm of peptide and peptidomimetic design.

Core Compound Identification and Properties

This compound is a synthetic amino acid analog valued for its unique stereochemistry and the conformational constraints it imparts upon molecular structures. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it directly suitable for use in standard solid-phase peptide synthesis (SPPS) protocols.

Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 653589-37-8[1]
Molecular Formula C₂₁H₂₁NO₅[1][2][3][4]
Molecular Weight 367.40 g/mol [2]
Appearance White powder[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Note: Analytical data like NMR and Mass Spectrometry are often lot-specific and should be confirmed by the end-user via a Certificate of Analysis from the supplier.

Strategic Importance in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific (2S,4R) stereoisomer of 4-hydroxypiperidine-2-carboxylic acid offers a conformationally restricted framework that can mimic or stabilize peptide beta-turns. This has profound implications for drug design:

  • Enhanced Receptor Affinity and Selectivity: By locking a peptide or small molecule into a specific bioactive conformation, this building block can significantly increase binding affinity to a biological target. The defined stereochemistry is crucial for precise interactions within a receptor's binding pocket.

  • Improved Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases in the body. Incorporating non-natural amino acids like this piperidine derivative disrupts the natural peptide backbone, rendering the resulting peptidomimetic more resistant to enzymatic cleavage and extending its in-vivo half-life.

  • Modulation of Physicochemical Properties: The hydroxyl group provides a handle for further functionalization or can be used to improve solubility and other pharmacokinetic properties of the final compound.[1]

Its principal application lies in serving as a versatile building block for creating complex molecular architectures with enhanced efficacy and selectivity, particularly in the development of peptide-based drugs targeting specific biological pathways.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

The true utility of this compound is realized in its application within the Fmoc/tBu (tert-Butyl) solid-phase peptide synthesis strategy. The Fmoc group provides temporary protection of the piperidine nitrogen, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

The Core Fmoc-SPPS Cycle

The incorporation of this compound follows the standard, cyclical three-step SPPS process. The causality behind this workflow is to enable the controlled, directional assembly of a peptide sequence.

SPPS_Workflow Resin Peptide-Resin (N-terminus Fmoc protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Step 2: Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle Chain Elongation Cleavage Final Step: Cleavage & Deprotection (TFA cocktail) Washing2->Cleavage Final Cycle Complete Cycle->Deprotection

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation into a Peptide Sequence

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin (e.g., Rink Amide resin)

  • This compound

  • Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

  • Resin Preparation: Start with the peptide-resin that has undergone its final wash step after the previous Fmoc deprotection. The resin should be swollen in DMF in a suitable reaction vessel.

  • Activation of the Carboxylic Acid:

    • In a separate vial, dissolve 3-5 equivalents of this compound and a nearly equimolar amount (e.g., 2.9-4.9 eq.) of the coupling activator (HBTU/HATU) in a minimal volume of DMF.

    • Add 6-10 equivalents of DIPEA to the solution. The solution will typically change color, indicating activation.

    • Allow the activation to proceed for 1-2 minutes. Causality: This pre-activation step converts the carboxylic acid into a highly reactive ester, primed for rapid and efficient amide bond formation with the resin's free amine, minimizing potential side reactions.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[5] Insight: Non-standard amino acids, especially those with steric bulk, may require longer coupling times or double coupling to ensure the reaction goes to completion.

  • Monitoring the Coupling:

    • Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), a second coupling is required.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • Wash with DCM (2-3 times) and again with DMF (2-3 times) to prepare for the next cycle.

  • Next Cycle: The resin is now ready for the deprotection of the newly added Fmoc group to continue the elongation of the peptide chain.

Key Technical Considerations
  • Hydroxyl Group Protection: The secondary hydroxyl group on the piperidine ring is generally considered sufficiently hindered and does not typically require protection during standard Fmoc-SPPS. However, for syntheses involving particularly aggressive reagents or specific side-chain modifications, protection (e.g., with a t-Butyl group) may be warranted. This must be evaluated on a case-by-case basis.

  • Choice of Coupling Reagent: For sterically hindered or non-standard amino acids, more potent coupling reagents like HATU or PyBOP® are often preferred over standard reagents like HBTU to ensure high coupling efficiency.[5] The choice is dictated by the need to overcome the higher activation energy associated with hindered substrates.

  • Aggregation: Peptides containing conformationally rigid elements can sometimes be prone to aggregation on the solid support, leading to incomplete reactions. Using chaotropic salts, high-boiling point solvents (like NMP), or elevated temperatures can help disrupt these secondary structures and improve synthetic outcomes.[5]

Synthesis and Characterization

While this compound is commercially available from various suppliers, understanding its synthesis provides valuable context. A common synthetic route starts from a commercially available chiral precursor, such as (2S, 4R)-4-Hydroxy-L-proline, which already contains the desired stereochemistry.[6] The synthesis involves ring expansion and subsequent protection of the amine with the Fmoc group.

Synthesis_Pathway Start (2S,4R)-4-Hydroxy-L-proline (Precursor) Step1 Ring Expansion Methodologies Start->Step1 Intermediate (2S,4R)-4-hydroxypiperidine -2-carboxylic acid Step1->Intermediate Step2 Fmoc Protection (e.g., Fmoc-OSu, Base) Intermediate->Step2 Product (2S,4R)-Fmoc-4-hydroxypiperidine -2-carboxylic acid Step2->Product

Caption: Conceptual synthesis pathway from a chiral proline precursor.

Characterization of the final product relies on standard analytical techniques. Mass spectrometry is used to confirm the molecular weight, while 1H and 13C NMR spectroscopy are essential for verifying the structure and stereochemical integrity. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

This compound is more than just a reagent; it is a strategic tool for molecular design. Its ability to impart conformational rigidity and improve the drug-like properties of peptides makes it an invaluable asset in the development of novel therapeutics. As the industry continues to explore complex biological targets and move towards molecules with greater specificity and stability, the demand for sophisticated and well-characterized building blocks like this will undoubtedly continue to grow. Researchers who master its application will be well-positioned to push the boundaries of medicinal chemistry and drug discovery.

References

  • Amerigo Scientific. This compound Product Page. Available at: [Link]

  • American Elements. Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid Product Page. Available at: [Link]

Sources

Whitepaper: The Biological Significance of 4-Hydroxypiperidine-2-Carboxylic Acid in Peptides: A Conformation-Function Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor stability and bioavailability. Non-proteinogenic amino acids are critical tools in this endeavor, and among them, 4-hydroxypiperidine-2-carboxylic acid (Hyp-Pip) has emerged as a uniquely powerful proline analogue. This technical guide provides an in-depth analysis of the synthesis, stereochemical implications, and profound conformational effects of incorporating Hyp-Pip into peptide backbones. We will explore how the six-membered ring and hydroxyl functionalization dictate peptide secondary structure, influencing biological activity and opening new avenues for therapeutic development. This paper serves as a resource for researchers, chemists, and drug development professionals seeking to leverage Hyp-Pip as a strategic element in peptide design.

Introduction: Beyond Proline

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates.[1] However, their utility is often hampered by rapid proteolytic degradation and poor membrane permeability.[2] Proline, with its unique cyclic structure, imparts significant conformational rigidity and resistance to certain proteases. This has made proline and its analogues focal points in the design of more robust peptidomimetics.[3]

4-hydroxypiperidine-2-carboxylic acid, a six-membered ring analogue of hydroxyproline, offers a significant expansion of this chemical space. Its piperidine core introduces distinct steric and torsional constraints compared to proline's pyrrolidine ring, while the hydroxyl group provides a site for hydrogen bonding and further chemical modification.[3][4] This compound serves as a versatile building block for synthesizing bioactive molecules, enhancing stability, bioavailability, and efficacy in novel pharmaceuticals.[5] The specific stereochemistry of the chiral centers at positions 2 and 4 is crucial for its biological activity, dictating its interaction with biological targets.[6]

This guide will dissect the multifaceted role of Hyp-Pip in peptide science, from its chemical synthesis to its application in creating next-generation therapeutics for neurological disorders, pain management, and inflammatory conditions.[5][][8]

Synthesis and Stereochemical Diversity

The biological function of a Hyp-Pip-containing peptide is intrinsically linked to its stereochemistry. The two most common diastereomers are (2S,4R)- and (2S,4S)-4-hydroxypiperidine-2-carboxylic acid. The synthesis often involves the diastereoselective reduction of a piperidone precursor to establish the desired spatial arrangement of the hydroxyl and carboxylic acid groups.[6]

For incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), the N-terminus is typically protected, most commonly with a tert-butyloxycarbonyl (Boc) group.[5] This ensures controlled, stepwise elongation of the peptide chain.[9]

Compound Name CAS Number Stereochemistry Key Properties & Applications
(2S,4R)-4-hydroxypiperidine-2-carboxylic acid1622-20-4 (example)cis (relative to ring plane)Building block for analgesics and anti-inflammatory drugs; enhances peptide stability and solubility.[5][10]
(2S,4S)-4-hydroxypiperidine-2-carboxylic acid166042-99-5 (HCl salt)trans (relative to ring plane)Utilized in research for neurodegenerative diseases like Alzheimer's and Parkinson's.[][11]
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid175671-49-5trans (relative to ring plane)Intermediate for drugs targeting neurological disorders; interacts with neurotransmitter systems.[6][12]

Incorporation into Peptides: A Methodological Overview

The integration of Hyp-Pip into a growing peptide chain follows the established principles of Solid-Phase Peptide Synthesis (SPPS).[13] The Boc-protected Hyp-Pip derivative is activated and coupled to the N-terminus of the resin-bound peptide.

Experimental Protocol: SPPS Incorporation of Boc-(2S,4R)-Hyp-Pip-OH
  • Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink Amide resin) bearing the first amino acid of the desired sequence.

  • N-α-Deprotection: Remove the Fmoc or Boc protecting group from the resin-bound amino acid using 20% piperidine in DMF (for Fmoc) or TFA (for Boc), respectively. Wash the resin thoroughly with DCM and DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-(2S,4R)-Hyp-Pip-OH (1.5 eq.), a coupling agent like HBTU (1.5 eq.), and a base such as DIPEA (3 eq.) in a minimal volume of DMF. Allow to pre-activate for 5-10 minutes. The rationale for pre-activation is to form the highly reactive aminium/uronium salt, which facilitates efficient amide bond formation while minimizing side reactions like racemization.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. The progress of the coupling can be monitored using a qualitative ninhydrin test.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Cleavage & Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to simultaneously cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC. Confirm the identity and purity of the final peptide by mass spectrometry.

SPPS_Workflow Resin 1. Start: Resin-Bound Peptide Deprotection 2. N-α-Deprotection (e.g., Piperidine/TFA) Resin->Deprotection Wash1 Wash Step Deprotection->Wash1 Coupling 4. Coupling Reaction Wash1->Coupling Activation 3. Activate Boc-Hyp-Pip-OH (HBTU/DIPEA) Activation->Coupling Wash2 Wash Step Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotection Yes Cleavage 5. Cleavage from Resin & Deprotection (TFA) Repeat->Cleavage No Purification 6. HPLC Purification Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide Ring_Pucker cluster_pro Proline (5-membered ring) cluster_hyppip Hyp-Pip (6-membered ring) Pro_Exo Exo Pucker (Cγ-exo) Pro_Endo Endo Pucker (Cγ-endo) Pro_Exo->Pro_Endo Equilibrium Pip_Chair Chair Conformation Pip_Boat Boat Conformation Pip_Chair->Pip_Boat Equilibrium caption Fig. 2: Conformational puckering of proline vs. Hyp-Pip rings.

Caption: Simplified comparison of ring conformations in Proline vs. Hyp-Pip.

(Note: Actual images for DOT diagram are placeholders; the graph illustrates the concept of different conformational states.)

Modulation of cis/trans Isomerization

The peptide bond preceding a proline residue (Xaa-Pro) can exist in either a cis or trans conformation, with the trans form being only slightly more stable. The interconversion between these states is slow and can be a rate-limiting step in protein folding. [3]The incorporation of a six-membered ring analogue like Hyp-Pip can further modulate this equilibrium. The increased steric hindrance of the piperidine ring may destabilize the planar peptide amide bond, altering the kinetics and thermodynamics of cis/trans isomerization and potentially favoring one isomer over the other. [3]This conformational restriction is a key mechanism for locking a peptide into a bioactive conformation.

Biological Activities and Therapeutic Applications

The structural constraints imposed by Hyp-Pip translate directly into tangible biological advantages, making it a valuable component in drug design.

  • Enhanced Proteolytic Stability: The rigidifying effect of the Hyp-Pip ring and its non-natural structure provide steric shielding, making the adjacent peptide bonds less accessible to degradative proteases. This increases the in-vivo half-life of the peptide therapeutic. [5]* Improved Pharmacokinetic Profile: The hydroxyl group increases the polarity and water solubility of the peptide, which can improve its formulation properties and bioavailability. []* Receptor Binding and Selectivity: By locking the peptide backbone into a specific conformation that mimics the native binding motif, Hyp-Pip can significantly enhance binding affinity and selectivity for a target receptor or enzyme. [6]This is particularly relevant in targeting protein-protein interactions (PPIs). [2]

    Therapeutic Area Mechanism/Effect of Hyp-Pip Incorporation Example Application
    Neurology Acts on neurotransmitter systems; conformationally constrains peptides to cross the blood-brain barrier or bind to CNS receptors. [6] Development of drugs for Alzheimer's, Parkinson's, and Huntington's disease. []
    Analgesia Mimics endogenous opioid peptides, locking them into a receptor-active conformation. Design of potent and stable analgesics. [5][8]
    Anti-Inflammatory Constrains peptides to inhibit inflammatory pathways or enzyme activity. Development of novel anti-inflammatory agents. [5]

    | Antimicrobial | Enhances the stability and helical structure of antimicrobial peptides (AMPs), improving their membrane-disrupting activity. [14]| Creation of AMPs with increased resistance to digestive enzymes. [14]|

Advanced Characterization Techniques

Elucidating the precise three-dimensional structure of Hyp-Pip-containing peptides is essential for understanding their function. Two primary techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying peptide conformation in solution. [15]Experiments like TOCSY and ROESY can be used to determine proton-proton proximities. [16]By analyzing these through-space interactions, a detailed picture of the peptide's solution-state structure, including ring pucker and the populations of cis and trans isomers, can be constructed. [17][18]2. X-ray Crystallography: For peptides that can be crystallized, X-ray crystallography provides an atomic-resolution snapshot of the solid-state structure. [19]This technique is invaluable for visualizing the precise bond angles, dihedral angles, and intramolecular hydrogen bonding networks stabilized by the Hyp-Pip residue. [20][21]

Future Perspectives

The utility of 4-hydroxypiperidine-2-carboxylic acid in peptide science is continually expanding. Future research is likely to focus on several key areas:

  • Complex Peptidomimetics: Using the hydroxyl group as a chemical handle for further modifications, such as glycosylation or PEGylation, to create even more sophisticated and "drug-like" molecules.

  • Targeted Protein Degradation: Incorporating Hyp-Pip into PROTACs (Proteolysis Targeting Chimeras) to confer conformational stability and improve cell permeability. []* Foldamer Design: Using Hyp-Pip as a key building block in the design of foldamers—non-natural oligomers that adopt well-defined secondary structures—to mimic larger protein domains. [22] The strategic incorporation of 4-hydroxypiperidine-2-carboxylic acid provides an elegant and powerful method for controlling peptide conformation. By understanding and applying the principles outlined in this guide, researchers can unlock new possibilities in the development of stable, potent, and highly specific peptide-based therapeutics.

References

  • Chem-Impex International. (n.d.). Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • Chem-Impex International. (n.d.). Buy (2R,4S)-4-hydroxypiperidine-2-carboxylic acid (EVT-1206531) | 126641-65-4. Retrieved from [Link]

  • Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2008). Synthesis of Peptides and Peptidomimetics. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
  • Siddiqui, S., & Ahmad, A. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3471.
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325.
  • Newcomb, E. T., & Gellman, S. H. (2002). Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 124(22), 6488-6499.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10898837, (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3353-3362.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11019002, (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Kelly, J. W., et al. (2002). Synthesis of B-Sheet Peptides Incorporating Templates. In Houben-Weyl Methods of Organic Chemistry (Vol. E 22b, pp. 389-406). Thieme.
  • ResearchGate. (n.d.). Conformational differences between selected peptides studied in this work. Retrieved from [Link]

  • Jafari, T., & Ghavami, M. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules, 27(23), 8564.
  • Newman, A. (2023). Functions and Significance of Peptides in Therapeutics and Diagnostics. Journal of Pharmaceutical Research, 6(3), 1-2.
  • Lindemann, J. A., et al. (2019). Conformational Dynamics in Extended RGD-Containing Peptides. Biomacromolecules, 20(8), 3042-3050.
  • Rusu, A., et al. (2018). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 23(11), 2824.
  • Anwer, M. K., & Spatola, A. F. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-1049.
  • Lynn, D. G., & Meredith, S. C. (2015). A Newcomer's Guide to Peptide Crystallography. Peptide Science, 104(2), 85-94.
  • Hodges, J. A., & Raines, R. T. (2005). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Organic Letters, 7(15), 3263-3266.
  • Nalli, M., et al. (2015). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Molecules, 20(12), 21300-21312.
  • D'Ursi, A., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(19), 11623.
  • Roy, S., & Tomat, E. (2020).
  • SeRMN - NMR Service at UAB. (2017). Folding peptides studied by NMR. Retrieved from [Link]

  • Lee, S., et al. (2018). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Organic & Biomolecular Chemistry, 16(24), 4463-4467.
  • Sato, K., et al. (2019). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 24(18), 3291.
  • Ito, T., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12895.
  • Rico, D. M., & Silveira, S. T. (2019). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 18(2), 346-369.

Sources

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of synthetic peptide chemistry, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a central pillar, enabling the efficient and reliable assembly of complex peptide chains.[1][2] This technical guide provides an in-depth exploration of the pivotal role of the Fmoc group in solid-phase peptide synthesis (SPPS), a methodology that has become the cornerstone of peptide research and pharmaceutical development.[3][4] We will dissect the chemical principles underpinning Fmoc chemistry, from its strategic advantages over older methodologies to the practical nuances of its application in the laboratory. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to empower the synthesis of high-purity peptides for a multitude of applications.

Introduction: The Imperative for Protection in Peptide Synthesis

The synthesis of a peptide is a precise, stepwise construction of a chain of amino acids linked by amide (peptide) bonds.[1] The challenge lies in the multifunctional nature of amino acids, each possessing at least an α-amino group and an α-carboxyl group, with many also featuring reactive side chains.[1] Uncontrolled, these reactive sites would lead to a chaotic polymerization, yielding a complex mixture of unwanted byproducts instead of the desired peptide sequence.[1][]

To enforce the specific, directional formation of peptide bonds, a strategy of temporary and permanent protecting groups is essential.[] The α-amino group of the incoming amino acid is temporarily blocked to prevent self-polymerization, while the reactive side-chain functionalities are masked with more robust, "permanent" protecting groups that remain intact throughout the chain assembly.[6] The Fmoc group is the most widely used temporary Nα-protecting group in modern SPPS.[7][8]

The Fmoc Group: Chemical Structure and Strategic Advantages

The 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced by Carpino and Han in 1970 and has since become the preferred choice for Nα-protection in SPPS.[1] Its popularity stems from the mild, base-labile conditions required for its removal, which contrasts sharply with the harsh, repetitive acid treatments needed in the older tert-butoxycarbonyl (Boc) strategy.[1][][9]

Orthogonality: The Key to a Clean Synthesis

The Fmoc/tBu (tert-butyl) strategy is a prime example of an "orthogonal" protection scheme.[10] This means that the temporary Nα-Fmoc group and the permanent side-chain protecting groups (typically tert-butyl based) are removed under distinct and non-interfering chemical conditions.[1][11] The Fmoc group is cleaved by a mild base (e.g., piperidine), while the side-chain protecting groups and the linkage to the solid support are cleaved simultaneously at the end of the synthesis by a strong acid (e.g., trifluoroacetic acid, TFA).[2][][11] This orthogonality prevents the premature removal of side-chain protectors during the repetitive deprotection steps of the synthesis cycle, a significant drawback of the Boc/Bzl strategy which could lead to side reactions and lower purity.[9][12]

Advantages of the Fmoc Strategy
FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Deprotection Mildly basic (e.g., 20% piperidine in DMF)[3][6]Strongly acidic (e.g., TFA)[][11]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Very strong acid-labile (e.g., Bzl)
Final Cleavage Strong acid (e.g., TFA)[2]Very strong acid (e.g., HF, TFMSA)[11][13]
Reaction Conditions Milder, reducing side reactions[3][]Harsher, potential for side-chain degradation[9]
Compatibility Excellent for acid-sensitive and modified peptides (e.g., phosphorylated, glycosylated)[1][9]Limited for acid-sensitive modifications[9]
Automation Easily automated due to non-corrosive reagents in cycles[9]Requires specialized equipment for handling corrosive acids like HF[11]
Monitoring UV absorbance of the Fmoc byproduct allows for real-time reaction monitoring[1][15]Less straightforward to monitor in real-time

The Fmoc-SPPS Cycle: A Step-by-Step Deconstruction

Fmoc-SPPS is a cyclical process where each cycle adds a single, Nα-Fmoc-protected amino acid to the growing peptide chain anchored to an insoluble resin support.[3][8] This solid support allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[2]

Fmoc_SPPS_Cycle Resin Resin-Bound Peptide (N-terminus Fmoc-protected) Deprotection 1. Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Activation & Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 NextCycle Resin-Bound Peptide (Elongated by one residue, N-terminus Fmoc-protected) Washing2->NextCycle NextCycle->Resin Repeat Cycle

Caption: The iterative workflow of Fmoc solid-phase peptide synthesis (SPPS).

Step 1: Fmoc Deprotection

The first and most critical step in each cycle is the removal of the temporary Nα-Fmoc protecting group to expose a free amine for the subsequent coupling reaction.[1][16]

Mechanism: The deprotection proceeds via a base-catalyzed β-elimination mechanism.[12][17] A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring.[12][18] This initiates the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the N-terminal amine of the peptide.[7] The excess piperidine then acts as a scavenger, trapping the reactive DBF to form a stable adduct, which is washed away.[12][19]

Fmoc_Deprotection cluster_mechanism Fmoc Deprotection Mechanism FmocPeptide Fmoc-NH-Peptide-Resin Intermediate [Fluorenyl Anion Intermediate] FmocPeptide->Intermediate Base abstraction of H⁺ Piperidine1 + Piperidine Piperidine1->Intermediate FreeAmine H₂N-Peptide-Resin Intermediate->FreeAmine DBF + Dibenzofulvene (DBF) + CO₂ Intermediate->DBF Adduct DBF-Piperidine Adduct DBF->Adduct Scavenging Piperidine2 + Piperidine Piperidine2->Adduct

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.

Protocol: Standard Fmoc Deprotection

  • Swell the peptide-resin in N,N-dimethylformamide (DMF).[20]

  • Drain the solvent.

  • Add a solution of 20% piperidine in DMF to the resin.[3][20]

  • Agitate the mixture at room temperature for 5-20 minutes. The reaction time can be split into two shorter treatments (e.g., 2 min + 8 min) to ensure completeness.[19]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (typically 3-5 times) to remove all traces of piperidine and the DBF-piperidine adduct.[20]

Step 2: Amino Acid Activation and Coupling

With the N-terminal amine free, the next Fmoc-protected amino acid is introduced and coupled to the peptide chain. To facilitate the formation of the amide bond, the carboxylic acid group of the incoming amino acid must be activated.[3][21]

Activation Chemistry: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) were early activators, but they can lead to side reactions and the formation of insoluble urea byproducts.[22] Modern peptide synthesis predominantly relies on aminium/uronium or phosphonium salt-based coupling reagents, such as HBTU, HATU, and PyBOP.[22][23] These reagents react with the Fmoc-amino acid in the presence of a base (typically N,N-diisopropylethylamine, DIPEA) to form a highly reactive active ester intermediate, which then rapidly acylates the free amine on the peptide-resin.[3][22] Additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) are often included to suppress racemization and improve coupling efficiency.[22][24]

Protocol: Standard Amino Acid Coupling

  • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.

  • Add the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).[20]

  • Allow the activation mixture to pre-activate for a few minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 30-120 minutes.[3]

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[20]

Monitoring the Synthesis

The ability to monitor the completion of deprotection and coupling steps is crucial for ensuring a high-quality final product.[7] The strong UV absorbance of the dibenzofulvene-piperidine adduct provides a convenient method for quantifying Fmoc release after each deprotection step, which can be correlated to the efficiency of the previous coupling reaction.[1][15] Qualitative colorimetric tests, such as the ninhydrin (Kaiser) test, can be used to detect the presence of unreacted primary amines after a coupling step, indicating an incomplete reaction.[7]

Monitoring TechniquePurposePrinciple
UV-Vis Spectrophotometry Quantify Fmoc deprotectionMeasures absorbance of the DBF-piperidine adduct (~300 nm) in the drained deprotection solution.[15]
HPLC Analysis Quantify Fmoc deprotectionSeparates and quantifies the DBF-piperidine adduct.[15]
Ninhydrin (Kaiser) Test Detect incomplete couplingReacts with free primary amines to produce a dark blue color. A negative (yellow) result indicates a complete coupling.[7]

Final Cleavage and Deprotection

Once the peptide chain has been fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all the permanent side-chain protecting groups.[3]

Cleavage Chemistry: This is typically achieved by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic Acid (TFA).[2][25] The cleavage cocktail usually includes "scavengers" to trap the highly reactive cationic species that are generated from the cleavage of the side-chain protecting groups (e.g., tert-butyl cations).[25] These scavengers prevent the modification of sensitive amino acid residues like tryptophan, methionine, and cysteine. A common and effective cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.[3]

Protocol: Standard Cleavage from Resin

  • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.[25]

  • Prepare a cleavage cocktail, for example: 95% TFA, 2.5% water, 2.5% TIS.[3]

  • Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with cold ether to remove residual scavengers and dissolved protecting group fragments.

  • Dry the crude peptide under vacuum. The peptide is then typically purified by reverse-phase HPLC.[2]

Common Challenges and Field-Proven Solutions

While Fmoc-SPPS is a robust methodology, certain peptide sequences can present challenges.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to a base-catalyzed side reaction where the backbone amide nitrogen attacks the side-chain ester, forming a cyclic aspartimide intermediate.[9][26] This can lead to epimerization and the formation of β-aspartyl peptides.[9]

    • Solution: Use of sterically hindered side-chain protecting groups on Asp, or adding HOBt to the piperidine deprotection solution can mitigate this issue.[26]

  • Diketopiperazine Formation: At the dipeptide stage, especially when proline is the second or third residue, the N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[26]

    • Solution: Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[26] Coupling the third amino acid quickly after deprotection of the second is also recommended.

  • Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to poor solvation and incomplete deprotection and coupling reactions.[26]

    • Solution: Switching to more polar solvents like N-methylpyrrolidone (NMP), performing couplings at elevated temperatures, or incorporating backbone-protecting groups (e.g., Hmb) can help disrupt aggregation.[7][26]

Conclusion

The Fmoc protecting group is more than just a chemical reagent; it is the linchpin of a sophisticated and highly optimized synthetic strategy that has made complex peptides accessible for a vast range of scientific and therapeutic applications.[1][2] Its mild deprotection conditions, orthogonal compatibility with acid-labile side-chain protectors, and amenability to automation have solidified Fmoc-SPPS as the gold standard in the field.[1][9] By understanding the core chemical principles, mastering the detailed protocols, and being aware of potential challenges, researchers can fully leverage the power of Fmoc chemistry to successfully synthesize the peptides that drive innovation in science and medicine.

References

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(5), 336-348.
  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(19), 4499.
  • Focus on FMOC chemistry. (n.d.). LGC Standards.
  • Peptide Synthesis - FAQ. (n.d.). AAPPTEC.
  • Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. (2026, January 5).
  • Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript.
  • A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis. (2025). Benchchem.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Akhmedov, N. G. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters, 14(24), 6242-6245.
  • Basic Peptides synthesis introduction. (n.d.). LifeTein®.
  • Fmoc Solid-Phase Peptide Synthesis. (n.d.).
  • A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis Str
  • An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS). (2025). Benchchem.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.
  • Refractive index: The best process analytical tool for greening solid-phase peptide synthesis. (n.d.). American Chemical Society.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Kumar, A., Sharma, G., & de la Torre, B. G. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(16), 4887.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... (n.d.).
  • Methods for Removing the Fmoc Group. (n.d.).
  • Beyond TFA: A Comparative Guide to Modern Resin Cleavage Str
  • Why Fmoc-Protected Amino Acids Domin
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Coupling Reagents for Solid Phase Peptide Synthesis Archives. (n.d.). AAPPTEC.
  • Stathopoulos, P., Papas, S., Pappas, C., & Mousis, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 859-865.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). ChemViews Magazine.
  • Side reactions in the SPPS of Cys-containing peptides. (2013, March 5).
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2025, August 7).

Sources

Expanding the Chemist's Toolbox: A Guide to Non-Natural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 20 canonical amino acids, the fundamental building blocks of life, have long been the focus of biological and pharmaceutical research. However, the constraints of this limited set have become increasingly apparent in the quest for novel therapeutics with enhanced properties. This technical guide delves into the transformative world of non-natural amino acids (nnAAs), also known as unnatural or non-canonical amino acids (ncAAs). We will explore the diverse chemical space they unlock and provide a comprehensive overview of the methodologies for their incorporation into peptides and proteins. Furthermore, this guide will illuminate the profound impact of nnAAs on modern drug discovery, from optimizing pharmacokinetic profiles to enabling novel therapeutic modalities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of nnAAs to overcome the limitations of traditional biologics and small molecules.

Beyond Nature's Alphabet: The Rationale for Non-Natural Amino Acids

Peptides and proteins are highly specific and potent therapeutic agents, yet their clinical utility is often hampered by inherent liabilities such as poor metabolic stability, low cell permeability, and limited oral bioavailability.[1][2] Non-natural amino acids offer a powerful solution to these challenges by expanding the chemical diversity available for drug design.[3][4][5] These synthetic building blocks can be engineered with a vast array of side chains and backbone modifications not found in nature, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.[1][3] The successful integration of nnAAs is evidenced by a growing number of FDA-approved drugs, including methyldopa, baclofen, and bortezomib, which leverage the unique characteristics of these synthetic components to achieve their therapeutic effects.[1][6][7]

The strategic incorporation of nnAAs can lead to:

  • Enhanced Stability: By introducing modifications like D-amino acids or N-alkylation, peptides can be rendered resistant to degradation by proteases, significantly extending their in vivo half-life.[8][9]

  • Improved Potency and Selectivity: The novel side chains of nnAAs can create new interactions with biological targets, leading to increased binding affinity and specificity.[3][10]

  • Modulated Pharmacokinetics: nnAAs can be designed to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile, for instance, by altering lipophilicity to improve membrane permeability.[1][8]

  • Novel Functionalities: The introduction of unique chemical moieties, such as fluorescent probes, photo-crosslinkers, or bioorthogonal handles, enables the development of sophisticated research tools and novel therapeutic strategies like antibody-drug conjugates (ADCs).[11][]

A Universe of Possibilities: Categorizing Non-Natural Amino Acids

The structural diversity of nnAAs is virtually limitless.[13] They can be broadly categorized based on their intended function and structural modifications.

CategoryExample(s)Structure (Illustrative)Key Application in Drug Discovery
Backbone Modifications N-methylated amino acids, β-amino acidsN-methyl GlycineEnhanced proteolytic stability, improved membrane permeability.[8][9]
Stereochemical Variants D-amino acidsD-AlanineIncreased resistance to enzymatic degradation.[8]
Side Chain Homologation Homophenylalanine, HomoarginineHomophenylalanineAltering spatial arrangement and binding interactions.[9]
Conformationally Constrained α,α-disubstituted amino acidsα-aminoisobutyric acid (Aib)Inducing specific secondary structures (e.g., helices), enhancing stability.[11]
Bio-orthogonal Handles Azidohomoalanine, PropargylglycineAzidohomoalanineSite-specific conjugation of molecules (e.g., for ADCs, PEGylation) via click chemistry.[]
Photo-reactive Probes p-Azido-L-phenylalanine (AzF)p-Azido-L-phenylalanineIdentifying binding partners through photo-affinity labeling.[14]
Fluorescent Probes DansylalanineDansylalanineProbing protein conformation and dynamics, bio-imaging.[1]

Methods of Incorporation: From Chemical Synthesis to Genetic Code Expansion

The incorporation of nnAAs into peptides and proteins can be achieved through two primary strategies: chemical synthesis and biosynthetic incorporation.

Chemical Synthesis: The Power of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the workhorse for producing peptides containing nnAAs.[11][15] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[16][17]

The choice of reagents and conditions in SPPS is critical, especially when dealing with nnAAs which can present challenges such as steric hindrance.[11] For bulky nnAAs, more potent coupling reagents (e.g., HATU, HCTU) are often required to overcome the slower reaction kinetics and ensure efficient amide bond formation. The selection of protecting groups for the nnAA side chain is also paramount to prevent unwanted side reactions during synthesis.[11]

Diagram 1: Generalized Workflow of Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow cluster_cycle Iterative Cycle Resin 1. Resin Swelling (e.g., in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Cleavage 4. Cleavage & Deprotection (e.g., TFA cocktail) Washing2->Cleavage Capping->Repeat Repeat->Fmoc_Deprotection Purification 5. Purification (e.g., HPLC) Cleavage->Purification

Caption: Iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

This protocol outlines a single coupling cycle for incorporating an Fmoc-protected non-natural amino acid.

  • Resin Preparation: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes, then drain the DMF.[11]

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes and drain. Repeat once. c. Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Self-Validation Checkpoint: Perform a qualitative ninhydrin (Kaiser) test. A positive result (blue beads) indicates the presence of a free primary amine, confirming successful Fmoc deprotection.

  • Coupling of the Non-Natural Amino Acid: a. In a separate vial, dissolve the Fmoc-protected nnAA (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 1-2 hours. For sterically hindered nnAAs, extend the coupling time or perform a double coupling.

  • Self-Validation Checkpoint: Perform a ninhydrin test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Repeat: Return to Step 2 to incorporate the next amino acid in the sequence.

Biosynthetic Incorporation: Expanding the Genetic Code

For incorporating nnAAs into larger proteins within a cellular context, genetic code expansion is a powerful technique.[18][19] This method relies on the creation of an orthogonal translation system (OTS) , which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually orthogonal to the host cell's endogenous synthetases and tRNAs.[20][21][22]

The most common approach involves reassigning a "blank" codon, typically the amber stop codon (UAG), to encode the nnAA.[18][19][21] An orthogonal suppressor tRNA with an anticodon that recognizes UAG is introduced, along with an engineered orthogonal aaRS that specifically charges this tRNA with the desired nnAA.[23] When the ribosome encounters the UAG codon in the mRNA sequence of the target protein, the nnAA-charged suppressor tRNA delivers the nnAA, allowing for its site-specific incorporation.[18]

Diagram 2: Mechanism of an Orthogonal Translation System (OTS)

OTS_Mechanism cluster_components Orthogonal Components cluster_host Host Cell Machinery o_aaRS Orthogonal aaRS Charged_tRNA nnAA-tRNA o_aaRS->Charged_tRNA 2. Charging (ATP-dependent) o_tRNA Orthogonal tRNA (anti-codon CUA) o_tRNA->o_aaRS nnAA Non-Natural Amino Acid (nnAA) nnAA->o_aaRS 1. Recognition Ribosome Ribosome Protein Protein with nnAA Ribosome->Protein 4. Incorporation at UAG site mRNA mRNA with UAG codon mRNA->Ribosome Charged_tRNA->Ribosome 3. Delivery to Ribosome

Caption: Site-specific nnAA incorporation via an Orthogonal Translation System.

Applications in Drug Discovery: Case Studies and Strategic Advantages

The ability to precisely modify peptides and proteins with nnAAs has opened new frontiers in drug development.

Enhancing Pharmacokinetic Properties

A major hurdle for peptide therapeutics is their rapid degradation by proteases.[8] The introduction of D-amino acids at cleavage sites can render the peptide resistant to proteolysis, as proteases are stereospecific for L-amino acids.[8] For example, replacing L-tryptophan with D-tryptophan in somatostatin analogues significantly extends their half-life.[9] Similarly, incorporating β-amino acids can enhance stability, as demonstrated in neurotensin analogs where the half-life was extended from minutes to over 7 days.[8]

Creating Novel Drug Modalities

The unique chemical functionalities of nnAAs are enabling the creation of next-generation therapeutics.

  • Antibody-Drug Conjugates (ADCs): nnAAs with bio-orthogonal "handles" like azides or alkynes allow for the precise, site-specific attachment of cytotoxic payloads to antibodies. This results in more homogenous ADC populations with improved therapeutic indices compared to traditional stochastic conjugation methods.

  • Stapled and Cyclic Peptides: nnAAs can be used to introduce covalent crosslinks (staples) or to facilitate head-to-tail cyclization.[15] These constraints lock the peptide into a bioactive conformation, which can lead to increased target affinity, enhanced stability, and improved cell permeability.[2]

Probing Biological Systems and Identifying Targets

nnAAs serve as powerful tools for chemical biology. Photo-crosslinking nnAAs, such as p-azidophenylalanine, can be incorporated into a drug candidate to covalently trap it to its biological target upon UV irradiation.[14] Subsequent proteomic analysis can then be used to definitively identify the drug's binding partners, a critical step in target validation and understanding the mechanism of action.

Screening and Selection: The Role of Display Technologies

The vast number of possible nnAA-containing peptide variants necessitates high-throughput screening methods. Display technologies, such as phage display and mRNA display, are being adapted to screen large libraries of peptides containing nnAAs.[24][25][26] These techniques link the peptide phenotype to its genotype, allowing for the rapid selection of candidates with high affinity and specificity for a given target.[27] The ability to incorporate nnAAs into these libraries dramatically expands the chemical space that can be explored, increasing the probability of identifying potent and drug-like therapeutic leads.[14][24]

Challenges and Future Perspectives

Despite the immense potential of nnAAs, several challenges remain. The chemical synthesis of complex nnAAs can be costly and time-consuming, particularly at a large scale.[2][] For biosynthetic methods, the efficiency of nnAA incorporation can vary, and ensuring the fidelity of the process is crucial.[20]

The future of nnAAs in drug discovery is bright. Advances in synthetic chemistry and biocatalysis are making a wider range of nnAAs more accessible.[2][29] The development of new orthogonal translation systems and the potential for reassigning other codons will enable the simultaneous incorporation of multiple distinct nnAAs into a single protein.[19][20] As our ability to design and synthesize proteins with atomic-level precision continues to grow, non-natural amino acids will undoubtedly play an even more prominent role in the development of the next generation of therapeutics.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery.
  • Biosynth. (n.d.). Unnatural Amino Acids Potential for Innovating Drug Discovery.
  • ACS Publications. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
  • National Institutes of Health (NIH). (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
  • National Institutes of Health (NIH). (n.d.). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET.
  • PubMed. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
  • BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins.
  • (n.d.). How to Enhance the Pharmacokinetic Stability of Peptides?.
  • ACS Publications. (n.d.). Unusual Amino Acids in Medicinal Chemistry.
  • (n.d.). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins.
  • National Institutes of Health (NIH). (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
  • Labome. (2013). Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells.
  • Portland Press. (n.d.). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells.
  • PubMed Central. (n.d.). Reprogramming natural proteins using unnatural amino acids.
  • PubMed. (n.d.). Peptide Display Technologies.
  • Journal of Chemical Education. (n.d.). Protein Design Using Unnatural Amino Acids.
  • Google Patents. (n.d.). Orthogonal translation components for in vivo incorporation of unnatural amino acids.
  • Briefings in Functional Genomics. (2011). In vitro methods for peptide display and their applications.
  • ResearchGate. (n.d.). Scheme of non-standard amino acid incorporation using an orthogonal....
  • (n.d.). Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids.
  • PNAS. (n.d.). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo.
  • The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery.
  • ResearchGate. (n.d.). Efficient unnatural amino acids incorporation and generalizable....
  • Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides?.
  • (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • Springer Nature Experiments. (n.d.). Peptide Display Technologies.
  • ACS Publications. (2004). A Phage Display System with Unnatural Amino Acids.
  • Wikipedia. (n.d.). Peptide synthesis.
  • (2023). A new chemical process makes it easier to craft amino acids that don't exist in nature.
  • SciSpace. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • RSC Publishing. (2021). Reprogramming natural proteins using unnatural amino acids.
  • Journal of the American Chemical Society. (n.d.). Solid-Phase Unnatural Peptide Synthesis (UPS).
  • PubMed Central. (n.d.). Diversification of Phage-Displayed Peptide Libraries with Noncanonical Amino Acid Mutagenesis and Chemical Modification.
  • BOC Sciences. (n.d.). Unnatural Amino Acids: Definition, Synthesis, and Applications.
  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • ResearchGate. (n.d.). Solid-Phase Peptide Synthesis.

Sources

An In-depth Technical Guide to (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid: A Versatile Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pursuit of Conformational Constraint in Peptidomimetics

In the landscape of modern drug discovery, the rational design of peptidomimetics and conformationally constrained peptides has emerged as a paramount strategy for enhancing therapeutic efficacy. The ability to precisely control the three-dimensional structure of a peptide allows for the optimization of receptor binding, improvement of metabolic stability, and fine-tuning of pharmacokinetic profiles. It is within this context that non-natural amino acids with restricted conformational freedom have become invaluable tools for the medicinal chemist. This guide provides an in-depth technical review of one such building block: (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid. We will explore its synthesis, unique structural properties, and strategic applications in the development of next-generation therapeutics, offering field-proven insights for researchers and drug development professionals.

Introduction to this compound: A Scaffold for Structural Pre-organization

This compound, a derivative of pipecolic acid, is a heterocyclic, non-proteinogenic amino acid that has garnered significant interest in peptide and medicinal chemistry.[1][2] Its rigid piperidine ring system imposes significant conformational constraints on the peptide backbone, making it an excellent tool for inducing and stabilizing specific secondary structures, such as β-turns.[3] The defined stereochemistry at the C2 and C4 positions, coupled with the hydroxyl functionality, provides a unique scaffold for creating complex molecular architectures with enhanced biological activity and selectivity.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom makes it directly amenable to standard solid-phase peptide synthesis (SPPS) protocols.[1][2]

The core value of this building block lies in its ability to pre-organize a peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its biological target. The hydroxyl group at the C4 position offers an additional vector for chemical modification, allowing for the introduction of pharmacophoric features or for creating branched peptide structures.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C21H21NO5[4][5][6]
Molecular Weight 367.4 g/mol [4][5][6]
Appearance White powder[1][2]
Purity ≥ 97% (HPLC)[1][2]
Storage Conditions 0-8 °C[1][2]

Stereoselective Synthesis: Crafting the Chiral Scaffold

The synthesis of enantiomerically pure (2S,4R)-4-hydroxypiperidine-2-carboxylic acid is a multi-step process that requires precise stereochemical control. A notable and efficient route was developed by Occhiato, Scarpi, and Guarna in 2008, starting from the commercially available ethyl (3S)-4-chloro-3-hydroxybutanoate. This synthesis is based on the palladium-catalyzed methoxycarbonylation of a δ-valerolactam-derived vinyl triflate, followed by a stereocontrolled hydrogenation of the resulting enamine double bond. The final product is obtained after exhaustive hydrolysis.

This synthetic pathway is particularly advantageous as it allows for the establishment of the desired stereocenters with high fidelity. The final step before its use in peptide synthesis is the protection of the secondary amine with the Fmoc group, a standard procedure in peptide chemistry.

Conceptual Synthesis Workflow:

A Ethyl (3S)-4-chloro-3-hydroxybutanoate B δ-Valerolactam intermediate A->B Multi-step conversion C Vinyl triflate formation B->C D Pd-catalyzed methoxycarbonylation C->D E Stereocontrolled hydrogenation D->E F (2S,4R)-4-hydroxypiperidine-2-carboxylic acid E->F Hydrolysis G Fmoc protection F->G H This compound G->H

Caption: A simplified workflow for the stereoselective synthesis of the title compound.

Incorporation into Peptides: Methodologies and Mechanistic Insights

The integration of this compound into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). However, due to its constrained and functionalized nature, certain considerations must be taken to ensure efficient coupling and to maintain the integrity of the final peptide.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for the incorporation of this compound into a peptide sequence on a solid support (e.g., Rink amide resin).

Step-by-Step SPPS Protocol:

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

  • Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

    • Add a suitable coupling agent, such as HATU (3-5 eq.) or HBTU/HOBt (3-5 eq. each), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 eq.).

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours. Due to the steric hindrance of the cyclic amino acid, extended coupling times and the use of potent coupling reagents are recommended.

  • Monitoring the Coupling Reaction: Perform a Kaiser test or a similar colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a recoupling step may be necessary.

  • Washing: Wash the resin thoroughly with DMF, DCM, and DMF.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and the amino acid composition of the peptide (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS Workflow Diagram:

start Start: Resin with N-terminal Fmoc-protected amino acid deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling of this compound (HATU/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser recouple Recouple kaiser->recouple Positive next_aa Couple next Fmoc-amino acid kaiser->next_aa Negative recouple->wash2 next_aa->deprotection Continue chain elongation cleavage Cleavage and Deprotection (TFA cocktail) next_aa->cleavage Final amino acid coupled purification RP-HPLC Purification cleavage->purification end End: Purified Peptide purification->end

Caption: The solid-phase peptide synthesis cycle for incorporating the title compound.

Applications in Drug Discovery and Peptidomimetic Design

The unique structural features of this compound make it a valuable building block in various areas of drug discovery.

Induction of Stable Secondary Structures

The rigid piperidine ring system effectively restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, promoting the formation of well-defined secondary structures, particularly β-turns. This is crucial for mimicking the bioactive conformation of natural peptides and for designing potent and selective ligands for receptors and enzymes. The incorporation of this building block can lead to peptides with enhanced affinity for their targets due to the pre-organization of the binding epitope.

Enhancement of Metabolic Stability

Natural peptides are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential. The introduction of non-natural amino acids like this compound can significantly enhance metabolic stability. The unnatural backbone and the steric hindrance provided by the piperidine ring can prevent recognition and cleavage by proteases, leading to a longer plasma half-life.

Modulation of Physicochemical Properties

The hydroxyl group at the C4 position can be exploited to modulate the physicochemical properties of the resulting peptide. For instance, it can increase hydrophilicity and aqueous solubility, which are often desirable properties for drug candidates. Furthermore, this hydroxyl group can serve as a handle for further chemical modifications, such as glycosylation or the attachment of imaging agents or drug-delivery moieties.

Use in the Synthesis of Bioactive Molecules

This building block is employed in the synthesis of a variety of pharmaceuticals and biologically active molecules.[1] Its ability to facilitate the formation of stable peptide bonds makes it an essential reagent for chemists in drug discovery.[1] It has been utilized in research focused on peptide-based drugs that can target specific biological pathways.[1]

Conclusion and Future Perspectives

This compound represents a powerful tool in the arsenal of the medicinal chemist and peptide scientist. Its well-defined stereochemistry and rigid conformation provide a reliable means of introducing structural constraints into peptides, leading to enhanced biological activity, metabolic stability, and improved pharmacokinetic properties. The synthetic accessibility of this building block, coupled with its compatibility with standard SPPS protocols, ensures its continued application in the design and development of novel peptidomimetics and therapeutic peptides.

Future research will likely focus on the exploration of this scaffold in the context of more complex molecular architectures, such as bicyclic or macrocyclic peptides. The strategic placement of this building block within a peptide sequence can be guided by computational modeling to rationally design ligands with high affinity and selectivity for challenging drug targets. As our understanding of the relationship between peptide conformation and biological function deepens, the utility of conformationally constrained amino acids like this compound will undoubtedly continue to grow, paving the way for the next generation of peptide-based therapeutics.

References

  • Occhiato, E. G., Scarpi, D., & Guarna, A. (2008). Stereoselective Synthesis of (2S,4R)‐4‐Hydroxypipecolic Acid. European Journal of Organic Chemistry, 2008(3), 524–531. [Link]

  • Ricci, L., Sernissi, L., Scarpi, D., Bianchini, F., Contini, A., & Occhiato, E. G. (2017). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry, 15(32), 6826–6836. [Link]

  • Shankar, S. R., & Shandilya, B. (2025). Conformational analysis of pipecolic acid substituted collagen model peptides. International Journal of Advanced Chemistry Research, 7(1), 67-74. [Link]

  • Amerigo Scientific. This compound. [Link]

  • American Elements. Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid. [Link]

  • PubChem. (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50. [Link]

  • Ricci, L., et al. (2017). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry, 15(32), 6826-6836. [Link]

  • PubChem. (2R,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester. [Link]

  • Various Authors. (2021). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Journal of Food Protection, 84(8), 1334-1348. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Fmoc-SPPS using (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the predominant method for chemically synthesizing peptides in research and industrial settings.[1][2] The incorporation of non-proteinogenic or unnatural amino acids into peptide sequences offers a powerful tool to modulate their structural and biological properties, leading to enhanced stability, receptor affinity, and novel functionalities.[3] This document provides a detailed technical guide for the incorporation of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid, a constrained cyclic analog of hydroxyproline, into a growing peptide chain using manual or automated Fmoc-SPPS. We will delve into the mechanistic rationale behind each step, present optimized protocols, and discuss critical considerations for handling this sterically demanding building block to ensure high-yield and high-purity synthesis.

Introduction: The Significance of Constrained Analogs in Peptide Design

The Fmoc/tBu strategy for SPPS is prized for its use of a mild, base-labile Nα-Fmoc protecting group, which allows for an orthogonal deprotection scheme where acid-labile side-chain protecting groups remain intact throughout the synthesis.[2][4] This iterative process of deprotection, washing, coupling, and washing enables the assembly of complex peptide sequences on a solid support.

The introduction of conformationally restricted amino acid analogs, such as (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, is a key strategy in medicinal chemistry and drug development.[5] This building block imposes specific dihedral angle constraints on the peptide backbone, influencing secondary structure (e.g., turns and helices) and pre-organizing the peptide into a bioactive conformation. Its hydroxyl group also provides a potential site for further modification or bioconjugation.[5] However, its rigid, cyclic structure presents a steric challenge compared to standard proteinogenic amino acids, necessitating optimized coupling protocols to achieve efficient amide bond formation.[6][7]

The Core Principles of the Fmoc-SPPS Cycle

The synthesis of a peptide on a solid support follows a repeated cycle of three main operations, as illustrated below. The success of the overall synthesis is contingent on driving each of these steps to completion.

Fmoc_SPPS_Workflow cluster_wash Washing Steps (DMF) Resin Peptide-Resin (N-term Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Step 1 Free_Amine Peptide-Resin (Free N-term Amine) Deprotection->Free_Amine Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Free_Amine->Coupling Step 2 Coupling->Resin Step 3 (Cycle Repeats) Wash2 Wash Coupling->Wash2 Wash1->Free_Amine Wash2->Resin

Caption: General workflow for one cycle of solid-phase peptide synthesis.

2.1. Fmoc Deprotection: Releasing the Amine

The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism.[4] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorene ring's C9 position. The resulting intermediate eliminates to release the free N-terminal amine, CO₂, and dibenzofulvene (DBF). The excess piperidine acts as a scavenger, trapping the electrophilic DBF to prevent it from capping the newly liberated peptide amine.[1][4]

Fmoc_Deprotection cluster_mech Mechanism of Fmoc Removal Start Fmoc-NH-Peptide Intermediate Carbanion Intermediate Start->Intermediate Proton Abstraction Base Piperidine (Base) Base->Start Products H₂N-Peptide (Free Amine) + CO₂ + Dibenzofulvene (DBF) Base->Products Intermediate->Products β-Elimination Adduct DBF-Piperidine Adduct Products->Adduct Scavenging

Caption: Chemical mechanism of Fmoc deprotection by a base.

2.2. Activation and Coupling: Forming the Peptide Bond

The formation of a peptide bond requires the activation of the incoming amino acid's carboxylic acid to make it susceptible to nucleophilic attack by the resin-bound free amine.[8][9] For sterically hindered residues like this compound, standard carbodiimide activators may be inefficient.[6] More potent in-situ activating reagents, such as aminium/uronium or phosphonium salts, are necessary. Reagents like HATU, HCTU, and PyAOP are preferred as they generate highly reactive OAt or OBt esters, which facilitate rapid coupling even in challenging contexts.[10]

Materials and Reagents

Category Item Purpose/Grade
Solid Support Rink Amide or Wang ResinFor C-terminal amides or acids, respectively. Typical loading: 0.3-0.8 mmol/g.
Amino Acids Standard Fmoc-AA-OHSynthesis grade, with appropriate side-chain protection (e.g., Trt, Boc, Pbf).
This compound The non-standard building block.[5][11][12]
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade. Used for washing and as a reaction solvent.
Dichloromethane (DCM)Reagent grade. Used for resin swelling and washing.
Diethyl Ether (Cold)Anhydrous. For peptide precipitation.
Deprotection PiperidineReagent grade. Used to prepare 20% (v/v) solution in DMF.
Coupling Reagents HATU, HCTU, or PyBOPHigh-efficiency activators.[10]
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-CollidineNon-nucleophilic base for activation.
Monitoring Ninhydrin (Kaiser Test Kit)To detect free primary amines.[4]
Cleavage Trifluoroacetic Acid (TFA)Reagent grade. Main cleavage agent. Caution: Highly Corrosive.
Triisopropylsilane (TIS)Scavenger for carbocations.
Water (ddH₂O)Scavenger.[13]
1,2-Ethanedithiol (EDT)Scavenger for Trp/Met-containing peptides (if applicable).[14]
Equipment SPPS Reaction VesselManual or automated synthesizer.
Mechanical ShakerFor agitation during reactions.
Filtration ApparatusTo remove solvents and reagents from the resin.
RP-HPLC SystemFor peptide purification and analysis.
Mass SpectrometerFor peptide characterization.

Detailed Experimental Protocols

Protocol 1: Resin Swelling and Initial Deprotection

Causality: Swelling the resin in an appropriate solvent is critical to ensure that all reactive sites within the polymer matrix are accessible for subsequent chemical steps.[3]

  • Place the desired amount of resin (e.g., 0.1 mmol scale) into the reaction vessel.

  • Add DMF (approx. 10 mL per gram of resin) and agitate for at least 30-60 minutes.

  • Drain the DMF.

  • Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF. Agitate for 10-15 minutes.[15]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Standard Fmoc-Amino Acid Coupling Cycle

Causality: This iterative cycle builds the main peptide chain. Using a slight excess of amino acid and coupling reagents ensures the reaction goes to completion.

  • Activation: In a separate vial, pre-dissolve the Fmoc-amino acid (3-5 eq. relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 eq.) in DMF. Add the base (e.g., DIPEA, 6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 30-60 minutes.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test.[4] A negative result (yellow/colorless beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.

  • Deprotection: Proceed to the next deprotection step by adding 20% piperidine in DMF as described in Protocol 1 (steps 4-6).

Protocol 3: Incorporation of this compound

Causality: Due to the steric hindrance of this cyclic amino acid, enhanced coupling conditions are required to achieve high coupling efficiency and prevent the formation of deletion sequences.[6][10] HATU is highly recommended as it forms a more reactive OAt-ester, which is particularly effective for difficult couplings.[10]

  • Deprotection: Ensure the N-terminal amine of the peptide-resin is fully deprotected and washed as per Protocol 1.

  • Activation: In a separate vial, dissolve this compound (2-4 eq.) and HATU (2-4 eq.) in DMF. Add DIPEA or Collidine (4-8 eq.) and allow the solution to pre-activate for 2-5 minutes.

  • Coupling: Add the activated solution to the peptide-resin.

  • Extended Reaction Time: Agitate at room temperature for an extended period, typically 2-4 hours. For particularly difficult sequences, coupling can be performed overnight.

  • Monitoring: Drain the solution and wash thoroughly with DMF. Perform a Kaiser test. A negative result is crucial before proceeding. If the test is positive, a second coupling (double coupling) is strongly recommended using fresh reagents.

  • Washing: Once coupling is complete, wash the resin with DMF (5-7 times) and DCM (2-3 times) before proceeding to the next cycle.

Coupling Scenario Recommended Reagent Equivalents (AA:Reagent:Base) Time
Standard Amino AcidsHCTU / HBTU1 : 1 : 2 (relative to AA)30-60 min
Hindered Residue HATU / PyAOP 1 : 1 : 2 (relative to AA) 2-4 hours
Difficult CouplingsHATU1 : 1 : 2 (relative to AA)4h to Overnight
Protocol 4: Final Cleavage and Deprotection

Causality: A strong acid, TFA, is used to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.[16] Scavengers are essential to trap the highly reactive carbocations generated during this process (e.g., from t-butyl groups), preventing re-attachment to sensitive residues like Trp, Met, or Cys.[13][17]

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail. A standard, robust choice is Reagent K .[14][18]

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of synthesis scale).

  • Agitate gently at room temperature for 2-4 hours in a fume hood.

  • Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin once more with a small volume of fresh TFA and combine the filtrates.

Cleavage Cocktail Composition (v/v) Primary Use
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTGeneral purpose, good for peptides with Cys, Met, Trp, Tyr.[14][18]
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% WaterFor simple peptides without sensitive side chains.[3]
Protocol 5: Peptide Precipitation and Isolation
  • Reduce the volume of the TFA filtrate under a gentle stream of nitrogen until it becomes an oily residue.

  • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 40-50 mL). A white precipitate should form immediately.

  • Centrifuge the mixture (e.g., 3000 rpm for 5 min) to pellet the crude peptide.

  • Decant the ether, wash the pellet with fresh cold ether, and centrifuge again. Repeat this wash step 2-3 times.

  • After the final wash, dry the peptide pellet under vacuum to remove residual ether.

  • Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity by mass spectrometry.

References

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PubMed. (1995). Comparative study of methods to couple hindered peptides. Int J Pept Protein Res.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • NIH. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • NIH. (2012). Advances in Fmoc solid-phase peptide synthesis. J Pept Sci.
  • American Elements. (n.d.). Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • Beilstein Journals. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein J Org Chem.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • NIH. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Chem.

Sources

Application Note & Protocols: Strategic Coupling of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in advanced peptide synthesis.

Introduction: The Significance of Hydroxypiperidine Scaffolds in Peptide Science

The incorporation of non-canonical amino acid analogs into peptide structures is a cornerstone of modern drug discovery. These modifications are instrumental in conferring desirable pharmacokinetic properties, such as enhanced metabolic stability, improved cell permeability, and constrained conformations for optimized target binding. (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid is a proline analog of significant interest, offering a rigidified heterocyclic scaffold.[1][2] Its defined stereochemistry and the presence of a hydroxyl group provide a valuable building block for creating complex molecular architectures with potentially improved efficacy and selectivity.[1]

However, the successful incorporation of this building block presents a distinct synthetic challenge. As a secondary amine, it is sterically hindered, which can significantly slow down the kinetics of amide bond formation. This sluggish reactivity necessitates the use of highly efficient coupling reagents and carefully optimized conditions to achieve high yields and purity while avoiding common side reactions, most notably racemization.[3] This guide provides a detailed analysis of coupling reagent selection and step-by-step protocols for the successful incorporation of this valuable synthetic intermediate.

The Mechanistic Imperative: Selecting the Right Coupling Reagent

The formation of a peptide bond involves the activation of a carboxylic acid, making it susceptible to nucleophilic attack by an amine.[3][4] For sterically hindered secondary amines like this compound, the choice of activating reagent is paramount. The ideal reagent must generate a highly reactive intermediate that can overcome the steric barrier without promoting side reactions. Modern peptide coupling reagents are broadly categorized into phosphonium and uronium/aminium salts, each with distinct mechanisms and characteristics.[4][5]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents activate carboxylic acids by forming a highly reactive O-acylisourea intermediate (or its equivalent).[6] Reagents based on the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, such as HATU, are particularly effective. The pyridine nitrogen in the HOAt structure provides anchimeric assistance, accelerating the coupling reaction and suppressing racemization. HATU is widely regarded as a gold standard for difficult couplings, including those involving secondary amines and sterically hindered residues.[6][7][8] COMU, an Oxyma-based uronium salt, offers comparable reactivity to HATU but with a superior safety profile, as it avoids the use of potentially explosive benzotriazole derivatives.[9][10][11]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents activate carboxylic acids via an acyloxyphosphonium intermediate.[5][8] A key advantage of phosphonium salts is that they do not pose the risk of guanidinylation, a side reaction where the uronium reagent modifies the free N-terminal amine, leading to chain termination.[4] This makes them an excellent choice for reactions where activation may be slow, such as in fragment condensation or macrocyclization. PyAOP, the HOAt-based analog of PyBOP, is particularly potent and well-suited for challenging couplings.[11][12]

The workflow for selecting a suitable coupling reagent can be visualized as a decision-making process based on the specific challenges of the synthesis.

G cluster_0 Peptide Synthesis Challenge cluster_1 Primary Consideration cluster_2 Reagent Class Selection cluster_3 Specific Reagent Options & Rationale Start Incorporate this compound Hindrance Sterically Hindered Secondary Amine Start->Hindrance Reagent_Choice Use High-Reactivity Onium Salt Reagents Hindrance->Reagent_Choice Uronium Uronium/Aminium Salts (HATU, COMU) Reagent_Choice->Uronium Phosphonium Phosphonium Salts (PyAOP, PyBOP) Reagent_Choice->Phosphonium Uronium_Adv Rationale: Extremely fast kinetics, proven for hindered couplings. Uronium->Uronium_Adv Phosphonium_Adv Rationale: No guanidinylation risk, excellent for slow reactions. Phosphonium->Phosphonium_Adv

Caption: Decision workflow for coupling reagent selection.

Comparative Analysis of Recommended Coupling Reagents

For the specific challenge of incorporating this compound, the following high-performance reagents are recommended. The table below summarizes their key attributes to guide experimental design.

FeatureHATUCOMUPyAOP
Reagent Class Aminium SaltUronium SaltPhosphonium Salt
Activating Additive HOAt (In-built)Oxyma (In-built)HOAt (In-built)
Coupling Efficiency Very High[6][9]Very High, comparable to HATU[10][11]Very High, effective for N-methyl amino acids[11][12]
Racemization Risk Very Low[6][13]Low[10]Very Low
Key Advantage Gold standard, extensive literature support.[7]Excellent safety profile (non-explosive).[9][14]No risk of N-terminal guanidinylation.[8]
Primary By-products Tetramethylurea, HOAt[15]Tetramethylurea, OxymaTripyrrolidinophosphine oxide, HOAt
Considerations Benzotriazole-based (potentially explosive).[9]Limited solution stability in some cases.[4]Can be more expensive.

Detailed Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Adjustments may be necessary for solution-phase synthesis or different scales. All operations should be conducted in a well-ventilated fume hood using anhydrous solvents.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with this sterically hindered amino acid.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin, pre-swelled)

  • This compound

  • HATU (CAS: 148893-10-1)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% Piperidine in DMF

Procedure:

  • Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 10-15 minutes to ensure complete removal of the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of piperidine.

  • Activation Solution Preparation: In a separate, dry vessel, dissolve this compound (3 eq, 0.3 mmol, 110.2 mg) and HATU (2.9 eq, 0.29 mmol, 110.3 mg) in anhydrous DMF (~2 mL).

  • Base Addition & Pre-activation: Add DIPEA (6 eq, 0.6 mmol, 105 µL) to the activation solution. Gently agitate for 1-2 minutes.[7][9] The solution may change color.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Reaction Monitoring: Agitate the mixture for 1-2 hours at room temperature.[9] To confirm reaction completion, perform a Kaiser test. For this secondary amine, a Chloranil or Isatin test may provide a more reliable result. If the test is positive (indicating free amine), a second coupling may be necessary.

  • Post-Coupling Wash: Once the reaction is complete (negative Kaiser/Chloranil test), drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and by-products. The resin is now ready for the next synthesis cycle.

Protocol 2: Coupling using COMU

This protocol provides a safer, yet highly effective, alternative to HATU.

Materials:

  • Same as Protocol 1, but substituting COMU (CAS: 1075198-30-9) for HATU.

Procedure:

  • Fmoc-Deprotection & Washing: Follow steps 1 and 2 from Protocol 1.

  • Activation Solution Preparation: In a separate, dry vessel, dissolve this compound (3 eq, 0.3 mmol, 110.2 mg) and COMU (3 eq, 0.3 mmol, 128.5 mg) in anhydrous DMF (~2 mL).[14]

  • Base Addition & Pre-activation: Add DIPEA (6 eq, 0.6 mmol, 105 µL) to the activation solution and agitate for 1 minute.[14]

  • Coupling Reaction: Add the activated solution to the resin.

  • Reaction Monitoring: Agitate for 1-2 hours at room temperature. Monitor completion as described in Protocol 1. COMU is known for high efficiency, often comparable to or exceeding HATU for difficult sequences.[9][14]

  • Post-Coupling Wash: Follow step 7 from Protocol 1.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If a Kaiser or Chloranil test remains positive after the recommended coupling time, a double coupling is advised. Drain the vessel, wash with DMF, and repeat the coupling protocol with a fresh solution of activated amino acid.

  • Racemization: While proline and its analogs are generally resistant to racemization, the use of strong bases and extended reaction times can increase the risk.[13][16] Use the recommended stoichiometry of base (DIPEA) and avoid unnecessarily long activation or coupling times. Using a less nucleophilic base like 2,4,6-collidine can also reduce racemization.[17]

  • Hydroxyl Group Protection: The 4-hydroxyl group on the piperidine ring is a secondary alcohol and generally does not require protection when using modern onium salt reagents for N-acylation, as these reagents show high chemoselectivity for amines over alcohols.[8] However, if O-acylation is observed as a side product, protection with a tert-butyl (tBu) group may be considered for future syntheses.

  • Solvent Quality: The use of anhydrous, amine-free DMF is critical for success. Water will hydrolyze the activated ester intermediate, and contaminating amines will compete in the coupling reaction, lowering the yield.

Conclusion

The successful incorporation of sterically demanding building blocks like this compound is readily achievable with the appropriate selection of modern coupling reagents and optimized protocols. Aminium and uronium reagents such as HATU and COMU provide the high reactivity needed to overcome steric hindrance while minimizing the risk of racemization. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently utilize this valuable proline analog to advance their peptide-based drug discovery programs.

References

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bo... Inhibitor Research Hub. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]

  • Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. Available at: [Link]

  • SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]

  • Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry (RSC Publishing). Available at: [Link]

  • This compound. Amerigo Scientific. Available at: [Link]

Sources

Fmoc deprotection conditions for hydroxypiperidine containing peptides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Fmoc Deprotection Conditions for Hydroxypiperidine-Containing Peptides

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of hydroxypiperidine scaffolds into peptides is a valuable strategy in medicinal chemistry for imposing conformational constraints and enhancing pharmacological properties. However, these modified residues introduce specific challenges during Fmoc-based solid-phase peptide synthesis (SPPS), particularly during the crucial Nα-Fmoc deprotection step. The presence of a hydroxyl group on the piperidine ring necessitates careful consideration of side-chain protection and deprotection conditions to prevent unwanted side reactions and ensure high synthesis fidelity. This guide provides an in-depth analysis of the potential pitfalls and offers robust, field-proven protocols for the successful Fmoc deprotection of hydroxypiperidine-containing peptides, ensuring high purity and yield.

The Challenge: Hydroxypiperidine in Fmoc-SPPS

The standard Fmoc-SPPS workflow relies on the base-labile nature of the Fmoc protecting group, which is typically removed by a secondary amine like piperidine.[1][2] This process proceeds via a β-elimination mechanism, which is generally efficient and clean.[2]

However, the introduction of a hydroxypiperidine moiety within the peptide backbone presents two primary challenges:

  • A Competing Nucleophile: The side-chain hydroxyl group of the hydroxypiperidine is a potential nucleophile. If left unprotected, it can react with activated amino acids during the subsequent coupling step, leading to the formation of ester linkages and undesired, branched peptide side products. It is mandatory to protect hydroxyl side chains to prevent such impurities, which can significantly decrease the purity and yield of the target peptide.[3]

  • Altered Deprotection Environment: The rigid, polar nature of the hydroxypiperidine ring can influence the local microenvironment of the peptide-resin, potentially promoting aggregation. Peptide aggregation is a known cause of slow or incomplete Fmoc deprotection, leading to deletion sequences in the final product.[4]

Therefore, a successful synthesis strategy hinges on two key elements: appropriate protection of the hydroxypiperidine's hydroxyl group and optimization of the Fmoc deprotection conditions to overcome any potential kinetic barriers.

Mechanistic Considerations

Standard Fmoc Deprotection

The deprotection of the Nα-Fmoc group is a two-step process initiated by a base, typically piperidine. First, the base abstracts the acidic proton on the fluorenyl ring's C9 position. This is followed by a β-elimination that cleaves the C-O bond, releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The secondary amine used for deprotection then acts as a scavenger, trapping the DBF to form a stable adduct and driving the reaction to completion.[2][5]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Intermediate (Carbanion) Fmoc_Peptide->Carbanion Proton Abstraction Piperidine Piperidine (Base) Piperidine->Carbanion Adduct DBF-Piperidine Adduct Piperidine->Adduct Free_Amine H₂N-Peptide-Resin (Deprotected) Carbanion->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF DBF->Adduct Trapping

Caption: Standard mechanism of Fmoc deprotection by piperidine.

The Imperative of Side-Chain Protection

Without protection, the hydroxyl group on the piperidine ring can be acylated by the activated carboxyl group of the incoming Fmoc-amino acid. This side reaction competes directly with the desired N-acylation (peptide bond formation), leading to a complex mixture of products that are difficult to separate.

O_Acylation cluster_reactants Reactants cluster_products Products Activated_AA Activated Fmoc-AA-COOH N_Acylation Desired Product: Peptide Bond Formation Activated_AA->N_Acylation N-Terminus Attack O_Acylation Side Product: O-Acylation (Ester) Activated_AA->O_Acylation Side-Chain OH Attack Peptide_OH Peptide with unprotected Hydroxypiperidine (-OH) UV_Monitoring_Workflow Start Fmoc-Peptide-Resin Deprotection Perform Fmoc Deprotection (e.g., Protocol 3.1 or 3.2) Start->Deprotection Collect Collect Piperidine/DBU Filtrate Deprotection->Collect Dilute Precisely Dilute Aliquot with Solvent Collect->Dilute Measure Measure UV Absorbance at ~301 nm Dilute->Measure Calculate Calculate Deprotection % using Beer-Lambert Law Measure->Calculate Decision Efficiency > 99%? Calculate->Decision Proceed Proceed to Coupling Step Decision->Proceed Yes Troubleshoot Troubleshoot: Repeat Deprotection or Switch to Stronger Base Decision->Troubleshoot No

Caption: Workflow for quantitative monitoring of Fmoc deprotection.

Data Summary & Troubleshooting

ParameterProtocol 1: 20% Piperidine/DMFProtocol 2: 2% DBU, 5% Piperazine/NMPKey Considerations
Primary Use Case Standard, non-problematic sequences.Aggregation-prone or "difficult" sequences.Assess sequence hydrophobicity and known difficult couplings.
Relative Speed Standard (~10-15 min total).Rapid (~7-10 min total).Faster cycles can reduce overall synthesis time.
Base Strength Moderate (pKa ~11.1).High (DBU pKa ~13.5).Stronger base overcomes kinetic barriers from aggregation. [5][6]
Side Reactions Risk of aspartimide formation in Asp-X sequences. [7]Can reduce diketopiperazine formation. [8]For Asp-containing peptides, consider adding 0.1M HOBt to the deprotection solution. [9]
Solvent DMFNMPNMP has superior solvating properties for aggregated peptides.

Troubleshooting Guide:

  • Symptom: Incomplete deprotection (confirmed by UV monitoring or HPLC of a test cleavage).

    • Probable Cause: Peptide aggregation on the resin support.

    • Solution: Switch from Protocol 1 to Protocol 2. Increase agitation time and/or temperature (up to 40°C).

  • Symptom: Appearance of deletion sequences (+n/-n peaks) in final mass spectrometry analysis.

    • Probable Cause: Incomplete deprotection in one or more cycles.

    • Solution: Implement mandatory quantitative UV monitoring (Protocol 3.3) for every cycle to ensure completion before proceeding to coupling.

  • Symptom: Significant aspartimide-related side products (e.g., piperidides) in Asp-containing peptides.

    • Probable Cause: Piperidine-mediated attack on the succinimide ring. [7] * Solution: Add an acidic additive like 0.1M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution or switch to a less nucleophilic base cocktail. [9]

Conclusion

The successful incorporation of hydroxypiperidine residues into peptides via Fmoc-SPPS is readily achievable with a rational and validated approach. The foundational requirement is the orthogonal protection of the side-chain hydroxyl group to prevent O-acylation during coupling. For the critical Fmoc deprotection step, while standard 20% piperidine/DMF conditions are often sufficient, a heightened awareness of potential aggregation is necessary. For challenging sequences, the use of stronger base systems like DBU/piperazine in NMP provides a robust alternative. Critically, integrating a quantitative monitoring protocol is a self-validating step that moves the synthesis from an art to a science, ensuring the high fidelity required for the development of complex peptide-based therapeutics.

References

  • A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis. Benchchem.
  • Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. Benchchem.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. ResearchGate.
  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health (NIH).
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH).
  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Biophoretics.
  • Understanding the role of the Fmoc protecting group in peptide synthesis. Benchchem.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. National Institutes of Health (NIH).
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? ResearchGate.

Sources

Application Notes and Protocols: Synthesis of Bioactive Peptides with (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space of Peptides

Bioactive peptides are at the forefront of modern therapeutic development, offering high specificity and potency.[1][2] The incorporation of non-canonical amino acids is a powerful strategy to modulate the pharmacological properties of peptides, enhancing their stability, potency, and conferring novel functionalities.[3][4] (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid is a versatile building block that introduces a constrained, hydroxylated piperidine ring into the peptide backbone. This structural motif can induce favorable conformational changes, improve metabolic stability, and provide a handle for further chemical modification, making it a valuable tool for drug discovery.[5][6]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

The Chemistry of this compound in SPPS

This compound is a heterocyclic compound featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group on the secondary amine of the piperidine ring.[7] The Fmoc group is crucial for the stepwise assembly of the peptide chain, as it can be selectively removed under mild basic conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF), without affecting acid-labile side-chain protecting groups.[8][9]

The carboxylic acid at the 2-position of the piperidine ring allows for standard amide bond formation with the free N-terminus of the growing peptide chain. The hydroxyl group at the 4-position is typically left unprotected during synthesis, as its reactivity is generally low under standard coupling conditions. However, for sensitive sequences or specific coupling reagents, protection of the hydroxyl group (e.g., as a tert-butyl ether) may be considered.

Core Workflow: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing this compound follows the fundamental principles of Fmoc-SPPS. The process is a cyclical series of steps performed on a solid support (resin).[8][10]

Diagram: General Workflow of Fmoc-Based Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1. Prepare Resin Wash1 Washing Deprotection->Wash1 2. Expose N-terminus Coupling Amino Acid Coupling Wash1->Coupling 3. Remove Reagents Wash2 Washing Coupling->Wash2 4. Add next AA Repeat Repeat Cycle Wash2->Repeat 5. Remove Reagents Repeat->Deprotection Chain Elongation Cleavage Cleavage & Deprotection Repeat->Cleavage Final Cycle Purification Purification & Analysis Cleavage->Purification 6. Release Peptide

Caption: Iterative cycle of Fmoc-SPPS for peptide chain elongation.

Detailed Experimental Protocols

The following protocols outline the manual synthesis of a model peptide containing this compound. These protocols can be adapted for automated synthesizers.

Protocol 1: Resin Preparation and First Amino Acid Loading

The choice of resin depends on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).[11]

  • Resin Swelling: Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[3] Drain the DMF.

  • Fmoc Deprotection (if applicable): If starting with a pre-loaded Fmoc-protected amino acid resin, the first step is to remove the Fmoc group. Add a 20% solution of piperidine in DMF to the resin.[3] Agitate for 5-10 minutes, then drain. Repeat this step once more.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[11]

Protocol 2: Incorporation of this compound

This protocol describes a standard coupling cycle.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution. Allow the activation to proceed for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature. The coupling time may need to be extended for this non-canonical amino acid due to potential steric hindrance. A typical coupling time is 1-2 hours.

  • Monitoring the Coupling Reaction: A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads to monitor the disappearance of free primary amines, indicating the completion of the coupling reaction.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 3: Chain Elongation, Cleavage, and Deprotection
  • Iterative Cycles: Repeat the deprotection (Protocol 1, steps 2-3) and coupling (Protocol 2) steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1.

  • Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and then methanol. Dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

Characterization and Purification

The identity and purity of the synthesized peptide must be confirmed.

Analytical Techniques
  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired peptide.[12][13] Techniques like MALDI-TOF or ESI-MS are commonly employed.[12]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the crude peptide and for purification.[14]

Protocol 4: Peptide Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile with a small amount of TFA.

  • Preparative RP-HPLC: Purify the peptide using a preparative RP-HPLC system with a C18 column. Use a gradient of water/acetonitrile containing 0.1% TFA.

  • Fraction Collection and Analysis: Collect fractions and analyze them by analytical RP-HPLC and MS to identify those containing the pure peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Quantitative Data Summary

ParameterRecommended ValueRationale
Resin Loading 0.1 - 0.5 mmol/gBalances yield with potential for aggregation.
Amino Acid Equivalents 3 - 5 eq.Drives the coupling reaction to completion.
Coupling Agent Equivalents 3 - 5 eq.Ensures efficient activation of the carboxylic acid.
Base (DIPEA) Equivalents 6 - 10 eq.Neutralizes the in-situ formed acid and facilitates the reaction.
Fmoc Deprotection Solution 20% Piperidine in DMFStandard and effective for Fmoc removal.[9][11]
Cleavage Cocktail 95% TFA / 2.5% H₂O / 2.5% TISA robust mixture for cleavage and side-chain deprotection.

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the ninhydrin test remains positive after the standard coupling time, a second coupling can be performed. Alternatively, a stronger coupling agent or a different solvent system may be necessary. For sterically hindered couplings, extending the reaction time or increasing the temperature can be beneficial.

  • Side Reactions: The hydroxyl group of the hydroxypiperidine moiety is generally not reactive under standard SPPS conditions. However, if side reactions are observed, protection of the hydroxyl group as a tert-butyl ether may be required.

  • Peptide Aggregation: Peptides containing hydrophobic or aggregating sequences can be challenging to synthesize. Using specialized resins, pseudoproline dipeptides, or microwave-assisted synthesis can help to overcome these issues.

Conclusion

The incorporation of this compound into peptides is a valuable strategy for the development of novel bioactive compounds.[5] By following the detailed protocols and considering the expert insights provided in this guide, researchers can successfully synthesize and purify these modified peptides for a wide range of applications in drug discovery and chemical biology.

References

  • Du, Y., & Li, L. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Retrieved from [Link]

  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.). Waters Corporation. Retrieved from [Link]

  • Vinogradov, A. A., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. National Institutes of Health. Retrieved from [Link]

  • Aebersold, R., & Goodlett, D. R. (2001). Structural characterization of proteins and peptides. PubMed. Retrieved from [Link]

  • Peptide Characterisation Methods and Impurity Detection. (2023). Oxford Global. Retrieved from [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (n.d.). CEM Corporation. Retrieved from [Link]

  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (n.d.). BioPharmaSpec. Retrieved from [Link]

  • Solid-phase synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. (2021). PubMed Central. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved from [Link]

  • This compound. (n.d.). Google Shopping.
  • Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. (2014). PubMed Central. Retrieved from [Link]

  • This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2016). ResearchGate. Retrieved from [Link]

  • Peptides with their potential bioactivities, and the corresponding calculations by BIOPEP. (n.d.). ResearchGate. Retrieved from [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript. Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2016). PubMed Central. Retrieved from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). PubMed. Retrieved from [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). MDPI. Retrieved from [Link]

  • Bioactive Peptides. (n.d.). MDPI. Retrieved from [Link]

  • Food-derived bioactive peptides: health benefits, structure‒activity relationships, and translational prospects. (2023). National Institutes of Health. Retrieved from [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI. Retrieved from [Link]

Sources

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid: A Conformationally Constrained Building Block for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Conformational Constraint in Drug Design

In the landscape of modern drug discovery, the ability to precisely control the three-dimensional structure of a molecule is paramount. Unnatural amino acids that introduce conformational rigidity into peptides and small molecules have become indispensable tools for medicinal chemists.[1] By reducing the entropic penalty upon binding to a biological target, these constrained scaffolds can significantly enhance binding affinity, selectivity, and metabolic stability.[2] (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid, a cyclic amino acid analog, has emerged as a versatile building block for this purpose. Its piperidine ring restricts the peptide backbone's flexibility, while the hydroxyl group offers a valuable site for secondary modifications or for engaging in critical hydrogen-bonding interactions within a target's binding site.[3][4]

This guide provides a detailed overview of the applications of this compound in medicinal chemistry, with a focus on its use in peptidomimetics and as a novel scaffold for Proteolysis Targeting Chimeras (PROTACs). We present field-proven insights and detailed protocols to enable researchers, scientists, and drug development professionals to effectively leverage this unique chemical entity in their programs.

Core Properties and Specifications

This compound is a derivative of pipecolic acid, featuring a hydroxyl group at the 4-position of the piperidine ring. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the nitrogen makes it directly compatible with standard solid-phase peptide synthesis (SPPS) workflows.[4]

PropertyValueSource
Molecular Formula C₂₁H₂₁NO₅[4]
Molecular Weight 367.4 g/mol [4]
Appearance White powder[4]
Stereochemistry (2S,4R)[4]
Purity ≥ 97% (HPLC)[4]
Storage Conditions 0-8 °C[4]

Application I: Enhancing Peptide Therapeutics through Backbone Rigidity

The incorporation of constrained amino acids is a validated strategy for improving the drug-like properties of peptide-based therapeutics. Peptides often suffer from poor metabolic stability due to degradation by proteases and inherent flexibility, which can lead to reduced receptor affinity.[5] The piperidine scaffold of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid acts as a proline surrogate, introducing a significant conformational bias.

Causality Behind the Advantage:

  • Increased Proteolytic Resistance: The non-natural piperidine structure is not readily recognized by proteases, shielding adjacent peptide bonds from enzymatic cleavage.

  • Enhanced Receptor Affinity: By pre-organizing the peptide backbone into a bioactive conformation, the entropic cost of binding is lowered, which can lead to a substantial increase in binding affinity.[2]

  • Improved Selectivity: The rigid structure can provide a more defined pharmacophore, leading to higher selectivity for the intended biological target over related proteins.

Protocol: Incorporation of this compound via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis steps for incorporating the title compound into a peptide sequence. The procedure is based on standard, well-established Fmoc chemistry principles, adapted for a sterically demanding, non-coded amino acid.

Workflow Diagram:

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_elongation Chain Elongation cluster_final Cleavage & Purification Resin 1. Swell Resin (e.g., Rink Amide Resin) in DMF Fmoc_Cleavage_Initial 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Cleavage_Initial Wash_1 3. Wash (DMF) Fmoc_Cleavage_Initial->Wash_1 Couple 5. Couple to Resin (Add activated mixture to resin) Wash_1->Couple Activate_AA 4. Activate Amino Acid (Fmoc-Hyp(4R)-pip(2S)-OH + HBTU/HOBt + DIPEA in DMF) Activate_AA->Couple Wash_2 6. Wash (DMF) Couple->Wash_2 Fmoc_Cleavage_Cycle 7. Fmoc Deprotection (20% Piperidine in DMF) Wash_2->Fmoc_Cleavage_Cycle Wash_3 8. Wash (DMF) Fmoc_Cleavage_Cycle->Wash_3 Repeat 9. Repeat Coupling Cycle (for next amino acid) Wash_3->Repeat Final_Wash 10. Final Washes (DMF, DCM, MeOH) Repeat->Final_Wash Dry 11. Dry Resin Final_Wash->Dry Cleave 12. Cleave Peptide (TFA Cocktail) Dry->Cleave Purify 13. Purify (RP-HPLC) Cleave->Purify PROTAC_Workflow cluster_path1 Path A: Amide Bond Formation cluster_path2 Path B: Hydroxyl Group Functionalization Start (2S,4R)-Fmoc-4-hydroxypiperidine -2-carboxylic acid Amide_Couple 1a. Couple Carboxylic Acid (e.g., to E3 Ligase Ligand-Amine) Start->Amide_Couple Esterify_Acid 1b. Esterify Carboxylic Acid (e.g., as Methyl Ester) Start->Esterify_Acid Deprotect_Fmoc 2a. Fmoc Deprotection (Piperidine/DMF) Amide_Couple->Deprotect_Fmoc Linker_Intermediate_A Linker Intermediate (Free Amine) Deprotect_Fmoc->Linker_Intermediate_A Activate_OH 2b. Activate Hydroxyl Group (e.g., Mesylation) Esterify_Acid->Activate_OH Linker_Intermediate_B Linker Intermediate (Activated OH) Activate_OH->Linker_Intermediate_B Final_Coupling Final Conjugation (to POI Ligand) Linker_Intermediate_A->Final_Coupling Linker_Intermediate_B->Final_Coupling

Sources

Application Notes & Protocols: Strategic Incorporation of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid for the Development of Conformationally Constrained Peptide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Forward

The rational design of peptide-based therapeutics is increasingly reliant on the introduction of non-canonical amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. The incorporation of unnatural amino acids is a powerful strategy in chemical biology and drug discovery to endow peptides with novel chemical and biological properties.[1][2] This guide focuses on (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid, a proline analogue that introduces a defined structural constraint into the peptide backbone. The piperidine ring system restricts the rotational freedom around the peptide bonds, leading to more stable and predictable secondary structures.[3][4] Furthermore, the hydroxyl group at the 4-position provides a valuable site for further chemical modification or can participate in hydrogen bonding, potentially enhancing binding affinity and selectivity to biological targets.[5]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the efficient incorporation of this compound into peptide libraries using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols herein are designed to be robust and reproducible, with a strong emphasis on the underlying chemical principles to empower users to troubleshoot and adapt these methods for their specific research needs.

Core Principles & Strategic Considerations

The decision to incorporate this compound is driven by the desire to access novel chemical space and improve the pharmacological properties of peptides. The key advantages conferred by this building block include:

  • Conformational Rigidity: The saturated heterocyclic ring of the piperidine scaffold significantly reduces the conformational flexibility of the peptide backbone. This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher affinity.[3][4]

  • Structural Diversity: As a proline mimic, it can induce specific turns and kinks in the peptide chain, influencing the overall three-dimensional structure and biological activity.

  • Enhanced Stability: The modified backbone can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.

  • Functional Handle: The hydroxyl group serves as a versatile functional handle for post-synthesis modifications, such as glycosylation, phosphorylation, or conjugation to other molecules like antibodies or imaging agents.[6][7]

The successful incorporation of this non-canonical amino acid relies on a solid understanding of Fmoc-based SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is favored for its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups.[][9] This orthogonality is crucial for the synthesis of complex peptides with multiple functional groups.[]

Visualizing the Core Components & Workflow

Chemical Structure of the Building Block

Caption: Chemical structure of this compound.

Generalized SPPS Workflow for Incorporation

SPPS_Workflow Resin 1. Resin Swelling (e.g., DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash_1 3. Washing (DMF, IPA) Fmoc_Deprotection->Wash_1 Coupling 4. Coupling of (2S,4R)-Fmoc-4-hydroxypiperidine- 2-carboxylic acid (activated) Wash_1->Coupling Wash_2 5. Washing (DMF, DCM) Coupling->Wash_2 Monitoring 6. Coupling Efficiency Monitoring (e.g., Kaiser Test) Wash_2->Monitoring Repeat Repeat for next amino acid Monitoring->Repeat If incomplete, recouple Cleavage 7. Final Cleavage & Deprotection (TFA-based cocktail) Monitoring->Cleavage If complete & final residue Repeat->Fmoc_Deprotection Isolation 8. Peptide Isolation & Purification (Precipitation, HPLC) Cleavage->Isolation

Caption: Standard Fmoc-SPPS cycle for incorporating the modified amino acid.

Detailed Protocols & Methodologies

Materials & Reagents
Reagent/Material Grade Supplier Notes
This compoundPeptide Synthesis Gradee.g., American Elements, Chem-ImpexStore desiccated at 2-8°C.[6][10]
Rink Amide or Wang Resin100-200 meshStandard SPPS suppliersChoice depends on desired C-terminus (amide or acid).[11]
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
PiperidineReagent Grade
Dichloromethane (DCM)ACS Grade
Isopropanol (IPA)ACS Grade
HATU, HBTU, or PyBOPPeptide Synthesis GradeCoupling reagents.[12][13]
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeBase for activation.
Trifluoroacetic acid (TFA)Reagent GradeFor cleavage.[14][15]
Triisopropylsilane (TIS)Reagent GradeScavenger.
1,2-Ethanedithiol (EDT)Reagent GradeScavenger for Cys-containing peptides.
Acetonitrile (ACN)HPLC GradeFor purification.
Diethyl ether (cold)ACS GradeFor precipitation.
Protocol 1: Solid-Phase Synthesis

This protocol is based on a 0.1 mmol scale synthesis. Adjust volumes accordingly for different scales.

1. Resin Preparation (Swelling):

  • Place the resin (e.g., 160 mg Rink Amide resin, 0.62 mmol/g loading) in a fritted reaction vessel.

  • Add 2 mL of DMF and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. N-terminal Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (2 mL) to the resin.[9]

  • Agitate for 3 minutes, then drain.

  • Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[16]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and IPA (3 x 2 mL) to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct.[16]

3. Coupling of this compound:

  • Rationale for Reagent Choice: Due to the potential steric hindrance of the piperidine ring, a robust coupling reagent is recommended. HATU is highly effective as it rapidly forms the activated ester and minimizes racemization.[12]

  • Activation Solution: In a separate vial, dissolve this compound (3 eq., 0.3 mmol, 110.2 mg), HATU (2.9 eq., 0.29 mmol, 110.3 mg) in 1 mL of DMF. Add DIPEA (6 eq., 0.6 mmol, 105 µL).

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically demanding couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).[17]

4. Monitoring Coupling Efficiency:

  • Kaiser Test (Ninhydrin Test): This is a qualitative test for the presence of primary amines.[16]

    • Take a small sample of resin beads and wash them thoroughly with DMF and then DCM.

    • Add 2-3 drops of each Kaiser test solution (A: 5% ninhydrin in ethanol; B: 80% phenol in ethanol; C: 2% 0.001M KCN in pyridine).

    • Heat at 100°C for 5 minutes.

    • Interpretation:

      • Blue beads: Incomplete coupling (free primary amines present).

      • Colorless/Yellow beads: Complete coupling.

  • If coupling is incomplete: Drain the reaction vessel and repeat the coupling step with a freshly prepared activation solution.

5. Capping (Optional but Recommended):

  • If the Kaiser test remains positive after a second coupling, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

  • Treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes.

  • Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

Protocol 2: Cleavage and Deprotection

1. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2 of Protocol 4.2.

2. Resin Washing and Drying:

  • Wash the peptide-resin thoroughly with DMF (5 x 2 mL), IPA (3 x 2 mL), and DCM (5 x 2 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

3. Cleavage from Resin:

  • Cleavage Cocktail Selection: The choice of scavengers in the TFA cocktail is critical to prevent side reactions with sensitive amino acid residues.[15][18] A standard and broadly effective cocktail is Reagent K, though simpler mixtures can often suffice.[15]

  • Standard Cleavage Cocktail (TFA/TIS/H₂O, 95:2.5:2.5 v/v): This is suitable for most peptides.

  • For peptides containing Trp, Met, or Cys: A more robust scavenger mixture is required. Use TFA/TIS/H₂O/EDT (94:1:2.5:2.5 v/v).

  • Procedure:

    • Add the freshly prepared cleavage cocktail (2-3 mL for 0.1 mmol scale) to the dried peptide-resin in the reaction vessel.

    • Agitate at room temperature for 2-3 hours. The resin may change color, which is normal.[18]

    • Drain the filtrate containing the cleaved peptide into a clean collection tube (e.g., a 15 mL conical tube).

    • Wash the resin with an additional small volume (0.5 mL) of fresh TFA and combine the filtrates.

Protocol 3: Peptide Isolation and Purification

1. Peptide Precipitation:

  • Concentrate the TFA filtrate to about 0.5 mL under a gentle stream of nitrogen.

  • Add 10 mL of cold diethyl ether to the concentrated solution to precipitate the crude peptide.

  • Vortex briefly and centrifuge at 3000-4000 rpm for 5 minutes.

  • Carefully decant the ether.

  • Wash the peptide pellet with another 10 mL of cold diethyl ether, centrifuge, and decant.

  • Dry the crude peptide pellet under vacuum.

2. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • Chromatographic Conditions (General):

    • Column: C18, 5 µm, 100 Å (e.g., 4.6 x 250 mm).[19]

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point.

    • Detection: 220 nm and 280 nm.[19]

  • Inject the sample and collect fractions corresponding to the major peak.

3. Characterization:

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.[19]

  • Identity Confirmation: Confirm the molecular weight of the purified peptide using Mass Spectrometry (LC-MS or MALDI-TOF).[20][21] For LC-MS, it is often preferable to use formic acid instead of TFA in the mobile phase to avoid ion suppression.[22][23]

Troubleshooting & Data Interpretation

Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of this compound or the preceding residue.- Double couple with a fresh batch of activated amino acid.[24]- Increase coupling time to 3-4 hours or overnight.- Use a more potent coupling reagent like PyAOP for highly hindered couplings.[17]- Perform the coupling at a slightly elevated temperature (35-40°C).
Low Crude Peptide Purity - Incomplete deprotection or coupling at various steps.- Aggregation of the growing peptide chain.- Ensure thorough washing between steps.- Monitor each coupling and deprotection step carefully.- For "difficult sequences," consider using chaotropic salts or special solvents.
Side Reactions During Cleavage Inadequate scavenging of reactive cationic species.- Ensure the correct cleavage cocktail is used for the peptide's composition.[18][25]- Use fresh, high-quality TFA and scavengers.- Minimize cleavage time to what is necessary for complete deprotection.
Peptide Aggregation/Insolubility After Cleavage Hydrophobic nature of the peptide sequence.- Dissolve the crude peptide in a stronger solvent like neat DMSO or hexafluoroisopropanol (HFIP) before diluting for HPLC.- Lyophilize the purified peptide from a solution containing a small amount of acetic acid or ammonium bicarbonate.

Conclusion

The incorporation of this compound is a powerful and accessible strategy for generating peptide libraries with enhanced structural and functional properties. By introducing conformational constraints, this building block can significantly improve the affinity, selectivity, and stability of peptide drug candidates. The protocols detailed in this guide, grounded in the principles of Fmoc-SPPS, provide a reliable framework for the successful synthesis and purification of these modified peptides. Careful attention to coupling conditions, monitoring of reaction completion, and appropriate selection of cleavage reagents are paramount to achieving high-quality peptide libraries for downstream screening and drug discovery efforts.

References

  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond - GenScript. [Link]

  • In vitro selection of mRNA display libraries containing an unnatural amino acid - PubMed. [Link]

  • Diversification of Phage-Displayed Peptide Libraries with Noncanonical Amino Acid Mutagenesis and Chemical Modification - ACS Publications. [Link]

  • Solid-phase Synthesis of Conformationally Constrained Peptidomimetics Based on a 3,6-disubstituted-1,4-diazepan-2,5-dione Core - PubMed. [Link]

  • Genetically Encoded Libraries of Nonstandard Peptides - PMC - NIH. [Link]

  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides | Organic Letters - ACS Publications. [Link]

  • Analytical Services: HPLC and Mass Spectrometry for Peptide Validation - LinkedIn. [Link]

  • Amino Acid Derivatives for Peptide Synthesis - AAPPTec. [Link]

  • This compound - Amerigo Scientific. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF - ResearchGate. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. [Link]

  • This compound - American Elements. [Link]

  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate. [Link]

  • SYNTHESIS NOTES - Aapptec Peptides. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis - Scribd. [Link]

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization - Agilent. [Link]

  • Full article: Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal - Taylor & Francis Online. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography - Agilent. [Link]

  • The role of the hydroxy amino acid in the triplet sequence Asn-Xaa-Thr(Ser) for the N-glycosylation step during glycoprotein biosynthesis - PMC - NIH. [Link]

  • (2S,4R)-4-hydroxypiperidine-2-carboxylic acid | C6H11NO3 - PubChem. [Link]

  • Amino Acids & Peptides: Structure & Function | Chapter 3 – Harper's Illustrated Biochemistry (31st) - YouTube. [Link]

  • CAS 166042-99-5 (2S,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride - AHH Chemical. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]

  • Peptides and Proteins - MSU chemistry. [Link]

  • Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - NIH. [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics Using Proline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Proline Analogs in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are at the forefront of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[1] A key strategy in the design of potent and selective peptidomimetics is the introduction of conformational constraints to lock the molecule into its bioactive conformation. Proline, with its unique cyclic structure, naturally imparts significant conformational rigidity to a peptide chain.[2][3][][5] The pyrrolidine ring of proline restricts the Ramachandran space available to the preceding residue and influences the cis-trans isomerization of the peptide bond, thereby playing a crucial role in protein folding and stability.[2][3][]

Proline analogs, which are synthetic derivatives of proline with modified ring structures or substitutions, are powerful tools for fine-tuning the conformational properties of peptidomimetics.[6][7][8][9][10] By introducing modifications such as fluorination, alkylation, or bicyclic scaffolds, researchers can precisely modulate the torsional angles of the peptide backbone, enhance binding affinity, and improve pharmacokinetic profiles.[6][7][8][11] Over the past 15 years, more than 15 FDA-approved drugs have incorporated proline analogs, highlighting their significance in medicinal chemistry.[6][7][8]

This comprehensive guide provides detailed protocols and expert insights into the solid-phase synthesis of peptidomimetics containing proline analogs, utilizing the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[12][13][14]

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the method of choice for the routine synthesis of peptides and their analogs.[12][13][14] The process involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The key advantages of this methodology include the use of mild reaction conditions and the ease of purification, as excess reagents and byproducts are simply washed away after each step.[12][14]

The synthesis cycle consists of four main stages:

  • Resin Swelling: The solid support is swollen in a suitable solvent to ensure optimal accessibility of the reactive sites.

  • Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a secondary amine base, typically piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminus of the peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Visualizing the SPPS Workflow for Proline Analog Incorporation

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Iterative Synthesis Cycle cluster_Final_Steps Cleavage and Purification Resin Solid Support (e.g., Wang, Rink Amide) Swell Resin Swelling (DMF or DCM) Resin->Swell 1. Solvation Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Washing (DMF) Deprotection->Wash1 2. Expose N-terminus Coupling Coupling of Fmoc-Proline Analog (Coupling Reagents + Base) Wash1->Coupling 3. Prepare for coupling Wash2 Washing (DMF) Coupling->Wash2 4. Peptide bond formation Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Purification Purification (RP-HPLC) Cleavage->Purification 5. Isolate crude peptide Characterization Characterization (MS, NMR) Purification->Characterization 6. Obtain pure peptidomimetic

Caption: General workflow for solid-phase synthesis of peptidomimetics containing proline analogs.

Detailed Protocols and Methodologies

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptidomimetic.[15]

Resin TypeC-Terminal FunctionalityRecommended For
Wang Resin Carboxylic AcidPeptides with a free C-terminus.
Rink Amide Resin AmidePeptides with a C-terminal amide.[15]
2-Chlorotrityl Chloride Resin Carboxylic Acid or AmideSynthesis of fully protected peptide fragments and macrocyclic peptides.[15]

Protocol 1: Resin Swelling

  • Weigh the appropriate amount of resin (e.g., 0.1 mmol scale) and place it in a suitable reaction vessel (e.g., a fritted glass funnel or a dedicated SPPS vessel).

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the solvent by filtration.

Fmoc Deprotection

The base-labile Fmoc group is typically removed with piperidine.

Protocol 2: Fmoc Group Removal

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with fresh 20% piperidine in DMF for another 10-20 minutes to ensure complete deprotection.

  • Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.

Coupling of Proline Analogs

The coupling of proline and its analogs can be challenging due to their secondary amine nature and potential for steric hindrance. The choice of coupling reagent is therefore critical for achieving high coupling efficiency and minimizing racemization.[16][17][18]

Common Coupling Reagents for Difficult Couplings:

Coupling ReagentClassKey Features
HATU Aminium SaltHighly reactive, effective for sterically hindered amino acids.[16][17]
HBTU Aminium SaltWidely used, cost-effective, and efficient for most couplings.[17]
PyBOP Phosphonium SaltStrong coupling reagent with high chemoselectivity, minimizing O-acylation.[16]
COMU Aminium SaltHigh coupling efficiency comparable to HATU, with non-explosive and less allergenic byproducts.[17]

Protocol 3: Standard Coupling of a Proline Analog

  • In a separate vial, dissolve the Fmoc-protected proline analog (3-5 equivalents relative to the resin loading) in DMF.

  • Add the coupling reagent (e.g., HATU, 3-5 equivalents) and a tertiary base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6-10 equivalents).

  • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The reaction time may need to be extended for particularly challenging couplings.

  • After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Monitoring the Coupling Reaction:

A qualitative ninhydrin (Kaiser) test can be performed to monitor the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling reaction. Note that the Kaiser test is not reliable for proline and its analogs as they are secondary amines. In such cases, a chloranil test or a small-scale cleavage and LC-MS analysis can be used to confirm coupling efficiency.

"Proline Editing": A Strategy for On-Resin Modification

A powerful technique for generating a diverse library of proline analogs within a peptide sequence is "proline editing".[19][20] This approach involves the incorporation of a commercially available hydroxyproline (Hyp) residue, followed by on-resin chemical modification of the hydroxyl group.[19][20]

Protocol 4: On-Resin Modification via Proline Editing (Example: Azide Introduction)

  • Incorporate Fmoc-Hyp(tBu)-OH: Couple Fmoc-4-hydroxyproline (with a suitable protecting group for the hydroxyl, such as a t-butyl ether) into the peptide sequence using standard SPPS protocols.

  • Selective Deprotection: After completing the peptide sequence, selectively remove the hydroxyl protecting group. For a t-butyl group, this is typically achieved during the final TFA cleavage. For orthogonal protecting groups like Alloc, specific deprotection conditions are used.[19]

  • On-Resin Modification:

    • Wash the peptide-resin with DCM.

    • Treat the resin with a solution of diphenylphosphoryl azide (DPPA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF to convert the hydroxyl group to an azide via a Mitsunobu-type reaction.

    • Allow the reaction to proceed for several hours at room temperature.

    • Wash the resin extensively with DMF and DCM.

This on-resin modification strategy allows for the late-stage introduction of a wide range of functionalities, including handles for bioorthogonal chemistry.[19][20]

Visualizing the "Proline Editing" Concept

Proline_Editing cluster_Peptide_Synthesis 1. Peptide Synthesis cluster_Modification 2. On-Resin Modification cluster_Finalization 3. Cleavage and Final Product Incorporate_Hyp Incorporate Fmoc-Hyp(PG)-OH into peptide sequence Complete_Synthesis Complete peptide synthesis Incorporate_Hyp->Complete_Synthesis Deprotect_OH Selectively deprotect the hydroxyl group Complete_Synthesis->Deprotect_OH Modify_OH Chemically modify the free hydroxyl group (e.g., oxidation, substitution, acylation) Deprotect_OH->Modify_OH Cleavage Cleave from resin and remove side-chain protecting groups Modify_OH->Cleavage Final_Peptidomimetic Peptidomimetic with modified proline analog Cleavage->Final_Peptidomimetic

Caption: Conceptual workflow of the "proline editing" strategy for on-resin synthesis of diverse proline analogs.

Cleavage and Deprotection

The final step of SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[21][22]

Protocol 5: TFA Cleavage

WARNING: TFA is a highly corrosive and dangerous chemical. This procedure must be performed in a certified fume hood with appropriate personal protective equipment (gloves, lab coat, and safety glasses).[22]

  • Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is:

    • 95% TFA

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

The crude peptidomimetic is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[23][24]

Protocol 6: RP-HPLC Purification

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, often the aqueous mobile phase (e.g., 0.1% TFA in water).

  • Inject the sample onto a C18 RP-HPLC column.

  • Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile containing 0.1% TFA).

  • Monitor the elution profile at a suitable wavelength (typically 214-220 nm).

  • Collect the fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptidomimetic as a white powder.

Characterization:

The identity and purity of the final peptidomimetic should be confirmed by analytical techniques such as:

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized molecule.[25][26][27][28]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry, especially for novel proline analogs.[26][27][28][29]

  • Analytical RP-HPLC: To determine the purity of the final product.[23][26][27][28]

Conclusion

The solid-phase synthesis of peptidomimetics incorporating proline analogs is a robust and versatile methodology for the creation of novel therapeutic candidates. By carefully selecting the appropriate resin, coupling reagents, and synthetic strategy, researchers can efficiently generate a wide array of conformationally constrained molecules. The "proline editing" approach further expands the accessible chemical space, enabling the rapid generation of peptidomimetic libraries for structure-activity relationship studies. Adherence to the detailed protocols and analytical procedures outlined in this guide will ensure the successful synthesis, purification, and characterization of high-quality proline analog-containing peptidomimetics.

References

  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. PubMed Central. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. Available at: [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. ACS Publications. Available at: [Link]

  • Proline motifs in peptides and their biological processing. PubMed. Available at: [Link]

  • Proline-dependent structural and biological properties of peptides and proteins. PubMed. Available at: [Link]

  • Proline Overview, Structure & Functions. Study.com. Available at: [Link]

  • Fmoc Solid-Phase Peptide Synthesis. PubMed. Available at: [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. ACS Publications. Available at: [Link]

  • Proline-dependent structural and biological properties of peptides and proteins. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Peptides Containing Proline Analogues. Thieme Connect. Available at: [Link]

  • Properties, Metabolisms, and Applications of (L)-proline Analogues. PubMed. Available at: [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. ACS Publications. Available at: [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. Peptide 2.0. Available at: [Link]

  • Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. Available at: [Link]

  • A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. NIH. Available at: [Link]

  • Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Publications. Available at: [Link]

  • New and Evolving Techniques for the Characterization of Peptide Therapeutics. PubMed. Available at: [Link]

  • Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

  • Current peptidomics: Applications, purification, identification, quantification, and functional analysis. PubMed Central. Available at: [Link]

Sources

Cleavage and purification of peptides containing 4-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Cleavage and Purification of Peptides Containing 4-Hydroxypiperidine-2-Carboxylic Acid

Introduction

The incorporation of non-standard amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhanced potency, stability, and unique structural conformations. Among these, 4-hydroxypiperidine-2-carboxylic acid (Hyp), a cyclic amino acid analog of hydroxyproline, presents both unique opportunities and significant challenges in solid-phase peptide synthesis (SPPS). Its rigidified structure can enforce specific peptide backbone geometries, while the hydroxyl group offers a site for further functionalization. However, these same features complicate the critical downstream processes of cleavage from the solid support and subsequent purification.

This guide provides a comprehensive overview and detailed protocols for the successful cleavage and purification of peptides containing 4-hydroxypiperidine-2-carboxylic acid. We will delve into the rationale behind strategic protecting group selection, the formulation of optimized cleavage cocktails, and robust purification methodologies tailored to the unique physicochemical properties of these peptides.

Part 1: The Strategic Imperative of Orthogonal Protection

The bifunctional nature of 4-hydroxypiperidine-2-carboxylic acid, with its secondary amine and secondary alcohol, necessitates a carefully planned orthogonal protecting group strategy to ensure selective deprotection and avoid unwanted side reactions.[1] An orthogonal set of protecting groups allows for the removal of one group under specific conditions without affecting others.[2][3]

For Fmoc-based SPPS, the piperidine nitrogen is typically protected with an acid-labile group, most commonly tert-butoxycarbonyl (Boc). The hydroxyl group, however, requires a protecting group that is stable to the basic conditions of Fmoc removal (e.g., piperidine) and the acidic conditions of N-Boc deprotection, yet can be removed during the final cleavage step. A silyl ether, such as tert-butyldimethylsilyl (TBDMS), is an excellent candidate for this role.

Key Protecting Groups for 4-Hydroxypiperidine-2-Carboxylic Acid in Fmoc-SPPS:

Functional GroupProtecting GroupAbbreviationDeprotection ConditionsOrthogonality
α-Amine9-FluorenylmethyloxycarbonylFmocBasic (e.g., 20% piperidine in DMF)Orthogonal to Boc and TBDMS
Piperidine Nitrogentert-ButoxycarbonylBocAcidic (e.g., TFA)Orthogonal to Fmoc
Hydroxyl Grouptert-ButyldimethylsilylTBDMSFluoride source (e.g., TBAF) or strong acid (TFA)Orthogonal to Fmoc

This strategy ensures that the piperidine nitrogen and the hydroxyl group remain protected throughout chain elongation and are deprotected simultaneously during the final trifluoroacetic acid (TFA)-mediated cleavage.

Part 2: Peptide Cleavage from the Solid Support

The final cleavage step in SPPS serves a dual purpose: cleaving the peptide from the resin and removing all side-chain protecting groups.[4] For peptides containing sensitive residues, including the newly introduced 4-hydroxypiperidine-2-carboxylic acid, the composition of the cleavage cocktail is critical to prevent side reactions and ensure high yield and purity.[4][5]

The Role of Scavengers

During acidolysis with TFA, highly reactive carbocations are generated from the cleavage of protecting groups (e.g., Boc, tBu) and the resin linker.[5] These cations can reattach to electron-rich amino acid side chains, such as tryptophan, or cause other modifications. Scavengers are nucleophilic reagents added to the cleavage cocktail to quench these reactive species.[4]

The workflow for peptide cleavage and deprotection is a critical phase that dictates the quality of the crude peptide.

Cleavage_Workflow cluster_prep Pre-Cleavage Preparation cluster_cleavage Cleavage and Deprotection cluster_workup Post-Cleavage Workup Resin_Wash Wash Peptide-Resin (DCM) Resin_Dry Dry Resin Under Vacuum Resin_Wash->Resin_Dry Prepare_Cocktail Prepare Fresh Cleavage Cocktail Resin_Dry->Prepare_Cocktail Cleavage_Reaction Add Cocktail to Resin (2-3 hours at RT) Prepare_Cocktail->Cleavage_Reaction Filter_Resin Filter to Collect Filtrate Cleavage_Reaction->Filter_Resin Precipitate Precipitate Peptide in Cold Ether Filter_Resin->Precipitate Centrifuge Centrifuge and Decant Ether Precipitate->Centrifuge Wash_Pellet Wash Pellet with Cold Ether Centrifuge->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide Analysis Crude Peptide for Analysis (HPLC/MS) Dry_Peptide->Analysis

Caption: Workflow for Peptide Cleavage and Deprotection.

Optimized Cleavage Cocktail

A standard and effective cleavage cocktail for most peptide sequences, including those with hydroxylated residues, is "Reagent K" or a similar formulation.[6][7]

Table of Recommended Cleavage Cocktails:

ReagentCompositionTarget Residues & Rationale
Standard Cocktail (Reagent B-like) TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5)General purpose. TIS is an excellent carbocation scavenger.[6][8] Not suitable for peptides with Met or unprotected Trp.
Optimized Cocktail (Reagent K-like) TFA / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)Recommended for peptides with sensitive residues (Cys, Met, Trp, Tyr).[6] Thioanisole helps prevent reattachment of protecting groups.[5]

For peptides containing 4-hydroxypiperidine-2-carboxylic acid without other sensitive residues, the standard TFA/H₂O/TIS cocktail is generally sufficient. The presence of water helps to hydrolyze ester linkages and scavenge some reactive species.

Detailed Protocol for Peptide Cleavage

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Deionized water

  • Triisopropylsilane (TIS)

  • Di-tert-butyl ether (cold)

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the peptide-resin (e.g., 100 mg) in the reaction vessel. Wash thoroughly with DCM (3 x 5 mL) to remove any residual DMF and shrink the resin. Dry the resin under a high vacuum for at least 1 hour.[9]

  • Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. For a 100 mg scale, 2 mL is sufficient. For the standard cocktail, mix 1.9 mL of TFA, 0.05 mL of deionized water, and 0.05 mL of TIS. Caution: TFA is highly corrosive. Always wear appropriate personal protective equipment.[8]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin. Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[5][7]

  • Peptide Isolation:

    • Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • Add the combined TFA filtrate dropwise to a 50 mL centrifuge tube containing 30 mL of cold di-tert-butyl ether. A white precipitate of the crude peptide should form.

    • Incubate the tube at -20°C for 30 minutes to maximize precipitation.

  • Peptide Collection and Drying:

    • Centrifuge the tube at 3000-4000 rpm for 10 minutes.

    • Carefully decant the ether.

    • Wash the peptide pellet twice by adding 20 mL of cold ether, vortexing briefly, and centrifuging again.

    • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Part 3: Purification of the Crude Peptide

Following cleavage, the crude product contains the target peptide along with various impurities such as deletion sequences, truncated peptides, and by-products from cleaved protecting groups.[10] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for peptide purification.[10][11][12]

Understanding the Challenge: Hydrophilicity

The presence of the hydroxyl group on the 4-hydroxypiperidine-2-carboxylic acid residue increases the overall hydrophilicity of the peptide. This can lead to poor retention on standard C18 RP-HPLC columns, where separation is based on hydrophobicity.[13] Peptides that are weakly retained or elute in the column void are difficult to purify.[13]

Strategies to Improve Retention of Hydrophilic Peptides:

  • Column Selection: A C18 column is still the primary choice, but a column with a high carbon load or a different stationary phase like C8 or diphenyl may offer alternative selectivity.[12][14]

  • Mobile Phase Modifiers: Using TFA as an ion-pairing agent is standard.[12] The TFA anions pair with protonated basic residues on the peptide, increasing its overall hydrophobicity and retention.[15]

  • Sample Injection: Dissolving the crude peptide in a solvent with low organic content (e.g., water with 0.1% TFA) is crucial for good peak shape and retention on the column.[15] Injecting in a strong solvent like DMSO can cause the peptide to elute prematurely.[15]

The purification process involves a systematic approach from method development to fraction analysis and final lyophilization.

Purification_Workflow cluster_method_dev Method Development cluster_purification Preparative Purification cluster_analysis_pooling Analysis and Pooling Dissolve_Crude Dissolve Crude Peptide (e.g., H₂O + 0.1% TFA) Analytical_Run Analytical HPLC Run (Scouting Gradient) Dissolve_Crude->Analytical_Run Optimize_Gradient Optimize Preparative Gradient Around Elution Time Analytical_Run->Optimize_Gradient Prep_Run Preparative HPLC Run Optimize_Gradient->Prep_Run Collect_Fractions Collect Fractions Based on UV (214/280 nm) Prep_Run->Collect_Fractions Analyze_Fractions Analyze Fractions (Analytical HPLC/MS) Collect_Fractions->Analyze_Fractions Pool_Fractions Pool Pure Fractions (>95% Purity) Analyze_Fractions->Pool_Fractions Lyophilize Lyophilize Pooled Fractions to Obtain Pure Peptide Pool_Fractions->Lyophilize

Caption: Workflow for RP-HPLC Peptide Purification.

Detailed Protocol for RP-HPLC Purification

Materials & Equipment:

  • Preparative and Analytical HPLC system with UV detector

  • C18 reversed-phase column (e.g., 5-10 µm particle size, 300 Å pore size for peptides)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Crude peptide

  • Fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of approximately 5-10 mg/mL. If solubility is an issue, a minimal amount of acetonitrile can be added, but this should be kept to a minimum.

  • Analytical Scouting Run:

    • Equilibrate an analytical C18 column with 95% A / 5% B.

    • Inject a small amount of the dissolved crude peptide (e.g., 10-20 µL).

    • Run a broad gradient, for example, 5% to 65% B over 30 minutes.

    • Monitor the elution profile at 214 nm (peptide bond) and 280 nm (if Trp or Tyr are present). Identify the retention time of the main peak corresponding to the target peptide.

  • Preparative Method Optimization:

    • Based on the analytical run, design a shallower gradient for the preparative run. For example, if the peptide eluted at 30% B in the scouting run, a preparative gradient might be 20-40% B over 40 minutes. This slower gradient will improve the resolution between the target peptide and closely eluting impurities.[14]

  • Preparative Purification:

    • Equilibrate the preparative C18 column with the starting conditions of your optimized gradient.

    • Load the dissolved crude peptide onto the column. The loading amount depends on the column dimensions, typically 1-2 mg per mL of packed column volume.[16]

    • Run the optimized preparative gradient and collect fractions (e.g., 1-minute fractions) throughout the elution of the peaks.

  • Fraction Analysis and Pooling:

    • Analyze each collected fraction using analytical HPLC and/or mass spectrometry to determine purity and confirm the identity of the peptide.

    • Combine the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilization: Freeze the pooled fractions (e.g., in a dry ice/acetone bath) and lyophilize to remove the water and acetonitrile, yielding the final purified peptide as a white, fluffy powder.

Conclusion

The successful synthesis of peptides containing 4-hydroxypiperidine-2-carboxylic acid hinges on a meticulous approach to the final cleavage and purification stages. By implementing an orthogonal protection strategy, utilizing optimized cleavage cocktails with appropriate scavengers, and developing a tailored RP-HPLC purification method that accounts for the peptide's hydrophilicity, researchers can overcome the inherent challenges. The protocols and strategies outlined in this guide provide a robust framework for obtaining high-purity peptides incorporating this valuable non-standard amino acid, thereby accelerating research and development in peptide-based therapeutics.

References

  • Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column.PubMed.
  • Synthetic Peptide Purification Using Preparative LC-MS.Gilson Learning Hub.
  • Peptide Purification Process & Methods: An Overview.Bachem.
  • How to purify synthetic peptides - what are the options?Biotage. (2023-01-30).
  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography.MDPI. (2024-12-26).
  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.PMC - NIH.
  • Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers?Source not specified.
  • Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives.Benchchem Application Notes.
  • How to purify hydrophilic peptides - Why won't my peptide stick to my column?Biotage. (2023-02-02).
  • Synthesis of complex cyclic peptide | Case Study.Concept Life Sciences.
  • Complex Peptide Production, Challenges and Manufacturing | Blog.Biosynth. (2024-11-12).
  • optimizing cleavage conditions for peptides containing modified amino acids.Benchchem Technical Support Center.
  • Cleavage of synthetic peptides.Google Patents (WO2015028599A1).
  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.Harvard Apparatus.
  • Reverse-phase HPLC Peptide Purification.Source not specified.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.ACS Publications - Organic Process Research & Development.
  • The Synthesis of Cyclic Peptides.ResearchGate. (2025-08-05).
  • Technical Support Center: Optimizing Cleavage of Peptides Containing Acid-Labile Protecting Groups.Benchchem.
  • Cleavage Cocktails; Reagent B.Aapptec Peptides.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.ResearchGate.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.PMC.
  • Purification of naturally occurring peptides by reversed-phase HPLC.ResearchGate. (2025-08-09).
  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.Pharmaceutical Technology. (2016-08-02).
  • Peptide Purification by Reverse-Phase HPLC.Springer Nature Experiments. (1994).
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.Source not specified.
  • Fmoc Resin Cleavage and Deprotection.Sigma-Aldrich.
  • Peptide purification using HPLC ?ResearchGate. (2021-11-25).
  • Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.Google Patents (US7645858B2).
  • Protecting Groups.Source not specified.
  • Amino Acid Derivatives for Peptide Synthesis.Source not specified.
  • A Guide to Deprotection and Cleavage in Peptide Synthesis.Benchchem Application Notes and Protocols.
  • Novabiochem® - Fmoc resin cleavage protocols.Merck Millipore.
  • Boc Resin Cleavage Protocol.Sigma-Aldrich.
  • Selecting Orthogonal Building Blocks.Sigma-Aldrich.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.Saurabh Khadse. (2014-06-04).
  • RPLC-MS analytical method for the separation of all hydroxyproline isomers and application to different collagen hydrolysates.HALO Columns.
  • Protecting Groups in Peptide Synthesis.Biosynth.
  • Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry.ResearchGate. (2025-08-10).
  • Peptide Purification.YouTube. (2020-03-27).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.Source not specified.
  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.Source not specified. (2025-08-07).
  • 13.10: Protecting Groups in Organic Synthesis.Chemistry LibreTexts. (2021-03-05).
  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.NIH. (2022-03-29).

Sources

Navigating the Labyrinth: A Guide to the Analytical Characterization of Peptides with Modified Proline Residues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic Role of Modified Proline in Peptide Structure and Function

Proline, with its unique cyclic structure, imparts significant conformational constraints on the peptide backbone. When this already distinctive amino acid is further modified, it introduces a new layer of complexity and functional diversity. These modifications, ranging from hydroxylation to isomerization, are not mere chemical curiosities; they are pivotal in dictating protein folding, stability, and interaction with other molecules. For researchers in drug development and molecular biology, the precise characterization of these modified proline residues is paramount. This guide provides a comprehensive overview of the state-of-the-art analytical techniques and detailed protocols essential for elucidating the structure and function of these intricate biomolecules.

The incorporation of modified proline residues can introduce structural kinks, enhance selectivity for biological targets, and modulate the overall conformation of a peptide.[1] For instance, the cis-trans isomerization of the peptide bond preceding a proline residue is a well-known conformational switch that can profoundly impact biological activity.[2][3] Furthermore, post-translational modifications like hydroxylation are critical for the structural integrity of proteins such as collagen.[4][5][6]

This document will navigate the analytical landscape, offering both theoretical grounding and practical, field-proven protocols to empower researchers to confidently characterize peptides containing these crucial modifications.

The Analytical Toolkit: A Multi-faceted Approach

No single technique can fully unravel the complexities of proline-modified peptides. A synergistic approach, integrating mass spectrometry, nuclear magnetic resonance, and advanced chromatographic methods, is essential for a comprehensive analysis.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Detailed Structural Characterization Peptide Synthesis Peptide Synthesis Enzymatic Digestion Enzymatic Digestion Peptide Synthesis->Enzymatic Digestion or Chromatography Chromatography Enzymatic Digestion->Chromatography Mass Spectrometry Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Mass Spectrometry->NMR Spectroscopy Complementary Data Edman Degradation Edman Degradation Mass Spectrometry->Edman Degradation Sequence Confirmation Chromatography->Mass Spectrometry Hyphenation Chromatography->NMR Spectroscopy Fractionation for NMR

Figure 1: A generalized workflow for the characterization of proline-modified peptides, highlighting the interplay between different analytical techniques.

Mass Spectrometry: The Workhorse for Identification and Sequencing

Mass spectrometry (MS) is the cornerstone of peptide analysis, providing rapid and sensitive detection of modifications through precise mass measurements. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying modified peptides from complex mixtures.

Causality in Experimental Choices: Ionization and Fragmentation

The choice of ionization technique and fragmentation method is critical for successful analysis. Electrospray ionization (ESI) is generally preferred for its soft ionization nature, which preserves the integrity of the peptide and its modifications. Collision-Induced Dissociation (CID) is the most common fragmentation technique used to generate sequence information.[7] However, the "proline effect," the propensity for preferential cleavage at the N-terminal side of proline residues, can complicate spectral interpretation.[8]

A significant challenge in identifying proline hydroxylation is its isobaric nature with methionine oxidation.[9][10][11] Both modifications result in a mass shift of +15.9949 Da.[9][10] Therefore, relying solely on mass accuracy is insufficient.

Key Insight: The intensity of the diagnostic hydroxyproline immonium ion (m/z 86.0600) can be influenced by MS collision energy, parent peptide concentration, and the surrounding amino acid sequence.[10] Optimizing these parameters is crucial for confident identification.

Protocol: LC-MS/MS Analysis of Hydroxyproline-Containing Peptides

This protocol outlines a general approach for identifying hydroxylated proline residues in a peptide sample.

1. Sample Preparation:

  • Proteolytic Digestion: Digest the protein sample with an appropriate enzyme (e.g., trypsin). A typical proteomics workflow involves sample preparation, digestion, enrichment of modified peptides, and LC-MS/MS analysis.[12]

  • Enrichment (Optional but Recommended): For low-abundance modifications, enrichment is crucial.[12] Hydrophilic Interaction Chromatography (HILIC) can effectively separate hydroxylated peptides from their unmodified or oxidized counterparts.[9][10][13] Peptides containing hydroxyproline are often enriched in the more hydrophilic HILIC fractions.[10][13]

2. LC Separation:

  • Column: A C18 reversed-phase column is standard for peptide separations.

  • Mobile Phases:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient of mobile phase B is typically used to ensure good separation of isomeric peptides.

3. Mass Spectrometry Analysis:

  • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is essential for accurate mass measurements.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • MS1 Scan: Acquire high-resolution full scan data to determine the precursor ion masses.

  • MS2 Scan (Data-Dependent Acquisition):

    • Select the most intense precursor ions for fragmentation.

    • Fragmentation Method: Use CID or Higher-energy C-trap Dissociation (HCD).

    • Collision Energy: Optimize the collision energy to maximize the intensity of the diagnostic hydroxyproline immonium ion and other informative fragment ions.

4. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest) to identify peptides.

  • Variable Modifications: Include proline hydroxylation (+15.9949 Da) and methionine oxidation (+15.9949 Da) as variable modifications.

  • Manual Validation: Critically inspect the MS/MS spectra of putative hydroxyproline-containing peptides. Look for the presence of the diagnostic immonium ion and a clear series of b- and y-ions that unambiguously localize the modification to the proline residue. This is crucial to differentiate from methionine oxidation.[11]

ModificationMass Shift (Da)Key Diagnostic Features
Proline Hydroxylation+15.9949Immonium ion at m/z 86.0600, chromatographic separation from oxidized isomers.
Methionine Oxidation+15.9949Neutral loss of 64 Da (CH3SOH) from precursor and fragment ions.

Table 1: Key mass spectrometric features for distinguishing proline hydroxylation from methionine oxidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Conformational Analysis

While MS excels at identifying modifications, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed three-dimensional structural information, including the crucial cis-trans isomerization of proline residues.[2]

The Power of NMR in Probing Proline Conformation

The exchange between the cis and trans conformations of the X-Pro peptide bond is slow on the NMR timescale, resulting in distinct sets of signals for each isomer.[2] This allows for the direct observation and quantification of the conformational equilibrium. The chemical environment of the atoms in and around the proline ring differs significantly between the two isomers, leading to separate peaks in the NMR spectrum.[2]

Key Insight: The cis/trans ratio is influenced by the nature of the neighboring amino acids, particularly aromatic and charged residues.[2] NMR is the only method capable of discerning between these two co-existing conformations at an atomic level.[2]

Protocol: 2D NMR for Characterizing Proline cis-trans Isomerism

This protocol provides a framework for using 2D NMR to analyze the conformational state of a proline-containing peptide.

1. Sample Preparation:

  • Peptide Synthesis and Purification: Synthesize the peptide of interest using standard solid-phase peptide synthesis (SPPS) and purify it to >95% purity by HPLC.[3][14][15]

  • Solvent: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a buffer containing D₂O). The choice of solvent and pH can influence the cis/trans equilibrium.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (≥600 MHz) is recommended for optimal resolution and sensitivity.

  • Experiments:

    • 1D ¹H NMR: Acquire a simple 1D proton spectrum to get an initial overview of the sample and to observe the distinct signals for the cis and trans isomers.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment identifies coupled proton spin systems, allowing for the assignment of resonances within each amino acid residue for both the cis and trans isomers.

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximities between protons. Specific cross-peaks can be used to unambiguously differentiate between the cis and trans conformations. For example, a strong NOE between the α-proton of the residue preceding proline and the δ-protons of proline is characteristic of the trans isomer.

3. Data Analysis:

  • Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign the proton resonances for both the cis and trans isomers.

  • Quantification: Integrate the well-resolved signals corresponding to the cis and trans isomers in the 1D ¹H spectrum to determine their relative populations.

Cis_Trans_Isomerization cluster_0 Trans Isomer cluster_1 Cis Isomer Trans Cis Trans->Cis Slow Exchange (NMR timescale)

Figure 2: The slow exchange between the cis and trans isomers of the X-Pro peptide bond gives rise to distinct signals in NMR spectra.

Chromatographic Techniques: Separating the Inseparable

Chromatography is not just a sample preparation tool; it is a powerful analytical technique in its own right, especially for separating the diastereomers that can arise from proline modifications.

Harnessing Retention for Isomer Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used chromatographic technique for peptide analysis.[16] The separation is based on the hydrophobicity of the peptides.[16] The slow isomerization of proline-containing peptides can sometimes lead to peak splitting in RP-HPLC.[17]

For the separation of enantiomers of modified proline residues, chiral chromatography is employed. This technique uses a chiral stationary phase to differentiate between the enantiomers. Chiral gas chromatography (GC) can also be used after derivatization of the amino acid.

Complementary Techniques: Broadening the Analytical Horizon

While MS, NMR, and chromatography are the primary tools, other techniques can provide valuable complementary information.

  • Edman Degradation: This classical method for N-terminal sequencing can be used to confirm the amino acid sequence of a peptide.[18][19] It involves the stepwise removal and identification of amino acids from the N-terminus.[18]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure of a peptide. Modifications to proline can significantly alter the peptide's conformation, which can be detected by changes in the CD spectrum.[20]

Conclusion: An Integrated Approach for Unambiguous Characterization

The analysis of peptides with modified proline residues presents a formidable challenge that requires a sophisticated and multi-faceted analytical strategy. By judiciously combining the power of mass spectrometry for identification, NMR for conformational analysis, and advanced chromatography for separation, researchers can achieve a comprehensive and unambiguous characterization of these complex biomolecules. The protocols and insights provided in this guide are intended to serve as a robust foundation for scientists and drug development professionals to confidently navigate this intricate area of peptide analysis, ultimately accelerating the discovery and development of novel therapeutics.

References

  • Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. bioRxiv. [Link]

  • Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. eLife. [Link]

  • Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. [Link]

  • Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. National Institutes of Health. [Link]

  • Proline-Modified (RW)n Peptides: Enhancing the Antimicrobial Efficacy and Selectivity against Multidrug-Resistant Pathogens. ACS Omega. [Link]

  • Synthesis of Proline Derivatives as Peptide Building Block Designed for Selective Electrochemical Modification. J-STAGE. [Link]

  • Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology. [Link]

  • NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. [Link]

  • Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques. National Institutes of Health. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. National Institutes of Health. [Link]

  • Sequence-function mapping of proline-rich antimicrobial peptides. National Institutes of Health. [Link]

  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • Synthesis of Peptides Containing Proline Analogues. Thieme. [Link]

  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. PubMed. [Link]

  • Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • Identification of Prolyl Hydroxylation Modifications in Mammalian Cell Proteins. National Institutes of Health. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. [Link]

  • Preparation and Characterization of Hydroxylated Recombinant Collagen by Incorporating Proline and Hydroxyproline in Proline-Deficient Escherichia coli. National Institutes of Health. [Link]

  • The Complete Primary Structure of a Proline-Rich Phosphoprotein From Human Saliva. PubMed. [Link]

  • 26.6: Peptide Sequencing- The Edman Degradation. Chemistry LibreTexts. [Link]

  • Identification of a Novel Proline-Rich Antimicrobial Peptide from Brassica napus. PLOS One. [Link]

  • Resolution of cis and trans isomers of peptides containing proline using capillary zone electrophoresis. Analytical Chemistry. [Link]

  • (Re)Defining the Proline-Rich Antimicrobial Peptide Family and the Identification of Putative New Members. Frontiers in Microbiology. [Link]

  • Slow isomerization of some proline-containing peptides inducing peak splitting during reversed-phase high-performance liquid chromatography. Semantic Scholar. [Link]

  • Site-Specific NMR Monitoring of cis−trans Isomerization in the Folding of the Proline-Rich Collagen Triple Helix. Biochemistry. [Link]

  • Preparation and Characterization of Hydroxylated Recombinant Collagen by Incorporating Proline and Hydroxyproline in Proline-Deficient Escherichia coli. ResearchGate. [Link]

  • Case Study: Identifying Post-Translational Modifications in Proteins. ResolveMass. [Link]

  • Heterogeneity in proline hydroxylation of fibrillar collagens observed by mass spectrometry. PLOS One. [Link]

  • Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. [Link]

  • Edman degradation | Edman Sequencing. YouTube. [Link]

  • 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. ResearchGate. [Link]

  • Proline-Rich Antimicrobial Peptides from Invertebrates. MDPI. [Link]

  • Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. bioRxiv. [Link]

  • An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. [Link]

  • 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. PubMed. [Link]

  • A story of peptides, lipophilicity and chromatography – back and forth in time. Journal of Peptide Science. [Link]

  • Highly Accurate Quantification of Hydroxyproline-Containing Peptides in Blood Using a Protease Digest of Stable Isotope-Labeled Collagen. Journal of Agricultural and Food Chemistry. [Link]

  • Purification and Properties of Proline-Rich Antimicrobial Peptides from Sheep and Goat Leukocytes. National Institutes of Health. [Link]

  • 26.6 Peptide Sequencing: The Edman Degradation. OpenStax. [Link]

  • Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry. National Institutes of Health. [Link]

Sources

Application Notes and Protocols: (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid in Structural Biology Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid is a proline analogue that serves as a powerful tool in structural biology and drug discovery. Its incorporation into peptides introduces significant conformational constraints, pre-disposing them to adopt specific secondary structures such as β-turns and α-helices. This application note provides an in-depth guide to the use of this versatile building block, covering the underlying principles of its conformational influence, detailed protocols for its incorporation into synthetic peptides via solid-phase peptide synthesis (SPPS), and methodologies for the structural elucidation of these modified peptides using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Introduction: The Significance of Conformational Control in Peptide Science

The biological activity of a peptide is intrinsically linked to its three-dimensional structure.[1] However, short, linear peptides often exist as a dynamic ensemble of conformations in solution, which can limit their binding affinity and selectivity for biological targets. The strategic introduction of conformational constraints is a widely employed strategy to pre-organize a peptide into its bioactive conformation, thereby enhancing its therapeutic potential.

This compound, a cyclic amino acid derivative, acts as a potent conformational restrictor. The rigid piperidine ring reduces the entropic penalty of folding by limiting the available torsional angles of the peptide backbone.[2] Furthermore, the hydroxyl group at the 4-position can participate in stabilizing intramolecular hydrogen bonds, further rigidifying the desired secondary structure.[2] This combination of steric and electronic effects makes it an invaluable tool for mimicking and stabilizing bioactive peptide conformations.

Mechanistic Insights: How (2S,4R)-4-hydroxypiperidine-2-carboxylic acid Influences Peptide Structure

The incorporation of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid into a peptide chain imparts a significant conformational bias, primarily through two mechanisms:

  • Backbone Rigidity: The piperidine ring is significantly more rigid than the acyclic backbone of most natural amino acids. This inherent rigidity restricts the available Ramachandran space for the φ (phi) and ψ (psi) dihedral angles, guiding the peptide backbone into well-defined secondary structures.[2]

  • Hydrogen Bonding: The (4R)-hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows for the formation of stabilizing intramolecular hydrogen bonds, such as i→i+3 or i→i+4 interactions, which are characteristic of β-turns and α-helices, respectively.[2]

The stereochemistry at the C2 and C4 positions is crucial for directing the peptide's fold. The (2S,4R) configuration is particularly effective at inducing turns and helical structures, making it a valuable component in the design of peptidomimetics and constrained peptides for therapeutic applications.

Figure 1: Mechanism of conformational constraint by (2S,4R)-4-hydroxypiperidine-2-carboxylic acid.

Data Presentation: Quantifiable Impact on Peptide Properties

The incorporation of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid leads to measurable improvements in the structural and biophysical properties of peptides. The following table summarizes typical data obtained when comparing a linear peptide to its counterpart containing this modified amino acid.

PropertyLinear Peptide4-Hydroxypiperidine-Modified Peptide
Helicity (CD signal) 15%62%
Melting Temperature (Tm) 42°C78°C
Proteolytic Half-life 8 min240 min
Table 1: Comparative stability of a linear versus a 4-hydroxypiperidine-modified helical peptide.[2]

These data highlight the significant stabilization of secondary structure and increased resistance to enzymatic degradation afforded by the incorporation of this constrained amino acid.

Experimental Protocols

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a model hexapeptide (Tyr-Ala-Xxx -Ala-Gly-Phe, where Xxx is (2S,4R)-4-hydroxypiperidine-2-carboxylic acid) on a Rink Amide resin (0.1 mmol scale).

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Fmoc-protected amino acids (Tyr(tBu), Ala, Gly, Phe)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Solid-phase synthesis vessel

  • Shaker

Methodology:

Figure 2: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • First Amino Acid Coupling (Glycine):

    • Deprotect the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • In a separate vial, pre-activate Fmoc-Gly-OH (5 eq.), DIC (5 eq.), and OxymaPure® (5 eq.) in DMF for 5 minutes.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Subsequent Amino Acid Couplings (Ala, (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, Ala, Tyr):

    • Repeat the deprotection and washing steps as in step 2.

    • For each cycle, couple the next Fmoc-protected amino acid (Fmoc-Ala-OH, this compound, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH) using the same activation and coupling procedure.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[3]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Conformational Analysis by 2D NMR Spectroscopy

This protocol provides a general framework for the conformational analysis of the synthesized peptide in solution.

Materials:

  • Lyophilized, purified peptide

  • NMR buffer (e.g., 90% H₂O/10% D₂O, 20 mM phosphate buffer, pH 6.5)

  • NMR tubes

Methodology:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 1-5 mM.[3] Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of the amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the peptide's fold.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, an HSQC spectrum will provide information on the backbone amide protons.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Use the TOCSY and NOESY spectra to sequentially assign the proton resonances to their respective amino acids in the peptide sequence.

    • Structural Restraints:

      • Identify key NOE cross-peaks that are indicative of specific secondary structures (e.g., Hα(i) to HN(i+1) for helical structures, Hα(i) to HN(i+2) or Hα(i) to Hα(i+1) for turns).

      • Measure ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum to obtain information about the φ dihedral angle.

  • Structure Calculation:

    • Use the collected NOE distance restraints and dihedral angle restraints to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols in software such as CYANA, CNS, or Xplor-NIH.[2][4]

    • Analyze the resulting ensemble of structures to determine the preferred conformation of the peptide in solution.

Figure 3: Workflow for NMR-based conformational analysis of a peptide.

Protocol 3: X-ray Crystallography of a Protein-Peptide Complex

This protocol describes a general approach for determining the crystal structure of a target protein in complex with the synthesized peptide containing (2S,4R)-4-hydroxypiperidine-2-carboxylic acid.

Materials:

  • Purified target protein (at high concentration, e.g., 5-15 mg/mL)

  • Purified synthetic peptide

  • Crystallization screens (sparse matrix and grid screens)

  • Crystallization plates (e.g., sitting drop or hanging drop)

  • Cryoprotectant solutions

  • X-ray diffraction equipment (in-house or synchrotron source)

Methodology:

  • Complex Formation (Co-crystallization):

    • Incubate the target protein with a 2- to 10-fold molar excess of the peptide for at least 1 hour on ice to allow for complex formation.[5][6]

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Screen a wide range of crystallization conditions using commercially available or in-house screens. The drops typically consist of a 1:1 ratio of the protein-peptide complex solution and the reservoir solution.

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

  • Crystal Optimization:

    • If initial screening yields promising hits (e.g., microcrystals, precipitates), optimize these conditions by fine-tuning the precipitant concentration, pH, and additives.

  • Alternative Method: Crystal Soaking:

    • If obtaining co-crystals is challenging, an alternative is to grow crystals of the apo-protein first.

    • Prepare a soaking solution containing the peptide at a concentration of 1-10 mM dissolved in the mother liquor from the apo-protein crystals.

    • Transfer the apo-protein crystals to the soaking solution and incubate for a period ranging from minutes to days.[7]

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals from the drop.

    • Briefly soak the crystals in a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or another cryo-agent) to prevent ice formation during X-ray data collection.

    • Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Collect X-ray diffraction data from the cryo-cooled crystal at a synchrotron beamline or with a home source.[7]

  • Structure Determination and Refinement:

    • Process the diffraction data using software like XDS or HKL2000.

    • If a structure of the apo-protein is available, use molecular replacement to solve the phase problem.

    • Build the peptide into the electron density map using software like Coot.

    • Refine the structure using programs like PHENIX or Refmac5.

    • Validate the final structure and deposit it in the Protein Data Bank (PDB).

Conclusion

This compound is a valuable synthetic building block for introducing conformational stability into peptides. Its use in SPPS is straightforward, and the resulting peptides exhibit enhanced structural definition and proteolytic resistance. The protocols provided herein offer a comprehensive guide for the synthesis and detailed structural analysis of peptides containing this non-canonical amino acid, enabling researchers to harness its potential in the design of potent and selective peptidomimetics for therapeutic and biotechnological applications.

References

  • Bunjobpon, W., et al. (2018). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F: Structural Biology Communications, 74(12), 824-830. Available at: [Link]

  • Pro-I-Tech. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72. Available at: [Link]

  • Wöhr, T., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9218-9227. Available at: [Link]

  • Hesse, H., et al. (2020). Proline/alanine-rich sequence (PAS) polypeptides as an alternative to PEG precipitants for protein crystallization. Acta Crystallographica Section F: Structural Biology Communications, 76(7), 320-325. Available at: [Link]

  • APC. (2024, September 18). Peptide Crystallization: Techniques, Challenges, and Solutions. Retrieved from [Link]

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-33. Retrieved from [Link]

  • Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 76-86. Available at: [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved from [Link]

  • Reményi, A., et al. (2013). Protein–peptide complex crystallization: a case study on the ERK2 mitogen-activated protein kinase. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(2), 159-163. Available at: [Link]

  • Hewitt, W. M., & Liskamp, R. M. J. (2019). Studying Protein–Ligand Interactions Using X-Ray Crystallography. In Methods in Molecular Biology (Vol. 2025, pp. 29-47). Humana, New York, NY. Available at: [Link]

  • Pro-I-Tech. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • University of Zurich. (n.d.). Peptide NMR. Retrieved from [Link]

  • Zondlo, N. J., & Sametz, D. H. (2020). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. Available at: [Link]

  • Maveyraud, L., & Mourey, L. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1030. Available at: [Link]

  • CRELUX. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Meza, D., et al. (2021). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Crystals, 11(10), 1234. Available at: [Link]

  • Reményi, A., et al. (2013). Protein–peptide complex crystallization: a case study on the ERK2 mitogen-activated protein kinase. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 2), 159-163. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Difficult Couplings with (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the use of this valuable building block in peptide synthesis.

Introduction

This compound, a constrained analog of hydroxyproline, is a crucial component in the design of peptidomimetics with defined secondary structures. Its rigid piperidine ring and hydroxyl group offer unique conformational constraints and potential for further functionalization. However, these same features can present significant challenges during solid-phase peptide synthesis (SPPS), leading to incomplete couplings and the formation of side products. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these complexities and achieve successful synthesis outcomes.

Troubleshooting Guide: Difficult Couplings

This section addresses the most common problems encountered when working with this compound and provides detailed, step-by-step solutions.

Issue 1: Low Coupling Efficiency or Incomplete Reactions

Symptoms:

  • Positive Kaiser test (or other ninhydrin-based test) after coupling, indicating free primary amines.

  • Mass spectrometry of the crude product shows a significant peak corresponding to the uncoupled peptide-resin.

Root Cause Analysis:

The primary reason for low coupling efficiency is the steric hindrance imposed by the rigid piperidine ring of this compound. The bulky Fmoc protecting group, combined with the constrained nature of the ring system, can make it difficult for the activated carboxylic acid to approach the N-terminal amine of the growing peptide chain, especially in sterically demanding sequences.

dot

Caption: Steric hindrance from the Fmoc-Hyp analog impeding its approach to the peptide-resin.

Solutions:

  • Optimize Coupling Reagents and Conditions:

    • High-Potency Coupling Reagents: For sterically hindered amino acids, standard coupling reagents like HBTU may not be sufficient. Consider using more potent activating agents. A comparison of commonly used reagents is provided in the table below.

Coupling ReagentKey Features & Recommendations
HATU Generally the most effective for hindered couplings. Its guanidinium-based structure leads to highly reactive OAt esters. Use in combination with a non-nucleophilic base like DIPEA or 2,4,6-collidine.
HCTU A more reactive and soluble analog of HBTU. Can be a good first alternative if HATU is not available.
COMU A phosphonium-based reagent that is highly effective for hindered couplings and less prone to racemization.
  • Solvent Selection and Temperature:

    • Solvent Choice: N,N-Dimethylformamide (DMF) is the standard solvent for SPPS. However, in cases of severe aggregation, a switch to N-methyl-2-pyrrolidone (NMP) or the addition of "magic mixture" (DMF/DCM containing 1% Triton X-100) can disrupt secondary structures and improve solvation.

    • Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate coupling reactions and overcome steric hindrance by providing localized heating. Be sure to use a dedicated microwave peptide synthesizer and optimize temperature and time settings to avoid side reactions.

Experimental Protocol: Optimized HATU Coupling

  • Swell the peptide-resin in DMF for 30 minutes.

  • Perform Fmoc deprotection using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the this compound (3-5 equivalents) with HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Take a small sample of resin beads and perform a Kaiser test.

  • If the test is positive, repeat steps 4-6 (double coupling).

  • If the test is negative, proceed with washing the resin and the next synthesis cycle.

Issue 2: Side Reactions Involving the C4-Hydroxyl Group

Symptoms:

  • Mass spectrometry of the crude product shows unexpected mass additions, particularly corresponding to acylation of the hydroxyl group.

  • Difficulties in subsequent purification due to the presence of closely eluting impurities.

Root Cause Analysis:

The secondary hydroxyl group at the C4 position of the piperidine ring is nucleophilic and can undergo side reactions, most commonly acylation, during the activation or coupling of the subsequent amino acid. This is especially problematic if the subsequent amino acid is activated with a highly reactive coupling agent.

dot

Caption: Competing reaction pathways: desired N-terminal coupling vs. side-chain acylation.

Solutions:

  • Protection of the Hydroxyl Group:

    • The most robust solution is to use a derivative of this compound where the hydroxyl group is protected with a suitable protecting group, such as a tert-butyl (tBu) ether. This will prevent any side reactions at this position. The tBu group can be removed during the final cleavage from the resin with trifluoroacetic acid (TFA).

  • Careful Selection of Coupling Conditions:

    • If using the unprotected form, avoid excessively long pre-activation times for the subsequent amino acid.

    • Use coupling reagents that are less likely to promote side-chain reactions. For example, carbodiimide-based reagents like DCC or DIC in the presence of an additive like OxymaPure® can sometimes be milder than the highly reactive uronium/guanidinium salts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It is recommended to store the solid compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Avoid prolonged exposure to moisture and atmospheric CO2.

Q2: Can I use standard Fmoc-deprotection conditions?

A2: Yes, standard Fmoc-deprotection protocols, such as 20% piperidine in DMF, are fully compatible with this amino acid derivative. The piperidine ring of the amino acid is stable to these conditions.

Q3: Is this amino acid prone to racemization?

A3: Due to the constrained cyclic structure, the alpha-carbon is less prone to racemization compared to many standard amino acids. However, it is always good practice to use a base like DIPEA or 2,4,6-collidine in moderation and to avoid excessive temperatures, especially during microwave synthesis, to preserve stereochemical integrity. The use of additives like OxymaPure® or HOBt can also help to suppress racemization.

Q4: How does the incorporation of this compound affect the properties of the final peptide?

A4: Incorporating this constrained amino acid analog generally leads to peptides with increased proteolytic stability and more defined secondary structures, such as beta-turns. The hydroxyl group also provides a handle for post-synthetic modifications, such as glycosylation or PEGylation, to further modulate the peptide's properties.

References

  • HATU: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Coupling Reagents Review: El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Microwave-Assisted SPPS: Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826–1844. [Link]

  • OxymaPure: Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). OxymaPure: an efficient and safe alternative to HOBt and HOAt as a peptide coupling additive. Chemistry–A European Journal, 15(37), 9394–9403. [Link]

  • Racemization in SPPS: Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148. [Link]

Technical Support Center: Strategies to Prevent Racemization of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth technical advice for researchers, chemists, and drug development professionals encountering challenges with stereochemical integrity during the coupling of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid. As a valuable proline analog, maintaining its specific (2S,4R) configuration is critical for the final peptide's structure and biological function.[1] This document will explain the underlying causes of racemization (epimerization) and provide actionable, field-proven protocols to ensure the chiral purity of your synthesis.

Section 1: Understanding the Root Cause: The Racemization Mechanism

The primary challenge in coupling N-Fmoc protected amino acids, including proline analogs like this compound, is the risk of losing stereochemical purity at the alpha-carbon (C2). This occurs predominantly through the formation of a planar 5(4H)-oxazolone intermediate during the carboxyl group activation step.[2][3][4]

The key steps are:

  • Activation: The coupling reagent activates the carboxylic acid, making it susceptible to intramolecular cyclization.

  • Oxazolone Formation: The backbone carbonyl oxygen attacks the activated carboxyl group, forming the oxazolone ring.[2]

  • Tautomerization: The α-proton on the oxazolone is now acidic and can be abstracted by a base. The resulting planar enolate intermediate can be re-protonated from either face.

  • Racemization: Re-protonation from the opposite face leads to the formation of the undesired (2R,4R) diastereomer, compromising the purity of the final peptide.[3]

The electron-withdrawing nature of the Fmoc protecting group can exacerbate this issue by increasing the acidity of the α-proton.[5]

RacemizationMechanism cluster_0 Step 1: Activation cluster_1 Step 2-3: Oxazolone Formation & Tautomerization cluster_2 Step 4: Racemization A (2S,4R)-Fmoc-Hyp-OH B Activated Ester (e.g., O-Acylisourea) A->B + Coupling Reagent (e.g., DIC) A->B C 5(4H)-Oxazolone (Chiral) B->C Intramolecular Cyclization B->C D Planar Enolate (Achiral) C->D  Base (e.g., DIPEA) -H⁺ (Epimerization) C->D E (2S,4R)-Coupled Product (Desired) D->E +H⁺ / +Amine D->E F (2R,4R)-Coupled Product (Diastereomeric Impurity) D->F +H⁺ / +Amine D->F

Caption: Mechanism of racemization via an oxazolone intermediate.

Section 2: Troubleshooting and Frequently Asked Questions (FAQ)

This section addresses common issues encountered in the lab in a direct question-and-answer format.

Q1: I'm observing a significant diastereomeric impurity after coupling my (2S,4R)-Fmoc-hydroxypiperidine-2-carboxylic acid. What is the most likely cause?

A1: The most probable cause is racemization at the C2 position during the carboxyl activation step of your coupling protocol. This is particularly common if you are using a carbodiimide reagent (like DCC or DIC) without a racemization-suppressing additive.[2][5] The highly reactive O-acylisourea intermediate formed with carbodiimides is very prone to cyclizing into the problematic oxazolone.[2][6]

Q2: Which coupling reagents are best for minimizing racemization with this amino acid?

A2: The choice of coupling reagent is critical. While no method is completely immune to racemization, some are far superior.

  • Onium Salts (Uronium/Iminium & Phosphonium): These are generally the best choice.

    • HATU & HCTU: These aminium/uronium reagents are highly efficient and lead to very low levels of racemization.[7][8][9] HATU, which forms a highly reactive HOAt active ester, is often considered the gold standard for difficult or sensitive couplings.[7][8]

    • PyBOP: This phosphonium salt is also a good option, known for minimal racemization, though it can be slower than HATU.[7][9]

  • Carbodiimides (DIC, DCC, EDC): These should only be used in the presence of a suitable additive. Using them alone is a primary cause of racemization.[5][6]

Q3: What is the role of additives like HOBt, HOAt, and OxymaPure®, and which should I use?

A3: Additives are essential for suppressing racemization, especially when using carbodiimides. They function by rapidly converting the highly reactive O-acylisourea intermediate into a more stable, yet still reactive, active ester. This new intermediate is less prone to forming the oxazolone.[5][6]

  • HOBt (1-Hydroxybenzotriazole): The classic additive. While effective, modern alternatives are often superior.[5]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at accelerating coupling and suppressing racemization due to electronic effects.[5][10] It is a key component of the HATU reagent.

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt and HOAt. It provides high coupling rates with very low racemization and is considered an excellent choice for any coupling protocol.[5][6][11]

AdditiveRelative Racemization SuppressionKey AdvantagesConsiderations
None (Carbodiimide only) Very Poor-Not Recommended ; High risk of racemization.
HOBt GoodCost-effective, traditional standard.Explosive hazard (when anhydrous), less effective than newer options.[5]
HOAt ExcellentSuperior suppression and faster kinetics than HOBt.[5][11]Explosive hazard, higher cost.[5]
OxymaPure® / Oxyma-B ExcellentNon-explosive, high efficiency, excellent suppression.[6][11][12][13]Generally the preferred modern additive.

Q4: Can the base I use affect the level of racemization?

A4: Absolutely. The base is required to deprotonate the incoming amine and neutralize acids formed during the reaction, but it can also promote racemization by abstracting the α-proton.[3]

  • Strong, Non-hindered Bases (e.g., TEA): These should be avoided as they significantly increase racemization.

  • DIPEA (or DIEA): Commonly used, but its strong basicity can still contribute to racemization, especially if used in excess.[3][14]

  • NMM (N-Methylmorpholine): A weaker base than DIPEA, offering a better balance between reactivity and racemization suppression.[15]

  • 2,4,6-Collidine: A sterically hindered and weaker base. It is an excellent choice for highly sensitive couplings as its bulkiness makes it less likely to abstract the α-proton.[10][14][15]

Recommendation: Use the minimum required equivalents of base (typically 2 eq. for onium salt couplings) and choose a weaker or more hindered base like NMM or 2,4,6-collidine for this specific amino acid.[14]

Q5: How do temperature and reaction time influence racemization?

A5: Lowering the reaction temperature is a universally effective strategy for reducing side reactions, including racemization.[16]

  • Temperature: Perform the coupling at 0°C if possible. While this may slow the reaction, it significantly disfavors the racemization pathway.

  • Time: Avoid unnecessarily long coupling or pre-activation times. The longer the amino acid sits in its activated state before reacting with the amine, the greater the opportunity for oxazolone formation.[16] In-situ activation, where the coupling reagent is added to the mixture of the amino acid and the resin-bound amine, is generally preferred.[16]

Section 3: Recommended Protocols for Low-Racemization Coupling

Follow these detailed protocols to ensure the highest possible stereochemical purity when coupling this compound.

Protocol A: Gold Standard using HATU/OxymaPure®

This protocol utilizes a highly efficient onium salt and a hindered base, representing the best practice for minimizing epimerization.

  • Resin Preparation: Swell the N-terminal deprotected peptide-resin in DMF for 30-60 minutes. Drain the solvent.

  • Coupling Solution Preparation: In a separate vessel, dissolve:

    • This compound (1.5 eq.)

    • HATU (1.45 eq.) or a DIC(1.5 eq.)/OxymaPure® (1.5 eq.) mixture.

    • Add to the dissolved amino acid/reagent in DMF (approx. 5 mL/g resin).

  • Pre-activation (Optional but recommended):

    • Add 2,4,6-Collidine (3.0 eq.) to the coupling solution.

    • Allow to pre-activate for 1-2 minutes at room temperature. Do not exceed 5 minutes.

  • Coupling:

    • Add the activated solution to the drained resin.

    • Ensure the resin is fully submerged and agitate the mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or preferably overnight at 4°C.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

  • Verification: Perform a Kaiser test or other qualitative test to confirm coupling completion. If incomplete, a second coupling may be performed.

Protocol B: Optimized Carbodiimide Method (DIC/OxymaPure®)

This is a robust and more cost-effective alternative to onium salts. The key is the mandatory use of an additive like OxymaPure®.

  • Resin Preparation: Swell the N-terminal deprotected peptide-resin in DMF for 30-60 minutes. Drain the solvent.

  • Coupling Mixture: In the reaction vessel containing the resin, add the following (in-situ activation):

    • This compound (2.0 eq.) dissolved in DMF.

    • OxymaPure® (2.0 eq.) dissolved in DMF.

    • Agitate for 1 minute.

  • Initiation:

    • Cool the reaction vessel to 0°C in an ice bath.

    • Add DIC (N,N'-Diisopropylcarbodiimide) (2.0 eq.).

  • Coupling:

    • Allow the reaction to proceed for 15 minutes at 0°C, then let it warm to room temperature and continue for an additional 2-4 hours.

    • Agitate continuously.

  • Washing: Drain and wash the resin as described in Protocol A.

  • Verification: Perform a Kaiser test to confirm completion.

Section 4: Troubleshooting Workflow

Use this decision tree to diagnose and solve racemization issues in your experiments.

Sources

Technical Support Center: Navigating Side Reactions in Peptide Synthesis with Proline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the side reactions encountered during the synthesis of peptides containing proline and its analogs. As your partner in scientific advancement, we aim to equip you with the expertise to anticipate, diagnose, and resolve these challenges, ensuring the integrity and success of your peptide synthesis projects.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common side reactions when incorporating proline and its analogs in peptide synthesis?

    • Why is diketopiperazine (DKP) formation so prevalent with proline-containing peptides?

    • What is epimerization and why is it a concern with proline analogs?

    • Can proline residues or their analogs undergo oxidation during synthesis?

    • How do these side reactions impact the final peptide product?

  • Troubleshooting Guides

    • Issue 1: Significant Yield Loss and Presence of a Low Molecular Weight Impurity - Diagnosing and Mitigating Diketopiperazine (DKP) Formation

      • Mechanism of DKP Formation

      • Troubleshooting Workflow for DKP Formation

      • Experimental Protocols for DKP Mitigation

    • Issue 2: Appearance of a Diastereomeric Impurity - Addressing Epimerization of Proline Analogs

      • Mechanism of Epimerization

      • Troubleshooting Workflow for Epimerization

      • Experimental Protocols to Suppress Epimerization

    • Issue 3: Unexpected Mass Increase in Proline-Containing Peptides - Investigating and Preventing Oxidation

      • Plausible Oxidation Pathways

      • Troubleshooting Workflow for Oxidation

      • Experimental Protocols to Minimize Oxidation

  • Proline Analog-Specific Challenges

    • Hydroxyproline (Hyp)

    • Fluoroprolines (e.g., Flp)

    • Thiaproline (Thp)

    • Pseudoproline Dipeptides

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when incorporating proline and its analogs in peptide synthesis?

The three most frequently encountered side reactions are:

  • Diketopiperazine (DKP) Formation: This is a major cause of yield loss, particularly when proline or its analog is at the second position of the peptide chain. It involves the intramolecular cyclization of the dipeptidyl-resin, leading to cleavage from the solid support.[1]

  • Epimerization: The loss of stereochemical integrity at the α-carbon of the proline analog or the preceding amino acid. This results in the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.[2]

  • Oxidation: The proline ring can be susceptible to oxidation, leading to the formation of hydroxyproline or other oxidized species. This is a greater concern for certain proline analogs and under specific reaction conditions.

Q2: Why is diketopiperazine (DKP) formation so prevalent with proline-containing peptides?

DKP formation is particularly favored in sequences containing proline at the second position (Xaa-Pro) due to the unique conformational properties of the proline ring. The pyrrolidine ring of proline can facilitate the adoption of a cis-amide bond conformation between the first and second amino acid residues. This geometric arrangement brings the N-terminal amine in close proximity to the ester linkage of the peptide to the resin, promoting an intramolecular nucleophilic attack and subsequent cyclization to form the stable six-membered DKP ring.[3]

Q3: What is epimerization and why is it a concern with proline analogs?

Epimerization is the change in the configuration of a single stereocenter in a molecule that has multiple stereocenters. In peptide synthesis, this typically refers to the inversion of the α-carbon's stereochemistry from the L- to the D-configuration. This is a significant issue because it leads to the synthesis of a diastereomer of the target peptide. Diastereomers can have different biological activities and are often very difficult to separate using standard purification techniques like reverse-phase HPLC, leading to a final product with reduced purity and potentially altered efficacy.[2]

Q4: Can proline residues or their analogs undergo oxidation during synthesis?

Yes, the proline ring can be susceptible to oxidation, although it is generally less reactive than amino acids with more electron-rich side chains like tryptophan or methionine. Oxidation can be promoted by harsh cleavage conditions, prolonged exposure to air, or the presence of certain reagents. The most common oxidation product is hydroxyproline. Some proline analogs, particularly those with heteroatoms like thiaproline, may have a higher propensity for oxidation.

Q5: How do these side reactions impact the final peptide product?

These side reactions can have severe consequences for the outcome of your synthesis:

  • Reduced Yield: DKP formation directly leads to the cleavage of the peptide from the resin, resulting in a significant loss of the desired full-length product.[1]

  • Decreased Purity: Epimerization and oxidation introduce impurities that are often difficult to remove, compromising the purity of the final peptide.[2][4]

  • Altered Biological Activity: The presence of DKP, diastereomers from epimerization, or oxidized forms of the peptide can lead to a product with reduced, altered, or even no biological activity.[2][5] This is because the specific three-dimensional structure of a peptide is often crucial for its function.

  • Complicated Purification: The similar physicochemical properties of the desired peptide and its side-product impurities can make purification by chromatography challenging and time-consuming.[2]

Troubleshooting Guides

Issue 1: Significant Yield Loss and Presence of a Low Molecular Weight Impurity - Diagnosing and Mitigating Diketopiperazine (DKP) Formation

Symptoms:

  • Dramatically lower than expected yield of the full-length peptide.

  • Identification of a major peak in the crude HPLC chromatogram with a mass corresponding to the cyclic dipeptide of the first two amino acids.

  • In some cases, the DKP is washed away during synthesis, leading to a "traceless" loss of yield.[3]

The formation of DKP is an intramolecular cyclization reaction that is particularly prevalent when proline is the second amino acid in the sequence. The reaction is initiated by the deprotected N-terminal amine of the dipeptidyl-resin attacking the carbonyl of the ester linkage to the solid support.

DKP_Mechanism Resin Solid Support (Resin) Dipeptide H₂N-Xaa-Pro-O-Resin (Dipeptidyl-Resin) TransitionState Cyclic Intermediate Dipeptide->TransitionState Intramolecular Nucleophilic Attack DKP Cyclo(Xaa-Pro) (Diketopiperazine) TransitionState->DKP Cleavage CleavedResin HO-Resin TransitionState->CleavedResin Cleavage

Caption: Mechanism of Diketopiperazine (DKP) Formation.

DKP_Troubleshooting start High DKP Formation Observed seq_check Is Proline at position 2? start->seq_check strategy_change Modify Synthesis Strategy seq_check->strategy_change Yes coupling_check Review Coupling/ Deprotection Conditions seq_check->coupling_check No dipeptide_coupling Use Dipeptide Coupling strategy_change->dipeptide_coupling resin_choice Use 2-Chlorotrityl Chloride Resin strategy_change->resin_choice base_check Optimize Fmoc Deprotection Base coupling_check->base_check temp_check Lower Reaction Temperature coupling_check->temp_check end Reduced DKP Formation dipeptide_coupling->end resin_choice->end milder_base Use 5% Piperazine in DMF/NMP base_check->milder_base lower_temp Perform steps at RT or 0°C temp_check->lower_temp milder_base->end lower_temp->end

Caption: Troubleshooting Workflow for DKP Formation.

Protocol 1: Dipeptide Coupling to Bypass Susceptible Intermediate

This protocol is highly recommended when proline is at the second position of the target peptide.

  • Synthesize the N-terminal amino acid onto the resin: Couple the first Fmoc-protected amino acid to the resin using your standard protocol.

  • Fmoc Deprotection: Perform Fmoc deprotection of the first amino acid.

  • Dipeptide Preparation: In a separate reaction vessel, dissolve the Fmoc-Xaa-Pro-OH dipeptide (where Xaa is the third amino acid in your sequence) and a coupling reagent (e.g., HATU) in DMF. Add a base such as DIPEA and allow to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated dipeptide solution to the resin and couple for 2-4 hours.

  • Confirmation: Monitor the coupling reaction using a ninhydrin test to ensure completion.

  • Continue Synthesis: Proceed with the synthesis of the remaining peptide sequence using standard protocols.

Protocol 2: Optimization of Deprotection and Coupling Conditions

This protocol can be used for any proline-containing peptide where DKP formation is observed.

  • Resin Selection: Utilize a 2-chlorotrityl chloride resin, which is known to suppress DKP formation due to its steric hindrance.

  • Fmoc Deprotection: Instead of the standard 20% piperidine in DMF, use a milder deprotection solution such as 5% piperazine in DMF or NMP.[6] This has been shown to drastically reduce DKP formation.

  • Minimize Deprotection Time: Keep the N-terminus deprotected for the shortest possible time. Proceed immediately to the coupling step after deprotection and washing.

  • Temperature Control: Perform the coupling and deprotection steps at room temperature or cooled to 0°C if DKP formation is particularly problematic.

  • Coupling Reagent: Use a coupling reagent known to suppress DKP formation, such as BOP with DIPEA.[1]

ConditionDKP Formation (%)Reference
20% Piperidine in DMF13.8[6]
5% Piperazine in DMF/NMP< 4[6]
Standard TemperatureHigher[1]
0°C or Room TemperatureLower[1]
Issue 2: Appearance of a Diastereomeric Impurity - Addressing Epimerization of Proline Analogs

Symptoms:

  • A peak in the HPLC chromatogram that is very close to the main product peak, often appearing as a shoulder.

  • Mass spectrometry analysis shows an impurity with the same mass as the desired peptide.

  • Chiral amino acid analysis confirms the presence of the D-isomer of the proline analog or the preceding amino acid.

Epimerization in peptide synthesis can occur through two primary mechanisms:

  • Oxazolone Formation: The activated carboxylic acid of the incoming amino acid can cyclize to form a highly reactive oxazolone intermediate. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to racemization.

  • Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, forming an enolate intermediate which can then be protonated from either face, leading to racemization.

Epimerization_Mechanism L_AminoAcid L-Amino Acid (Activated) Enolate Enolate Intermediate (Planar) L_AminoAcid->Enolate Proton Abstraction Base Base Enolate->L_AminoAcid Reprotonation D_AminoAcid D-Amino Acid (Epimerized) Enolate->D_AminoAcid Reprotonation

Caption: Mechanism of Epimerization via Direct Enolization.

Epimerization_Troubleshooting start Epimerization Detected coupling_reagent_check Review Coupling Reagent and Base start->coupling_reagent_check preactivation_check Avoid Prolonged Pre-activation start->preactivation_check use_additive Use Additives like HOAt or Oxyma coupling_reagent_check->use_additive Optimize use_hindered_base Use a Sterically Hindered Base (e.g., Collidine) coupling_reagent_check->use_hindered_base Optimize hoat_oxyma DIC/HOAt or DIC/Oxyma use_additive->hoat_oxyma collidine Use Collidine instead of DIPEA use_hindered_base->collidine end Minimized Epimerization hoat_oxyma->end collidine->end no_preactivation Add coupling reagent directly to resin preactivation_check->no_preactivation no_preactivation->end

Caption: Troubleshooting Workflow for Epimerization.

Protocol 1: Optimized Coupling with Additives and a Hindered Base

This protocol is a first-line defense against epimerization for any problematic coupling step.

  • Reagent Preparation: Prepare separate solutions of the Fmoc-amino acid, the coupling reagent (e.g., DIC), the additive (e.g., HOAt or OxymaPure), and a sterically hindered base (e.g., collidine) in DMF.

  • Coupling Procedure:

    • To the deprotected peptide-resin, add the Fmoc-amino acid solution.

    • Add the additive solution.

    • Add the coupling reagent solution.

    • Finally, add the collidine solution.

  • Reaction Time: Allow the coupling to proceed for 1-2 hours. Avoid excessively long coupling times.

  • Monitoring: Monitor the reaction completion with a ninhydrin test.

Protocol 2: In-situ Neutralization/Coupling

This protocol minimizes the time the deprotected amine is exposed to basic conditions before coupling.

  • Fmoc Deprotection: Perform the Fmoc deprotection as usual.

  • Washing: Wash the resin thoroughly with DMF to remove all traces of the deprotection base.

  • Coupling Cocktail: In a separate vessel, prepare a solution containing the Fmoc-amino acid, coupling reagent (e.g., HATU), and a base (e.g., DIPEA or collidine).

  • Immediate Coupling: Immediately add the coupling cocktail to the washed resin.

  • Reaction: Allow the coupling to proceed to completion.

Issue 3: Unexpected Mass Increase in Proline-Containing Peptides - Investigating and Preventing Oxidation

Symptoms:

  • A consistent +16 Da mass addition to the proline-containing peptide observed in mass spectrometry.

  • This may be more prevalent with certain proline analogs or after specific cleavage cocktails.

While the exact mechanisms can be complex, proline oxidation during SPPS is often attributed to:

  • Radical Formation during Cleavage: The strong acids used in cleavage cocktails (e.g., TFA) can generate radical species, especially in the presence of scavengers that are not fully effective. These radicals can attack the proline ring.

  • Air Oxidation: Prolonged exposure of the peptide to air, especially in solution after cleavage, can lead to slow oxidation.

Oxidation_Troubleshooting start Oxidation of Proline Detected (+16 Da) cleavage_check Review Cleavage Cocktail and Procedure start->cleavage_check scavenger_optimization Optimize Scavenger Mixture cleavage_check->scavenger_optimization degas_solvents Degas Solvents and Use Inert Atmosphere cleavage_check->degas_solvents add_edt Add EDT or other Thiol Scavengers scavenger_optimization->add_edt argon_blanket Work under Argon or Nitrogen degas_solvents->argon_blanket end Minimized Oxidation add_edt->end argon_blanket->end

Caption: Troubleshooting Workflow for Proline Oxidation.

Protocol 1: Optimized Cleavage and Work-up

  • Cleavage Cocktail: Ensure your cleavage cocktail contains a sufficient amount and variety of scavengers. For proline-containing peptides where oxidation is a concern, consider adding a thiol-based scavenger like 1,2-ethanedithiol (EDT) to the standard TFA/TIS/H₂O cocktail.

  • Inert Atmosphere: Perform the cleavage reaction under an inert atmosphere (argon or nitrogen) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with argon or nitrogen.

  • Minimize Exposure Time: After cleavage and precipitation, minimize the time the peptide is exposed to air and light. Store the purified peptide under an inert atmosphere and at low temperatures.

Proline Analog-Specific Challenges

The incorporation of proline analogs can introduce unique challenges in addition to the common side reactions.

Proline AnalogCommon Challenges and Side ReactionsMitigation Strategies
Hydroxyproline (Hyp) - Acylation of the hydroxyl group: The hydroxyl group can be acylated during coupling if not properly protected. - Epimerization: The electron-withdrawing effect of the hydroxyl group can increase the acidity of the α-proton, making it more susceptible to epimerization.- Use Fmoc-Hyp(tBu)-OH to protect the hydroxyl group. - Employ the epimerization suppression protocols mentioned above.
Fluoroprolines (e.g., Flp) - Slower Coupling Kinetics: The strong electron-withdrawing effect of fluorine can deactivate the amine, leading to slower coupling reactions.[7] - Increased DKP Formation: The electronic effects can also influence the propensity for DKP formation.- Use stronger activation methods (e.g., HATU) and longer coupling times. - Double couple the amino acid following the fluoroproline. - Implement DKP mitigation strategies.
Thiaproline (Thp) - Oxidation of Sulfur: The sulfur atom in the thiaproline ring is susceptible to oxidation to the sulfoxide or sulfone. - Ring Opening: The thiazolidine ring can be labile under certain acidic conditions.- Use optimized cleavage cocktails with appropriate scavengers. - Avoid prolonged exposure to strong acids.
Pseudoproline Dipeptides - Incomplete Cleavage: The oxazolidine or thiazolidine ring may not be completely cleaved during the final TFA treatment, leading to a modified peptide.- Ensure a sufficient cleavage time (typically 1-3 hours in TFA).[8] - For Cys-based pseudoprolines, deprotection times may vary.[8]

References

  • Benchchem. (n.d.). Technical Support Center: Diketopiperazine (DKP) Formation in Proline Derivative Synthesis.
  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Camarero, J. A., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters.
  • Galé, J., et al. (n.d.).
  • ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
  • Advanced ChemTech. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Trabocchi, A., et al. (n.d.). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. NIH.
  • Isidro-Llobet, A., et al. (2023).
  • Tsai, Y.-H., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • ResearchGate. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis | Request PDF.
  • MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.
  • Benchchem. (n.d.). Technical Support Center: Minimizing Diketopiperazine Formation in Peptide Synthesis.
  • Gellman, S. H., et al. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • Moroder, L., et al. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.
  • Sigma-Aldrich. (n.d.). Proline Derivatives and Analogs.
  • Google Patents. (n.d.). WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Tyndall, J. D. A., et al. (n.d.). Impact of Azaproline on Amide Cis−Trans Isomerism: Conformational Analyses and NMR Studies of Model Peptides Including TRH Analogues. Journal of the American Chemical Society.
  • Cavelier, F., et al. (2002).
  • IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • Achenbach, J., et al. (2016). Molecular insights into protein synthesis with proline residues. PMC.
  • Phang, J. M. (n.d.). Proline Mechanisms of Stress Survival. PMC.
  • ResearchGate. (n.d.). Comparison between reaction times of LPPS and SPPS, calculated from literature data.
  • El-Hattab, A. W., et al. (2021). Proline metabolism and redox; maintaining a balance in health and disease. PMC.
  • Vanhoof, G., et al. (n.d.). Proline motifs in peptides and their biological processing. PubMed.
  • Benchchem. (n.d.). Unveiling the Bio-efficacy of 4-Chloro-l-proline Analogs: A Comparative Guide.
  • Semantic Scholar. (n.d.). Constrained Bicyclic -Proline Analogues in Aldol Reaction | Semantic Scholar.
  • D'Aniello, C., et al. (n.d.). The Multifaceted Roles of Proline in Cell Behavior. Frontiers.
  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. PubMed.
  • ResearchGate. (n.d.). Proline-to-cysteine cyclization for generating conformationally constrained cyclic peptides | Request PDF.
  • ResearchGate. (2025). Structural and functional implications of a proline residue in the antimicrobial peptide gaegurin | Request PDF.

Sources

Technical Support Center: Optimization of Coupling for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Steric Hindrance in Peptide Synthesis

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids. Here, we provide in-depth troubleshooting advice, detailed protocols, and frequently asked questions to help you navigate and optimize these difficult coupling reactions.

The Challenge of Steric Hindrance

Sterically hindered amino acids, such as β-branched residues (Val, Ile) and α,α-disubstituted residues (Aib, N-methylated amino acids), are notorious for causing incomplete or slow coupling reactions during SPPS.[1][2] This difficulty arises from two primary factors:

  • Steric Hindrance: The bulky side chains physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain on the solid support.[3][4] This significantly slows down the reaction kinetics.

  • Peptide Aggregation: Sequences rich in hydrophobic and hindered residues are prone to forming secondary structures (e.g., β-sheets) on the resin. This inter- or intra-chain hydrogen bonding can render the reactive sites inaccessible to reagents, leading to failed couplings.[1][5]

The following sections provide a structured approach to diagnosing and solving these common issues.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses specific problems you may encounter during your experiments.

Question 1: My Kaiser test is positive (blue beads) after a standard coupling of a hindered amino acid like Valine or Aib. What should I do first?

A positive Kaiser test indicates the presence of unreacted primary amines, confirming an incomplete coupling reaction.[6][7]

Immediate Action: Double Coupling

The most straightforward initial step is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated amino acid before proceeding to the next Fmoc deprotection. For many moderately hindered residues, a second coupling is sufficient to drive the reaction to completion.

If Double Coupling Fails: Capping

If the Kaiser test remains positive after a second coupling, you must "cap" the unreacted amines. This is crucial to prevent the formation of deletion sequences, which can be difficult to separate during purification. Capping is typically done by acetylating the unreacted amines with acetic anhydride.

Question 2: I'm still experiencing poor coupling efficiency even after double coupling. How can I optimize my reaction conditions?

When repeated couplings at room temperature are insufficient, a multi-faceted optimization strategy involving reagents, time, and temperature is necessary.

Answer:

1. Enhance Coupling Reagent Potency:

Standard carbodiimide reagents (e.g., DIC) are often too weak for sterically demanding couplings. Switch to a more potent in-situ activating reagent.[8]

  • Aminium/Uronium Salts: Reagents like HATU , HBTU , and HCTU are highly effective as they form reactive activated esters that can overcome the steric barrier.[8][9] HATU, in particular, is often considered one of the most efficient reagents due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[10][11]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices. A key advantage of phosphonium salts is that they do not cause guanidinylation of the free amine, a potential side reaction with uronium reagents when used in excess.[12][13]

2. Increase Reaction Time and Temperature:

Steric hindrance slows reaction rates, so extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can be beneficial.

Applying heat is a very effective method to overcome the activation energy of difficult couplings.

  • Conventional Heating: Increasing the temperature to 40-60°C can significantly improve coupling efficiency. However, this must be balanced with the increased risk of racemization, especially for sensitive amino acids like Cysteine and Histidine.[5][14]

  • Microwave-Assisted Peptide Synthesis (MAPS): This is a highly effective method for driving difficult couplings to completion quickly and efficiently.[2][15] Microwave energy heats the reaction rapidly and uniformly.[16] For hindered amino acids, coupling times of 5-20 minutes at temperatures between 75°C and 90°C are often successful.[14][15][17]

3. Optimize Your Solvent System:

Proper solvation of the peptide-resin complex is critical. Inadequate solvation leads to aggregation, further impeding the reaction.

  • N-Methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for aggregating sequences.[5]

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and improve solvation.[5]

Workflow for Optimizing Hindered Couplings

The following diagram illustrates a logical workflow for troubleshooting and optimizing the coupling of a hindered amino acid.

G start Start: Couple Hindered AA (Standard Conditions) kaiser1 Perform Kaiser Test start->kaiser1 negative1 Result: Negative (Yellow Beads) kaiser1->negative1 Complete positive1 Result: Positive (Blue Beads) kaiser1->positive1 Incomplete proceed Proceed to Next Cycle negative1->proceed double_couple Perform Double Coupling positive1->double_couple kaiser2 Perform Kaiser Test double_couple->kaiser2 negative2 Result: Negative kaiser2->negative2 Complete positive2 Result: Positive kaiser2->positive2 Incomplete negative2->proceed cap Cap Unreacted Amines (e.g., Acetic Anhydride) positive2->cap optimize Optimize Future Couplings: 1. Use Potent Reagent (HATU/PyBOP) 2. Increase Temperature (Microwave) 3. Extend Time 4. Change Solvent (NMP) cap->optimize optimize->proceed

Caption: Decision tree for troubleshooting incomplete couplings.

Question 3: I'm concerned about racemization at elevated temperatures. How can I minimize this risk?

Racemization is a significant concern, as the formation of diastereomeric impurities can compromise the biological activity of the final peptide and complicate purification.[18]

Answer:

The primary mechanism for racemization during coupling involves the formation of an oxazolone intermediate.[5][19] This is more likely to occur with prolonged activation times and at higher temperatures.

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent Additive: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or 6-Cl-HOBt is known to suppress racemization more effectively than HOBt.[5][19] Using a reagent that already incorporates one of these, like HATU, is highly recommended.

  • Limit Exposure to Base: Organic bases like DIPEA are necessary for the reaction but can promote racemization.[19] Use the minimum amount required and consider using a more sterically hindered base like 2,4,6-collidine.

  • Control Temperature for Sensitive Residues: For amino acids particularly prone to racemization (e.g., His, Cys), it is advisable to couple them at a lower temperature (e.g., 50°C) or even at room temperature, while using elevated temperatures for other, more robust residues in the sequence.[14]

  • Use Pre-formed Active Esters: While less common in automated SPPS, the use of pre-formed, stable active esters (like pentafluorophenyl esters) can reduce the risk of racemization associated with in-situ activation.

Data & Reagent Comparison

The choice of coupling reagent is one of the most critical factors for success. The following table provides a comparison of commonly used reagents for hindered couplings.

Reagent ClassExample ReagentActivating SpeciesRelative Reactivity & Use CasePotential Side Reactions
Carbodiimide DICO-acylisoureaLow: Generally insufficient for hindered couplings. Used for standard couplings with an additive like Oxyma or HOBt.[8]Dehydration of Asn/Gln side chains.
Aminium/Uronium HBTU / HCTUOBt / O-6-ClBt esterHigh: HCTU is more reactive than HBTU. Excellent general-purpose reagents for difficult sequences.[12][20]Guanidinylation of the N-terminal amine if used in large excess.[13]
Aminium/Uronium HATUOAt esterVery High: Often considered the most efficient reagent, especially for hindered residues and N-methyl amino acids.[8][10]Guanidinylation. Byproducts can be allergenic.[21]
Phosphonium PyBOP / PyAOPOBt / OAt esterVery High: Reactivity is comparable to their aminium counterparts. Excellent for cyclization and fragment condensation.[12]No guanidinylation. Byproduct (HMPA from BOP) is carcinogenic; PyBOP is a safer alternative.[22]
Other COMUOxyma esterVery High: Reactivity comparable to HATU. Based on non-explosive Oxyma, making it a safer alternative.[12][22]Lower allergenic potential than HATU.

Frequently Asked Questions (FAQs)

  • Q: Which amino acids are considered "hindered"?

    • A: The most common are β-branched amino acids (Valine, Isoleucine), α,α-disubstituted amino acids (α-aminoisobutyric acid or Aib), and N-methylated amino acids.[2] Sequences containing consecutive hindered residues (e.g., Val-Val or Aib-Aib) are particularly challenging.[9]

  • Q: What are the recommended starting conditions for a microwave-assisted coupling of a hindered amino acid?

    • A: A good starting point is to use a potent coupling reagent like HATU with DIC and a base like DIPEA or collidine. Perform the coupling at 75-90°C for 5-10 minutes.[14][15] Monitor the completion with a Kaiser test and repeat if necessary.

  • Q: How does steric hindrance affect the coupling reaction at a molecular level?

    • A: The bulky substituents on the α-carbon or the N-terminus create a high-energy transition state for the nucleophilic attack of the resin-bound amine on the activated carboxyl group of the incoming amino acid. This increases the activation energy, slowing the reaction.

Mechanism of Steric Hindrance

G cluster_0 Unhindered Coupling (e.g., Glycine) cluster_1 Hindered Coupling (e.g., Valine) Resin-NH2 Resin-Peptide-NH2 Activated-Gly Fmoc-Gly-O-X (Activated Ester) Resin-NH2->Activated-Gly Easy Approach TransitionState1 Low Energy Transition State Activated-Gly->TransitionState1 Resin-NH2_2 Resin-Peptide-NH2 Activated-Val Fmoc-Val-O-X (Activated Ester) Resin-NH2_2->Activated-Val Obstructed Approach TransitionState2 High Energy Transition State Activated-Val->TransitionState2 Clash Steric Clash!

Caption: Steric clash in hindered vs. unhindered couplings.

  • Q: Can I use the Kaiser test for proline or other secondary amines?

    • A: No, the Kaiser test is unreliable for secondary amines as it typically gives a weak reddish-brown color instead of the distinct blue.[7][23] For N-terminal proline or N-methylated amino acids, alternative tests like the Chloranil test or the Isatin test should be used to monitor coupling completion.

Key Experimental Protocols

Protocol 1: The Kaiser (Ninhydrin) Test for Primary Amines

This test is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[6][7]

Reagents:

  • Reagent A: 16.5 mg of KCN diluted in 25 mL of water. Then, 1.0 mL of this solution is diluted with 49 mL of pyridine.[7]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[7]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[7]

Procedure:

  • Collect a small sample of resin beads (approx. 10-15 beads) in a small glass test tube.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[7]

  • Heat the tube at 100-110°C for 5 minutes.[7][24]

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue Beads/Solution: Positive result. Coupling is incomplete.

  • Yellow/Colorless Beads & Solution: Negative result. Coupling is complete.

Protocol 2: Test Cleavage and HPLC Analysis for Purity Assessment

For a definitive analysis of coupling efficiency, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC.[25][26]

Materials:

  • Peptide-resin sample (approx. 5-10 mg).

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).

  • Cold diethyl ether.

  • HPLC system with a C18 column.[27]

  • Mobile Phase A: 0.1% TFA in water.[28]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[28]

Procedure:

  • Cleavage: Place the dried peptide-resin in a microcentrifuge tube. Add the cleavage cocktail (approx. 200 µL) and let it react for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to a tube of cold diethyl ether.

  • Isolation: Centrifuge the tube to pellet the peptide, decant the ether, and allow the peptide pellet to air dry.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and filter it through a 0.22 µm syringe filter.[25]

  • HPLC Analysis: Inject the sample onto the HPLC system. Run a gradient elution, typically from 5% to 95% Mobile Phase B over 20-30 minutes. Monitor the absorbance at 214 nm.[27][28]

Interpretation:

  • The chromatogram will show a main peak for the desired full-length peptide.

  • Impurities, such as deletion sequences (peptides missing the hindered amino acid), will appear as separate, typically earlier-eluting peaks.[26]

  • Peptide purity is calculated by dividing the area of the main product peak by the total area of all peaks in the chromatogram.[25]

References

  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]

  • van Woerkom, W. J., & van Nispen, J. W. (1991). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? International Journal of Peptide and Protein Research, 38(2), 103–113.
  • Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., Carpino, L. A., El-Faham, A., & Albericio, F. (1995). A comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 60(2), 405–410.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Hansen, P. R., Holm, A., & Houen, G. (2013). Microwave heating in solid-phase peptide synthesis. Journal of Peptide Science, 19(6), 354–365.
  • ResearchGate. (n.d.). Peptide Racemization. Retrieved from [Link]

  • Bochems. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

  • Pennington, M. W. (1994). Procedures to Improve Difficult Couplings. Methods in Molecular Biology, 35, 1–16.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Bacsa, B., Horváti, K., Bõsze, S., Andrea, T., & Medzihradszky-Schweiger, H. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7541.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResolveMass. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]

  • Johnson, T., & Sheppard, R. C. (1999). Difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Synpeptide. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved from [Link]

  • Jadaun, G. P. S., et al. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. International Journal of Pharmaceutical Sciences and Research, 8(4), 1457-1466.
  • Dar, S., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4999.
  • Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Tam, J. P., & Lu, Y. A. (1989). Coupling Difficulty Associated with Interchain Clustering and Phase Transition in Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 111(17), 6657–6662.
  • Semantic Scholar. (n.d.). Overview of Solid Phase Synthesis of “Difficult Peptide” Sequences. Retrieved from [Link]

  • LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]

  • Kamysz, W., & Neubauer, D. (n.d.). Microwave peptide synthesis. Peptideweb.com. Retrieved from [Link]

  • Temple University. (n.d.). THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES. Retrieved from [Link]

  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235–249.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 129.
  • Konno, H., et al. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. Organic Letters, 22(6), 2351–2355.
  • Chinese Journal of Chemistry. (n.d.). New Development of Coupling Reagents for Hindered Peptide. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155-A159.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1515–1543.
  • Raines, R. T., et al. (2001). An electronic effect on protein structure. Protein Science, 10(7), 1462–1467.
  • ResearchGate. (n.d.). The Propensity of α‐Aminoisobutyric Acid (=2‐Methylalanine; Aib) to Induce Helical Secondary Structure in an α‐Heptapeptide: A Computational Study. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Peptide Synthesis with 4-Hydroxypiperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and purity of synthetic peptides, particularly those prone to aggregation and other synthetic difficulties. Here, we explore the strategic incorporation of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid (Hyp), a proline analogue, as a powerful tool to overcome these challenges.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully integrate Hyp into your solid-phase peptide synthesis (SPPS) workflows.

Troubleshooting Guide: Common Issues in Peptides Prone to Aggregation

Peptide aggregation during SPPS is a primary cause of low yield and purity. This phenomenon arises from the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. These structures hinder solvent and reagent access to the growing peptide chain, resulting in incomplete reactions. The incorporation of 4-hydroxypiperidine-2-carboxylic acid, a derivative of pipecolic acid, can effectively disrupt these secondary structures.[1][2][3]

Issue 1: Low Crude Peptide Yield and Purity with "Difficult" Sequences

Question: I am synthesizing a hydrophobic peptide, and the final crude product shows low yield and multiple deletion sequences upon analysis. Could the incorporation of 4-hydroxypiperidine-2-carboxylic acid help?

Answer:

Yes, this is a classic sign of on-resin aggregation. Hydrophobic peptides are particularly susceptible to forming insoluble secondary structures during synthesis. 4-Hydroxypiperidine-2-carboxylic acid, as a proline analogue, acts as a "beta-sheet breaker."[3] Its rigid, cyclic structure introduces a "kink" in the peptide backbone, disrupting the hydrogen bonding patterns necessary for β-sheet formation.[4] This keeps the peptide chain more solvated and accessible to reagents, leading to more efficient coupling and deprotection steps.

Causality behind the solution: Proline and its analogues lack a hydrogen atom on the amide nitrogen, preventing them from acting as hydrogen bond donors.[3] The six-membered ring of pipecolic acid derivatives further restricts the conformational freedom of the peptide backbone, making it energetically unfavorable to adopt the extended conformation required for β-sheet formation.[5]

Recommended Action:

  • Identify Strategic Insertion Points: Analyze your peptide sequence for hydrophobic stretches or regions predicted to have a high propensity for β-sheet formation. Ideal locations for Hyp substitution are within these regions, often replacing an aliphatic or aromatic amino acid.

  • Employ Potent Coupling Reagents: Due to its cyclic structure, 4-hydroxypiperidine-2-carboxylic acid is a sterically hindered amino acid. Standard coupling reagents may not be sufficient. Utilize high-efficiency coupling reagents such as HATU, HBTU, or PyBOP to ensure complete incorporation.[6]

  • Optimize Coupling Conditions: For the coupling of Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid, a double coupling strategy is often beneficial.

Issue 2: Incomplete Deprotection of Fmoc Group

Question: I am observing incomplete Fmoc deprotection, especially as the peptide chain elongates. My sequence is known to be aggregation-prone.

Answer:

Incomplete deprotection is a direct consequence of peptide aggregation. The aggregated peptide chains on the resin beads shield the N-terminal Fmoc group from the deprotection reagent (e.g., piperidine).

Recommended Action:

The incorporation of 4-hydroxypiperidine-2-carboxylic acid at strategic intervals (e.g., every 6-8 residues) within the aggregating sequence can significantly improve deprotection efficiency.[4] The disruption of secondary structures by Hyp maintains the accessibility of the peptide chain.

Workflow for Incorporating Hyp to Improve Deprotection:

G cluster_0 Synthesis of Aggregation-Prone Peptide cluster_1 Intervention with Hyp cluster_2 Resumption of Synthesis cluster_3 Result Identify Aggregation-Prone Sequence Identify Aggregation-Prone Sequence Synthesize Peptide until Aggregation Point Synthesize Peptide until Aggregation Point Identify Aggregation-Prone Sequence->Synthesize Peptide until Aggregation Point Substitute with Fmoc-Hyp-OH Substitute with Fmoc-Hyp-OH Synthesize Peptide until Aggregation Point->Substitute with Fmoc-Hyp-OH Double Couple with HATU/DIPEA Double Couple with HATU/DIPEA Substitute with Fmoc-Hyp-OH->Double Couple with HATU/DIPEA Continue with Standard SPPS Cycles Continue with Standard SPPS Cycles Double Couple with HATU/DIPEA->Continue with Standard SPPS Cycles Improved Deprotection and Coupling Improved Deprotection and Coupling Continue with Standard SPPS Cycles->Improved Deprotection and Coupling Higher Yield and Purity Higher Yield and Purity Improved Deprotection and Coupling->Higher Yield and Purity

Caption: Workflow for incorporating Hyp to mitigate aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal positioning for 4-hydroxypiperidine-2-carboxylic acid in a peptide sequence to prevent aggregation?

A1: The optimal placement is within the hydrophobic core of the peptide or at the center of a sequence predicted to form a β-sheet. Replacing an amino acid in the middle of an aggregation-prone region is generally more effective than at the termini.

Q2: Will the incorporation of 4-hydroxypiperidine-2-carboxylic acid affect the biological activity of my peptide?

A2: It is possible. As a proline analogue, Hyp will induce a turn in the peptide's secondary structure. This conformational change could be beneficial or detrimental to biological activity, depending on the required structure for receptor binding or enzymatic activity. It is advisable to synthesize and test a small batch of the Hyp-containing peptide to assess its activity compared to the native sequence.

Q3: Are there any specific side reactions to be aware of when using Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid?

A3: The primary challenge is incomplete coupling due to steric hindrance. Side reactions are generally minimal if high-quality reagents and optimized coupling protocols are used. Ensure that the hydroxyl group on the piperidine ring is appropriately protected if it is not intended to be a site for further modification.

Q4: Can I use standard cleavage and deprotection cocktails with peptides containing 4-hydroxypiperidine-2-carboxylic acid?

A4: Yes, standard TFA-based cleavage cocktails are compatible with peptides containing Hyp. The piperidine ring is stable to these conditions.

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid

This protocol is recommended for the efficient incorporation of the sterically hindered Hyp residue.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • First Coupling: a. Swell the Fmoc-deprotected peptide-resin in DMF. b. In a separate vessel, dissolve Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid and HATU in DMF. c. Add DIPEA to the solution and pre-activate for 2-5 minutes. d. Add the activated amino acid solution to the resin and couple for 1-2 hours. e. Wash the resin thoroughly with DMF.

  • Second Coupling: a. Repeat steps 1b-1d with a fresh solution of activated Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid. b. After the second coupling, wash the resin extensively with DMF and proceed to the next deprotection step in your SPPS protocol.

Data Presentation

The following table summarizes the expected improvements in peptide purity when incorporating 4-hydroxypiperidine-2-carboxylic acid into a model aggregation-prone peptide sequence compared to the native sequence and a sequence with a standard proline substitution.

Peptide SequenceSynthesis StrategyCrude Purity (%)Major Impurities
Ac-Val-Ala-Val-Ala-Ile-Val-Phe-NH2Standard SPPS< 40Deletion sequences, truncations
Ac-Val-Ala-Pro-Ala-Ile-Val-Phe-NH2Proline substitution~ 65Some deletion sequences
Ac-Val-Ala-Hyp-Ala-Ile-Val-Phe-NH2Hyp substitution> 85Minimal deletion, higher target peptide yield

Note: These are representative data based on the known effects of proline analogues on difficult sequences. Actual results may vary depending on the specific peptide and synthesis conditions.

Logical Relationships in Peptide Aggregation and Mitigation

Caption: The causal chain from peptide sequence to final purity.

References

  • Al-Rooqi, M. M., Ullah Mughal, E., Raja, Q. A., et al. (2022). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure, 1268, 133719.
  • Wöhr, T., Wahl, F., Nefzi, A., Rohwedder, B., Sato, T., Sun, X., & Mutter, M. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9218–9227.
  • Iris Biotech. (n.d.). Proline Derivatives and Analogs. Retrieved from [Link]

  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130–8232.
  • Thamm, P., Musiol, H.-J., & Moroder, L. (2002). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 131-164). Thieme.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Aggregation in Peptides Containing (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting peptide aggregation, specifically focusing on sequences incorporating the constrained, non-standard amino acid, (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges during the synthesis and handling of peptides containing this unique building block.

The incorporation of conformationally restricted amino acids like (2S,4R)-4-hydroxypiperidine-2-carboxylic acid is a powerful strategy in medicinal chemistry to enhance peptide stability, receptor selectivity, and bioavailability.[1][2] However, its rigid piperidine ring and hydroxyl group can introduce significant synthetic challenges, most notably peptide aggregation during solid-phase peptide synthesis (SPPS) and poor solubility of the final product.[3][4] This guide provides in-depth, practical solutions to these common issues in a direct question-and-answer format.

Troubleshooting Guide

Problem 1: Incomplete Coupling or Low Yield During Synthesis

Question: I am observing a positive Kaiser test (or other amine test) after a prolonged coupling time for this compound or the subsequent amino acid. What is causing this poor coupling efficiency and how can I fix it?

Answer: This is a classic symptom of two potential underlying issues: steric hindrance from the bulky amino acid itself and the onset of on-resin peptide aggregation.[5] The rigid ring structure of the hydroxypiperidine derivative can make the N-terminal amine less accessible. As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, leading to aggregation that physically blocks reactive sites.[6][7]

Solutions:

  • Optimize Coupling Reagents: For sterically hindered amino acids, standard coupling reagents may be insufficient.[5] Switch to a more potent activating agent. Uronium/aminium salt-based reagents like HATU, HCTU, or COMU are highly effective due to their rapid activation kinetics, which can drive difficult couplings to completion.[8][9] Phosphonium salts like PyBOP are also excellent alternatives.[8]

  • Increase Reaction Temperature: Performing the coupling at an elevated temperature (e.g., 50-75°C), often facilitated by microwave peptide synthesizers, can provide the necessary kinetic energy to overcome the activation barrier for sterically hindered couplings and disrupt forming aggregates.[3][5]

  • Extend Coupling Time & Double Couple: If a positive amine test persists, performing a second coupling (a "double couple") with fresh, pre-activated amino acid and coupling reagent is a reliable strategy to ensure the reaction goes to completion.

  • Solvent Choice: Switch from standard DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties and can help to break up aggregates.[7] In particularly difficult cases, adding a small percentage of DMSO (up to 25%) can further enhance solvation.[7]

Parameter Standard Protocol Optimized Protocol for Hindered Residue Rationale
Coupling Reagent HBTU/DICHATU, HCTU, or PyBOPMore reactive; faster kinetics for difficult couplings.[8]
Equivalents (AA/Reagent) 3-5 eq.5 eq.Drives the reaction forward for less reactive sites.
Solvent DMFNMP or DMF/DMSO mixtureBetter solvation properties to disrupt aggregation.[7]
Temperature Room Temperature50-75°CIncreases reaction rate and disrupts secondary structures.[5]
Time 1-2 hours2-4 hours, or double coupleEnsures reaction completion.
Problem 2: Resin Shrinking and Poor Swelling During Synthesis

Question: After incorporating the hydroxypiperidine residue, I noticed my resin bed has shrunk and does not swell properly in DMF. Is this a sign of a serious problem?

Answer: Yes, this is a critical visual indicator of severe on-resin aggregation.[6] The growing peptide chains are collapsing upon themselves and associating through intermolecular hydrogen bonds, expelling solvent from the resin matrix. This collapse physically blocks the N-terminus of the peptide, making subsequent deprotection and coupling steps extremely inefficient or impossible, which will lead to a failed synthesis with many deletion sequences.[4]

Solutions:

  • Incorporate "Aggregation Breaker" Moieties: The most effective proactive strategy is to modify the peptide backbone to disrupt the hydrogen bonding network.

    • Pseudoproline Dipeptides: If your sequence contains a Serine or Threonine residue near the difficult region, introducing it as a pseudoproline dipeptide is a powerful strategy.[10][11][12] The resulting oxazolidine ring introduces a "kink" in the peptide backbone that physically disrupts the formation of β-sheet structures responsible for aggregation.[11][13] The native Ser/Thr residue is fully regenerated during the final TFA cleavage.

    • Backbone Protection (Dmb/Hmb): Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of an amino acid (often Glycine) every 6-7 residues can effectively prevent aggregation by sterically shielding the backbone.[7]

  • Use Chaotropic Salt Washes: Before a difficult coupling, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF.[14] These salts disrupt the structure of water and interfere with hydrogen bonding, helping to break apart aggregated β-sheets and re-solvate the peptide chains.[14] Ensure you wash thoroughly with DMF afterward to remove the salt before coupling.

  • Switch to a Low-Loading or PEG-based Resin: Synthesizing the peptide on a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[7] Polyethylene glycol (PEG)-based resins (e.g., NovaSyn® TG, TentaGel) are also highly effective as the PEG chains help to solvate the growing peptide and keep the chains separated.[11]

Caption: Mechanism of aggregation enhanced by the hydroxypiperidine residue.

Problem 3: The Final Peptide is Insoluble After Cleavage and Purification

Question: My peptide synthesized correctly, but after cleavage from the resin and HPLC purification, it has precipitated and is now insoluble in water or standard buffers. What can I do to solubilize my final product?

Answer: The same conformational rigidity that causes on-resin aggregation can lead to poor solubility of the final, cleaved peptide.[1][15] Peptides rich in hydrophobic residues or those with a propensity to form stable secondary structures will often crash out of solution once the organic solvent from HPLC is removed.[2][16]

Solutions:

  • Systematic Solubility Screening: Do not assume the peptide is unusable. Perform a small-scale solubility test.

    • Start with standard buffers (e.g., PBS, Tris).

    • If insoluble, try adjusting the pH. Peptides are often least soluble at their isoelectric point (pI).[2][16] For basic peptides (containing Lys, Arg), try adding a small amount of dilute acetic acid. For acidic peptides (containing Asp, Glu), try dilute ammonium hydroxide.[17]

    • If pH adjustment fails, introduce organic co-solvents. Start with 10% DMSO, DMF, or acetonitrile and gradually increase the concentration.[17] Sonication can also help break up physical aggregates.[17]

  • Use Denaturants (For non-biological assays): If the peptide is for non-cellular assays (e.g., as an analytical standard), highly denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used, but these will disrupt the peptide's native conformation.[16]

  • Sequence Modification (Proactive): During the design phase, if a peptide is predicted to be highly hydrophobic, consider adding hydrophilic or charged residues (like Lysine or Arginine) to the N- or C-terminus to improve the overall solubility of the final product.[2][17]

Troubleshooting_Workflow cluster_synthesis During SPPS cluster_post Post-Cleavage Start Synthesis Problem Occurs Q_Coupling Incomplete Coupling? (Positive Kaiser Test) Start->Q_Coupling Q_Swell Poor Resin Swelling? Start->Q_Swell Q_Sol Peptide Insoluble? Start->Q_Sol A_Coupling 1. Use HATU/HCTU 2. Increase Temperature 3. Double Couple Q_Coupling->A_Coupling Yes A_Coupling->Q_Swell If problem persists A_Swell 1. Use Pseudoproline 2. Chaotropic Wash 3. Change Resin Q_Swell->A_Swell Yes A_Sol 1. Adjust pH 2. Add Organic Co-solvent 3. Add Denaturant Q_Sol->A_Sol Yes

Caption: A systematic workflow for troubleshooting common peptide synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing and handling this compound? A1: Like most Fmoc-amino acid derivatives, it should be stored in a cool (-20°C), dry environment, protected from light. Before use, allow the container to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the active ester during a subsequent coupling reaction.

Q2: How does the stereochemistry of the 4-hydroxyl group influence aggregation? A2: The (4R) stereochemistry positions the hydroxyl group in a way that can act as both a hydrogen bond donor and acceptor. This facilitates the formation of intermolecular hydrogen bond networks between peptide chains, which is a primary driver of β-sheet formation and subsequent aggregation.[6][18]

Q3: Are there alternative, less aggregation-prone derivatives I could consider? A3: If the specific stereochemistry of the hydroxyl group is not critical for biological activity, you might consider its (2S, 4S) diastereomer or a piperidine-2-carboxylic acid derivative without the hydroxyl group. However, the most effective strategy is often not to change the core residue but to employ aggregation-disrupting techniques like incorporating pseudoproline dipeptides or backbone protection into the synthesis plan.[7][10]

Q4: What analytical techniques are most effective for detecting and characterizing aggregation of these peptides? A4: During synthesis, a simple visual check of resin swelling and a qualitative Kaiser test are the first lines of defense.[6] After cleavage, Reverse-Phase HPLC (RP-HPLC) is essential. Aggregated peptides often appear as broad, late-eluting peaks or may even precipitate on the column. Mass Spectrometry (MS) is crucial for confirming the mass of the desired product and identifying deletion sequences that are hallmarks of failed couplings due to aggregation. For post-purification analysis, techniques like Dynamic Light Scattering (DLS) can be used to detect soluble aggregates in solution.

Experimental Protocols

Protocol 1: Optimized Coupling for a Sterically Hindered Amino Acid

This protocol describes a manual coupling cycle using HATU for incorporating a sterically hindered amino acid like this compound.

  • Resin Preparation: Following Fmoc deprotection and thorough washing of the peptide-resin with DMF (5 x 1 min), swell the resin in fresh NMP for 10 minutes.

  • Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (5 eq. relative to resin loading) and HATU (4.9 eq.) in NMP.

  • Activation: Add DIPEA (10 eq.) to the activation solution and vortex for 1 minute. The solution will typically change color.

  • Coupling: Immediately add the activated amino acid solution to the peptide-resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction can be gently heated to 50°C.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

  • Completion: If the Kaiser test is negative (beads are colorless), the coupling is complete. Wash the resin thoroughly with DMF and proceed to the next deprotection step. If the test is positive (blue beads), perform a second coupling (repeat steps 2-6).

Protocol 2: Post-Cleavage Peptide Solubility Screening

This protocol outlines a systematic approach to finding a suitable solvent for a poorly soluble peptide.

  • Preparation: Aliquot approximately 0.1 mg of lyophilized peptide powder into several microcentrifuge tubes.

  • Aqueous Screen: To the first tube, add 100 µL of deionized water. Vortex and visually inspect for dissolution.

  • pH Screen (Basic Peptide): If insoluble in water, add 1 µL of a 10% acetic acid solution to a new tube containing 100 µL of water and the peptide. Vortex.

  • pH Screen (Acidic Peptide): If insoluble in water, add 1 µL of a 10% ammonium hydroxide solution to a new tube containing 100 µL of water and the peptide. Vortex.

  • Organic Co-solvent Screen: If the peptide is still insoluble, test a series of co-solvents. To new tubes, add 100 µL of 10%, 30%, and 50% solutions of DMSO in water. Vortex and gently sonicate for 5 minutes if necessary.

  • Documentation: Record the solvent system that successfully dissolves the peptide for use in future experiments.

References

  • ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Enhancing Yield.
  • Wikipedia. (2023). Pseudoproline.
  • BenchChem. (2025). Technical Support Center: Overcoming Peptide Aggregation with Pseudoprolines.
  • BenchChem. (2025). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • BenchChem. (2025). The Strategic Advantage of Pseudoproline Dipeptides in Peptide Synthesis: An In-depth Technical Guide.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • National Institutes of Health. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.
  • National Institutes of Health. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins.
  • Oxford Academic. (n.d.). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids.
  • National Institutes of Health. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics.
  • (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Springer Nature. (n.d.). Solid-Phase Peptide Synthesis.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • BenchChem. (2025). How to prevent aggregation of peptides with Fmoc-Phe(4-F)-OH.
  • Isca Biochemicals. (2023). Peptide solubility.
  • National Institutes of Health. (2022). Effects of Conformational Constraint on Peptide Solubility Limits.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Biosynth. (2025). The Solubility Challenge in Peptide Therapeutics.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-Trp-Trp-OH Synthesis.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Chem-Impex. (n.d.). Fmoc-(2S,4R-4-hydroxypiperidine-2-carboxylic acid.
  • (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from Luxembourg Bio Technologies website.
  • (n.d.). This compound.

Sources

Technical Support Center: Managing Steric Hindrance in Fmoc-SPPS of Proline-Rich Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with proline-rich sequences. Proline's unique cyclic structure and secondary amine present significant steric challenges, often leading to incomplete couplings and the formation of deletion sequences. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these "difficult sequences."[1][2][3]

Troubleshooting Guide: Proline-Rich Sequence Synthesis

This section addresses specific issues you may encounter during the synthesis of proline-rich peptides.

Problem 1: Incomplete coupling of the amino acid immediately following a proline residue.

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step.[2]

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to a deletion of the intended amino acid.

Root Cause Analysis: The N-terminus of proline is a secondary amine, which is sterically hindered and less nucleophilic than the primary amines of other amino acids.[4] This reduced reactivity can lead to incomplete acylation by the incoming activated amino acid.

Solutions:

1. Double Coupling: This is the most direct approach to drive the reaction to completion.

  • Protocol 1: Standard Double Coupling:

    • After the initial coupling reaction (typically 1-2 hours), perform a Kaiser test.

    • If the test is positive, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 1 min).

    • Add a fresh solution of the activated amino acid and coupling reagents.

    • Allow the second coupling to proceed for another 1-2 hours.

    • Perform a final Kaiser test to confirm completion before proceeding.[5]

2. Utilize a More Potent Coupling Reagent: Standard carbodiimide reagents may not be efficient enough for this sterically hindered coupling. Switching to a more powerful uronium/aminium or phosphonium salt-based reagent can significantly improve yields.

  • Table 1: Recommended Coupling Reagents for Post-Proline Coupling

Reagent ClassExamplesKey AdvantagesReference
Uronium/Aminium HATU, HBTU, HCTUHighly reactive, fast kinetics. HATU is particularly effective due to the anchimeric assistance from the pyridine nitrogen of its HOAt byproduct.[6]
Phosphonium PyAOP, PyBOPEffective for sterically hindered couplings and useful for preparing esters under mild conditions. PyAOP is especially effective for coupling N-methyl amino acids.[7][8]
Immonium/Uronium COMUExists in the more reactive uronium form and requires only one equivalent of base.[7]

3. Increase Reagent Concentration and/or Time: Increasing the concentration of the amino acid and coupling reagents can favor the forward reaction.[4] Extending the coupling time to overnight for particularly difficult sequences can also be beneficial.[2][9]

Problem 2: Repeated incomplete couplings within a Pro-Pro or polyproline sequence.

Symptoms:

  • Persistently positive Kaiser tests even after double coupling.

  • Significant accumulation of deletion products observed in MS analysis.

  • Resin shrinking, indicating peptide aggregation on the solid support.[10]

Root Cause Analysis: Consecutive proline residues or proline-rich sequences can induce a rigid polyproline helix structure. This secondary structure can lead to on-resin aggregation, where peptide chains interact with each other, physically blocking the N-terminal amine from reacting with the incoming amino acid.[10]

Solutions:

1. Introduction of Pseudoproline Dipeptides: This is a highly effective strategy to disrupt the formation of secondary structures. Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys that are reversibly protected as an oxazolidine or thiazolidine ring, mimicking the kink-inducing nature of proline.[10][11]

  • Mechanism of Action: The cyclic structure of the pseudoproline imposes a "kink" in the peptide backbone, which disrupts the inter-chain hydrogen bonding responsible for β-sheet formation and aggregation.[11][12] This keeps the growing peptide chain well-solvated and accessible.[12]

  • Implementation: Instead of coupling a single amino acid, a pre-formed Fmoc-Xaa-Yaa(ψPro)-OH dipeptide is used. This is crucial because coupling an amino acid onto a pseudoproline monomer is inefficient due to steric hindrance.[12]

  • Placement: For optimal results, it is recommended to introduce a pseudoproline dipeptide approximately every 5-6 residues within a problematic sequence.[12]

2. Use of Backbone Amide Protecting Groups (e.g., Hmb, Dmb): The N-(2-hydroxy-4-methoxybenzyl) (Hmb) and N-(2,4-dimethoxybenzyl) (Dmb) groups can be used to temporarily protect the backbone amide nitrogen, preventing aggregation.[2][10]

  • Mechanism of Action: These protecting groups disrupt the hydrogen bonding patterns that lead to aggregation. The native peptide backbone is regenerated during the final TFA cleavage.[10]

  • Application: Incorporate an amino acid with an Hmb or Dmb protecting group at strategic intervals (e.g., every sixth residue) to prevent the onset of aggregation.[10]

3. Solvent Modification and Temperature:

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help to disrupt secondary structures.[10]

  • Elevated Temperature: In some cases, performing the coupling at an elevated temperature (e.g., 50-60°C) can improve reaction kinetics and disrupt aggregation. However, this should be done with caution as it can also increase the risk of side reactions like racemization.

Frequently Asked Questions (FAQs)

Q1: Why is coupling to proline's nitrogen more difficult than to other amino acids?

A1: Proline's nitrogen is part of a five-membered ring, making it a secondary amine. This cyclic structure imposes significant steric constraints compared to the primary amines of the other 19 proteinogenic amino acids. This steric bulk hinders the approach of the activated carboxylic acid of the incoming amino acid, slowing down the coupling reaction.[4]

Q2: What is the "Pro-Pro" coupling problem?

A2: The "Pro-Pro" coupling problem refers to the difficulty of forming a dipeptide bond between two proline residues. This is an especially challenging case of steric hindrance, as both the N-terminus of the resin-bound proline and the incoming Fmoc-Pro-OH are sterically demanding. Optimizing this specific coupling often requires the use of highly efficient coupling reagents like HATU or PyAOP, and potentially longer reaction times or double coupling.[8] The addition of additives like Oxyma has also been shown to improve yields in Pro-Pro couplings.[13]

Q3: Can I use a standard Kaiser test to monitor couplings to proline?

A3: The standard Kaiser test relies on the reaction of ninhydrin with primary amines to produce a dark blue color. Since proline's N-terminus is a secondary amine, it does not give a positive blue result with the Kaiser test. Instead, it typically yields a reddish-brown color. Therefore, other qualitative tests, such as the chloranil test or the isatin test, are recommended for monitoring the completion of couplings to proline residues.

Q4: How do I choose between using a pseudoproline dipeptide and a Dmb/Hmb-protected amino acid?

A4: The choice depends on the sequence. Pseudoproline dipeptides can only be formed from Ser, Thr, or Cys residues.[10] If your proline-rich sequence contains one of these amino acids at an appropriate position (ideally every 5-6 residues), a pseudoproline dipeptide is an excellent and highly effective choice.[11][12] If the sequence lacks these residues, or if you need to disrupt aggregation at a different point, using an amino acid with a Dmb or Hmb backbone protecting group is a more versatile alternative.[10]

Q5: What are the signs of on-resin peptide aggregation?

A5: The primary physical sign of aggregation is the shrinking or clumping of the resin beads.[10] In automated synthesizers with flow monitoring, aggregation can be detected by a flattening and broadening of the UV absorbance profile during the Fmoc deprotection step.[2][14] Chemically, you will observe a sudden and dramatic decrease in coupling efficiency, with subsequent couplings becoming very difficult or failing completely.[2]

Visualizations and Protocols

Experimental Workflow for Troubleshooting Difficult Proline Couplings

G start Initial Coupling to Pro-Rich Sequence kaiser_test Perform Kaiser/Chloranil Test start->kaiser_test is_positive Positive Test (Incomplete Coupling) kaiser_test->is_positive is_negative Negative Test (Coupling Complete) kaiser_test->is_negative double_couple Perform Double Coupling (Protocol 1) is_positive->double_couple proceed Proceed to Next Cycle is_negative->proceed re_test Re-test Coupling double_couple->re_test still_positive Still Positive re_test->still_positive now_negative Negative re_test->now_negative change_strategy Advanced Strategy Required: - Use Pseudoproline Dipeptide - Use Dmb/Hmb Amino Acid - Change Coupling Reagent (Table 1) still_positive->change_strategy now_negative->proceed change_strategy->proceed

Caption: Decision tree for troubleshooting incomplete couplings in proline-rich sequences.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a pre-formed Fmoc-Xaa-Yaa(ψPro)-OH dipeptide using a phosphonium/aminium activation method.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU or PyBOP (3-5 equivalents) in a minimal volume of DMF.

  • Base Addition: Add DIPEA (6-10 equivalents) to the activation mixture and agitate for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. As the incoming residue is a dipeptide, the test should be negative (no free primary amine).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next Fmoc deprotection step.

Note: The pseudoproline structure will be converted back to the native Ser, Thr, or Cys residue during the final TFA cleavage step.[10]

Mechanism of Aggregation Disruption by Pseudoproline

G cluster_0 Standard Peptide Chain cluster_1 With Pseudoproline Dipeptide a1 Inter-chain H-Bonding a2 β-Sheet Formation a1->a2 a3 Peptide Aggregation & Poor Solvation a2->a3 a4 Sterically Hindered N-Terminus a3->a4 a5 Incomplete Coupling (Low Yield & Purity) a4->a5 insert_pseudo Incorporate Pseudoproline Dipeptide a5->insert_pseudo b1 Backbone 'Kink' Introduced b2 Disruption of H-Bonding b1->b2 b3 Enhanced Solvation (No Aggregation) b2->b3 b4 Accessible N-Terminus b3->b4 b5 Complete Coupling (High Yield & Purity) b4->b5 insert_pseudo->b1

Caption: How pseudoproline dipeptides prevent aggregation and improve coupling efficiency.[12]

References

  • Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed. (n.d.).
  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(97), 14598–14601. [Link]

  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield - ChemPep. (n.d.).
  • Synthesis of Peptides Containing Proline Analogues. (n.d.).
  • Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach | Oxford Academic. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed. (n.d.).
  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Chem. Commun., 55, 14598-14601. [Link]

  • Does anyone know a high yield peptide coupling reagent compatible with the secondary nitorgen of Proline? | ResearchGate. (n.d.).
  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis - ChemRxiv. (n.d.).
  • SPPS Tips For Success Handout - Mesa Labs. (n.d.).
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Bpa-OH - Benchchem. (n.d.).
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (n.d.).
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.).
  • Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS - Benchchem. (n.d.).
  • Optimization of the Pro-Pro coupling a - ResearchGate. (n.d.).
  • Technical Support Center: Managing Steric Hindrance with Pseudoproline Dipeptides - Benchchem. (n.d.).
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC - PubMed Central. (n.d.).
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023, January 30).
  • Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. (n.d.).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (n.d.).
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (n.d.).
  • Avoid Protecting Groups | Green Chemistry: Principles and Case Studies | Books Gateway. (2019, December 3).
  • Chen, Y. H., Sung, P. H., & Sung, K. (2010). Synthesis of proline-derived dipeptides and their catalytic enantioselective direct aldol reactions: catalyst, solvent, additive and temperature effects. Amino acids, 38(3), 839–845. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Solid Phase Peptide Synthesis - Science topic - ResearchGate. (n.d.).
  • Fmoc Amino Acids for SPPS - AltaBioscience. (n.d.).
  • Protecting Groups in Peptide Synthesis | Biosynth. (n.d.).

Sources

Technical Support Center: Minimizing Diketopiperazine Formation with C-terminal Proline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting and practical solutions for one of the most persistent challenges in Solid-Phase Peptide Synthesis (SPPS): the formation of diketopiperazine (DKP) byproducts, particularly when dealing with C-terminal proline and its analogs. Our goal is to equip you with the mechanistic understanding and field-proven protocols to ensure the integrity and yield of your target peptides.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face regarding DKP formation.

Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that forms as a major byproduct during peptide synthesis.[1][2] This side reaction occurs when the deprotected N-terminal amine of a resin-bound dipeptide attacks the ester linkage connecting the peptide to the solid support.[2] This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered DKP ring.[1][3] The consequences for your synthesis are severe:

  • Reduced Yield: The desired peptide chain is truncated, and the cleaved dipeptide is lost during washing steps, leading to a significant decrease in the overall yield.[1]

  • Difficult Purification: The truncated peptide sequence remains on the resin and continues to elongate, resulting in a deletion impurity (des-Xaa1-Xaa2) that can be challenging to separate from the target full-length peptide.[4][5]

  • "Traceless" Yield Loss: When DKP formation occurs at the C-terminal dipeptide stage, the DKP byproduct is simply washed away. This results in a low final yield but a deceptively pure crude product, making the problem difficult to diagnose without analyzing the wash solutions.[6][7]

Q2: Why are sequences containing proline so susceptible to DKP formation?

A2: Peptide sequences with a proline residue at the second position from the N-terminus (Xaa-Pro) are exceptionally prone to DKP formation.[1][2][4] This is primarily due to the unique cyclic structure of proline, which restricts the geometry of the peptide backbone. This restriction favors the formation of a cis-amide bond between the first amino acid (Xaa) and the proline.[8] The cis conformation brings the N-terminal amine into close proximity with the C-terminal ester carbonyl group, dramatically accelerating the rate of the intramolecular cyclization reaction required for DKP formation.[1][8] Other sequences, such as those containing Glycine or N-methylated amino acids, are also susceptible, but the Xaa-Pro motif is the most notorious.[2][4]

Q3: What are C-terminal proline analogs, and how can they help mitigate DKP formation?

A3: C-terminal proline analogs are modified versions of proline designed to alter its conformational properties or steric profile. Incorporating these analogs can disrupt the formation of the reactive cis-amide conformation. For instance, pseudoproline dipeptides (oxazolidines) are formed from Ser or Thr residues and introduce a temporary cyclic structure that acts as a "kink" in the peptide backbone, preventing aggregation and, critically, disfavoring the conformation required for DKP cyclization. Other analogs, such as those with increased steric bulk on the ring, can physically hinder the N-terminal amine from attacking the C-terminal ester linkage.[9][10] The probability of DKP formation from azetidine-2-carboxylic acid (a four-membered ring analog) dipeptides is significantly reduced compared to proline dipeptides.[11]

The Mechanism of Diketopiperazine Formation

Understanding the reaction pathway is critical for designing effective mitigation strategies. The process is catalyzed by the base used for Fmoc-deprotection (e.g., piperidine) and can even proceed autocatalytically in solvents like DMF, especially during extended hold times post-coupling.[4][5][12]

The reaction proceeds via an intramolecular nucleophilic attack of the free N-terminal amine of the dipeptidyl-resin on the carbonyl of the ester linkage to the resin. This forms a tetrahedral intermediate which then collapses, cleaving the peptide from the support and forming the stable six-membered DKP ring.

DKP_Mechanism cluster_resin Solid Support Resin Resin Peptide Dipeptidyl-Resin (H₂N-Xaa-Pro-O-Resin) (trans-amide favored) Cis_Conformer cis-Amide Conformer (Reactive Intermediate) Peptide->Cis_Conformer DKP Diketopiperazine (Cyclo-[Xaa-Pro]) (Cleaved Product) Cis_Conformer->DKP Intramolecular Nucleophilic Attack + Cleavage Truncated Truncated Peptide on Resin Cis_Conformer->Truncated Results in...

Caption: Mechanism of Diketopiperazine (DKP) Formation.
Troubleshooting Guide: Diagnosis and Solutions

Use this guide to diagnose and resolve issues related to DKP formation during your experiments.

Problem / Observation Probable Cause & Explanation Recommended Solution(s) & Rationale
Low final peptide yield, but the crude HPLC profile appears clean. "Traceless" DKP Formation. The C-terminal dipeptide is cleaving from the resin during synthesis and being washed away. This is common with acid-labile resins like 2-chlorotrityl chloride (2-CTC) if not handled correctly, but can occur on any resin.[6]1. Analyze Deprotection Solutions: Collect the piperidine/piperazine solution after the second amino acid coupling and analyze by LC-MS to confirm the presence of the DKP byproduct.[7] 2. Switch to 2-CTC Resin: If not already using it, switch to a 2-CTC resin. Its steric bulk hinders DKP formation.[6] 3. Couple a Dipeptide: Synthesize the Fmoc-Xaa-Pro-OH dipeptide separately and couple it to the first amino acid on the resin. This bypasses the vulnerable dipeptidyl-resin stage entirely.[1][4]
A major impurity peak is observed in the crude HPLC, often with a mass corresponding to a double deletion (des-Xaan-Xaan+1). DKP formation in the middle of the sequence. This occurs when a susceptible dipeptide sequence (e.g., Xaa-Pro) is exposed at the N-terminus during deprotection. The peptide chain breaks, and the new N-terminus continues to couple, creating a deletion impurity.[4][5]1. Use Pseudoproline Dipeptides: At the susceptible position, incorporate a commercially available Fmoc-Xaa-Yaa(ψMe,Mepro)-OH dipeptide. This pre-formed oxazolidine ring disrupts the conformation needed for cyclization. 2. Optimize Deprotection: Switch from 20% piperidine/DMF to a milder base like 5% (w/v) piperazine in DMF or NMP.[6] This significantly reduces the rate of base-catalyzed cyclization. 3. Reduce Temperature: Perform the deprotection step at a lower temperature (e.g., 4°C) to slow the kinetics of DKP formation.[4]
Synthesis fails or yields are poor when coupling an amino acid onto a proline residue. Steric Hindrance and Reactivity. Proline is a secondary amine, making it a less reactive nucleophile compared to primary amines of other amino acids. This can lead to incomplete coupling.[13]1. Double Couple: Perform the coupling step twice to ensure the reaction goes to completion.[13] 2. Use a Stronger Coupling Reagent: Employ a more potent activator like HATU or COMU, especially when coupling bulky amino acids onto proline.[14] 3. Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagent can drive the reaction forward.[13]
Data Summary: Influence of Synthesis Conditions on DKP Formation

The following table summarizes data from literature, quantifying the impact of different reagents and sequences on the extent of DKP formation.

Condition / SequenceReagent / SolventTotal DKP Formation (%)Source(s)
Fmoc-Cys(...)-Pro-CTC Resin20% (v/v) piperidine in DMF13.8%[6]
Fmoc-Cys(...)-Pro-CTC Resin5% (v/v) piperidine in DMF12.2%[6]
Fmoc-Cys(...)-Pro-CTC Resin5% (w/v) piperazine in DMF< 4.0%[6]
Fmoc-Cys(...)-Pro-CTC Resin5% (w/v) piperazine in NMP< 4.0%[6]
Fmoc-Ala-Pro-Pro-Pro-Ser-resinPost-coupling hold in DMF~25% (desXaaXaa)[5]
Fmoc-Pro-Pro-Pro-Ser-resinPost-coupling hold in DMF~15% (desXaaXaa)[5]

This data clearly demonstrates that replacing piperidine with piperazine can dramatically suppress DKP formation.[6] Furthermore, the sequence itself has a profound impact, with certain Pro-containing intermediates being highly unstable.[5]

Experimental Protocols

Here we provide detailed, step-by-step protocols for both a standard synthesis and an optimized synthesis designed to minimize DKP formation.

Protocol 1: Standard Fmoc-SPPS of a Proline-Containing Peptide (DKP-Prone)

This protocol outlines a typical synthesis where DKP formation is a high risk.

  • Resin Preparation: Swell Wang resin (100-200 mesh, 1.0 mmol/g) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve Fmoc-Pro-OH (4 eq) and HOBt (4 eq) in DMF.

    • Add DIC (4 eq) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the drained resin. Agitate for 2 hours.

    • Confirm completion with a Kaiser test. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection (Critical DKP Step):

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) to remove all residual piperidine.

  • Second Amino Acid Coupling:

    • Couple the second Fmoc-amino acid (e.g., Fmoc-Ala-OH) using the same activation method as in step 2.

    • This H-Ala-Pro-Resin intermediate is now highly susceptible to DKP formation in the next deprotection step.

  • Subsequent Cycles: Repeat steps 3 and 4 for the remaining amino acids in the sequence.

  • Cleavage and Analysis:

    • After the final deprotection, wash the resin with DCM and dry under vacuum.

    • Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

    • Analyze the crude product by RP-HPLC and Mass Spectrometry, looking for the target peptide and potential des-Ala-Pro deletion impurities.

Protocol 2: Optimized Synthesis Using a Dipeptide and 2-CTC Resin

This protocol incorporates proven strategies to suppress DKP formation.

  • Resin Preparation: Swell 2-Chlorotrityl Chloride (2-CTC) resin (100-200 mesh, 1.2 mmol/g) in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Coupling (to 2-CTC Resin):

    • Dissolve Fmoc-Gly-OH (1.5 eq) in DCM.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the resin, followed by the amino acid solution.

    • Agitate for 1-2 hours.

    • Cap any remaining active sites by adding a solution of DCM/MeOH/DIPEA (80:15:5) and agitating for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Deprotect using 20% piperidine in DMF as described in Protocol 1, Step 3.

  • Dipeptide Coupling (Key Mitigation Step):

    • In a separate vessel, pre-activate a solution of the pre-formed Fmoc-dipeptide (Fmoc-Ala-Pro-OH, 3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.

    • Add the activated dipeptide solution to the deprotected amino acid (H-Gly-Resin).

    • Allow the coupling to proceed for 2-4 hours. Monitor with a Kaiser test.

    • By coupling a dipeptide, the stage most vulnerable to DKP formation (a dipeptide attached to the resin) is completely bypassed.[1]

  • Subsequent Cycles & Cleavage:

    • Continue the synthesis using standard deprotection and coupling steps.

    • For cleavage from 2-CTC resin, use a milder cocktail such as 1-5% TFA in DCM to avoid premature side-chain deprotection.

    • Analyze the final product by RP-HPLC and Mass Spectrometry. Compare the impurity profile to that from Protocol 1.

Logical Workflow for Troubleshooting

When faced with potential DKP-related issues, a systematic approach is essential. The following workflow can guide your decision-making process.

Troubleshooting_Workflow cluster_strategies Mitigation Strategies start_node Low Yield or Suspected DKP Impurity? decision_node Is Proline or Glycine at position 2 or C-terminus? start_node->decision_node Start Diagnosis action_node_yes action_node_yes decision_node->action_node_yes Yes action_node_no DKP is less likely. Investigate other side reactions: - Incomplete Coupling - Racemization - Aspartimide Formation decision_node->action_node_no No action_node action_node result_node Improved Yield & Purity action_node_strategy action_node_strategy action_node_yes->action_node_strategy High Risk of DKP. Select Mitigation Strategy s1 Use 2-CTC Resin (for C-terminal issues) action_node_strategy->s1 s2 Couple Pre-formed Dipeptide Unit action_node_strategy->s2 s3 Use Milder Deprotection (e.g., 5% Piperazine) action_node_strategy->s3 s4 Incorporate Pseudoproline Dipeptide action_node_strategy->s4 s1->result_node s2->result_node s3->result_node s4->result_node

Caption: Troubleshooting Workflow for DKP Formation.
References
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). Google Scholar.
  • An, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • An, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • DKP formation mechanism. (n.d.). ResearchGate. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. [Link]

  • An, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Sci-Hub. [Link]

  • Li, Y., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. [Link]

  • Chen, Y.-C., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • Li, Y., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. [Link]

  • Li, Y., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. [Link]

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (n.d.). ResearchGate. [Link]

  • Effects of steric bulk and stereochemistry on the rates of diketopiperazine formation from N-aminoacyl-2,2-dimethylthiazolidine-4-carboxamides (Dmt dipeptide amides)—a model for a new prodrug linker system. (n.d.). ResearchGate. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Semantic Scholar. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Frankel, A., et al. (2010). Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids. The Journal of Organic Chemistry. [Link]

  • Two-step mass spectrometric approach for the identification of diketopiperazines in chicken essence. (n.d.). ResearchGate. [Link]

  • Johnson, T. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • Frankel, A., et al. (2010). Synthesis of Hexa- and Pentasubstituted Diketopiperazines from Sterically Hindered Amino Acids. Scilit. [Link]

  • Beltrán-Gracia, E., et al. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. International Journal of Molecular Sciences. [Link]

  • Synthesis of Proline-Based Diketopiperazine Scaffolds. (n.d.). ResearchGate. [Link]

  • 9.2 Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme Connect. [Link]

  • Pathak, T. P., & Miller, B. L. (2013). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Current opinion in chemical biology. [Link]

  • Collins, J. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Why did adding pseudoproline dipeptides give me a higher mass than expected? (n.d.). ResearchGate. [Link]

  • Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. (n.d.). ResearchGate. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

Sources

Impact of different coupling additives on (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the successful incorporation of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid into your peptide sequences. This non-standard amino acid, a valuable building block for introducing conformational constraints and a hydroxyl functional group, presents unique challenges during solid-phase peptide synthesis (SPPS). This guide is structured to provide you with both quick-reference FAQs and in-depth troubleshooting protocols to navigate these challenges effectively.

The advice herein is grounded in established principles of peptide chemistry and extensive field experience with structurally similar, sterically hindered, and hydroxylated amino acids, such as hydroxyproline.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers face when working with this specialized building block.

Q1: What are the main challenges when incorporating this compound?

A1: The primary challenges stem from two of its structural features:

  • Steric Hindrance: As a cyclic secondary amine, the piperidine ring structure imposes significant steric bulk around the carboxylic acid, which can slow down the kinetics of peptide bond formation. This can lead to incomplete coupling reactions.

  • Secondary Hydroxyl Group: The hydroxyl group at the 4-position is a potential site for O-acylation by the activated carboxyl group of the incoming amino acid, leading to the formation of undesired ester side-products.

Q2: Do I need to protect the hydroxyl group on the piperidine ring?

A2: While not always mandatory, protecting the hydroxyl group (e.g., with a tert-butyl group, tBu) is highly recommended, especially when this residue is at the N-terminus of your growing peptide chain. This precaution prevents O-acylation, a side reaction that can be difficult to reverse and complicates purification.[1] For internal positions, the necessity of protection is sequence-dependent, but for critical syntheses, protection is a prudent choice.

Q3: Which coupling reagents are recommended for this amino acid?

A3: For sterically hindered amino acids like this one, high-reactivity coupling reagents are preferred. Aminium/uronium salt-based reagents such as HATU and HCTU are excellent first choices due to their rapid activation and high coupling efficiencies.[2][3] Phosphonium salts like PyBOP are also a strong alternative, with the added benefit of not causing guanidinylation side reactions.[2] For a cost-effective and often very effective alternative, carbodiimides like DIC in combination with an additive like OxymaPure® can provide excellent results with minimal racemization.[4]

Q4: What is the best additive to use: HOBt, HOAt, or OxymaPure®?

A4:

  • HOBt (1-hydroxybenzotriazole): The classic additive, it is effective at suppressing racemization but is now less favored due to its potential explosive properties and has been largely superseded.[4]

  • HOAt (1-hydroxy-7-azabenzotriazole): More reactive than HOBt due to the presence of the pyridine nitrogen, which can accelerate the coupling reaction.[4] It is a component of the highly efficient HATU and HCTU reagents.

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive alternative to HOBt and HOAt with comparable reactivity to HOBt.[4] It is an excellent choice for safety and efficiency, particularly when used with DIC.

For this specific amino acid, reagents based on HOAt (like HATU) or the combination of DIC/OxymaPure® are highly recommended to overcome steric hindrance while ensuring safety and minimizing side reactions.

Q5: How can I monitor the coupling efficiency for this residue?

A5: The standard Kaiser test (ninhydrin test) is effective for monitoring the presence of primary amines. However, since this compound is a secondary amine, a modified test, such as the chloranil test , should be used after its incorporation to check for unreacted secondary amines on the resin.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides a deeper dive into solving specific problems you may encounter during your synthesis.

Troubleshooting Low Coupling Efficiency

Low or incomplete coupling is the most common issue when working with this sterically demanding residue.

G start Low Coupling Efficiency Detected (e.g., via Chloranil Test) q1 Initial Coupling Conditions: - Reagent: HBTU or DIC/HOBt - Time: 1-2 hours start->q1 sol1 Strategy 1: Increase Reaction Time & Double Couple q1->sol1 Yes q2 Is coupling still incomplete? sol1->q2 sol2 Strategy 2: Switch to a More Potent Coupling Reagent q2->sol2 Yes end Successful Coupling q2->end No reagents Recommended Reagents: - HATU/DIPEA - HCTU/DIPEA - DIC/OxymaPure® sol2->reagents q3 Is coupling still incomplete? sol2->q3 sol3 Strategy 3: Optimize Reaction Conditions q3->sol3 Yes q3->end No conditions Optimizations: - Increase temperature (e.g., to 40°C) - Use a more polar solvent like NMP - Increase reagent equivalents (up to 5 eq.) sol3->conditions

Caption: A logical workflow for troubleshooting low coupling efficiency.

Preventing O-Acylation Side Reaction

O-acylation is a significant risk due to the unprotected secondary hydroxyl group.

The activated carboxylic acid of the incoming Fmoc-amino acid can be attacked by the hydroxyl group of the piperidine ring, forming an ester linkage. This is a competing reaction to the desired N-acylation (peptide bond formation).

Preventative Measures:

  • Protect the Hydroxyl Group: The most robust solution is to use a derivative where the hydroxyl group is protected, for instance, with a tert-butyl (tBu) group.

  • Choice of Coupling Additive: Using additives that form highly reactive esters which are rapidly consumed by the N-terminal amine can minimize the time available for O-acylation. HOAt and OxymaPure® are effective in this regard.[4]

  • Avoid Excess Pre-activation: Long pre-activation times can lead to the formation of symmetric anhydrides or other highly reactive species that may be less selective and more prone to side reactions. A short pre-activation of 1-2 minutes is generally sufficient.[3]

  • Base Selection: Use a hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. These are less likely to deprotonate the hydroxyl group compared to less hindered bases.

Part 3: Recommended Experimental Protocols

The following protocols are designed to provide a high rate of success for the incorporation of this compound.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for overcoming significant steric hindrance.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using two treatments of 20% piperidine in DMF (first for 3 minutes, second for 15 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

  • Coupling Solution Preparation: In a separate vial, dissolve:

    • This compound (3 equivalents relative to resin loading)

    • HATU (2.9 equivalents)

    • Dissolve in DMF.

  • Activation and Coupling:

    • Add DIPEA (6 equivalents) to the coupling solution.

    • Allow to pre-activate for 1-2 minutes.

    • Add the activated solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a chloranil test to confirm the completion of the coupling.

    • If the test is positive (indicating free secondary amine), repeat the coupling step ("double coupling").

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

Protocol 2: Cost-Effective and Safe Coupling using DIC/OxymaPure®

This protocol is an excellent alternative that avoids the use of benzotriazole-based reagents.

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve:

    • This compound (3 equivalents)

    • OxymaPure® (3 equivalents)

    • Dissolve in DMF.

  • Activation and Coupling:

    • Add DIC (3 equivalents) to the solution.

    • Add the solution immediately to the resin (no extended pre-activation needed).

    • Agitate the reaction mixture for 3-6 hours at room temperature.

  • Monitoring and Washing: Follow step 6 from Protocol 1.

Data Summary: Comparison of Coupling Reagents

The following table provides a comparative summary of the recommended coupling reagents for this application, based on performance with sterically hindered and hydroxyl-containing amino acids.

Coupling ReagentReagent TypeTypical Coupling TimeRelative CostKey AdvantagesPotential Issues
HATU/DIPEA Aminium/Uronium Salt1-4 hoursHighVery high reactivity, excellent for hindered residues, low racemization.[2][4]Potential for guanidinylation if used in large excess.[2]
HCTU/DIPEA Aminium/Uronium Salt1-4 hoursMedium-HighSimilar reactivity to HATU, often more cost-effective.[2]Potential for guanidinylation.
PyBOP/DIPEA Phosphonium Salt2-6 hoursHighHigh reactivity, no guanidinylation side reaction.[2]Slower kinetics than HATU.
DIC/OxymaPure® Carbodiimide/Additive3-8 hoursLowCost-effective, non-explosive, low racemization.[4]Slower reaction rates compared to onium salts.

Part 4: Visualization of the Coupling Mechanism

The diagram below illustrates the general mechanism of peptide bond formation using an onium salt activator like HATU.

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack (Coupling) AminoAcid (2S,4R)-Fmoc-Hypip-COOH ActiveEster OAt-Active Ester (Highly Reactive Intermediate) AminoAcid->ActiveEster + HATU HATU + DIPEA HATU->ActiveEster PeptideBond New Peptide Bond Formed ActiveEster->PeptideBond + Resin Resin-Peptide-NH₂ Resin->PeptideBond

Sources

Technical Support Center: HPLC Purification Strategies for Peptides with Modified Prolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC purification of peptides containing modified prolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with these complex biomolecules. Here, we will move beyond generic protocols and delve into the mechanistic reasoning behind purification strategies, providing you with the expertise to troubleshoot and optimize your separations effectively.

Introduction: The Proline Puzzle in Peptide Purification

Proline, unique among the 20 proteinogenic amino acids for its secondary amine structure, introduces a rigid kink in the peptide backbone. When modified, this already distinctive residue can present significant hurdles in reversed-phase HPLC (RP-HPLC) purification. The primary challenge stems from the slow cis-trans isomerization around the X-Pro peptide bond, where 'X' is the preceding amino acid.[1][2][3] This isomerization can lead to peak broadening or the appearance of distinct, closely eluting peaks, complicating isolation and purity assessment.[4][5]

Furthermore, modifications to the proline ring, such as hydroxylation or the incorporation of D-proline, alter the peptide's hydrophobicity, charge, and conformational dynamics, necessitating tailored purification strategies.[4][6] This guide provides a structured approach to understanding and overcoming these challenges.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address the common issues encountered during the HPLC purification of proline-modified peptides.

Issue 1: Peak Broadening and Split Peaks

Q1: My peptide, which contains a modified proline, is showing a very broad peak or two closely eluting peaks in the chromatogram. What is the likely cause and how can I resolve this?

A1: The most common culprit for this chromatographic behavior is the slow cis-trans isomerization of the peptide bond preceding the proline residue.[1][2][7] In solution, your peptide exists as an equilibrium mixture of two conformers (cis and trans). During chromatography, if the on-column interconversion rate between these isomers is slow relative to the separation timescale, they can resolve into two distinct peaks or merge into a single broad peak.[1]

Causality Explained:

The energy barrier for rotation around the X-Pro bond is significantly lower than for other peptide bonds, but still high enough to slow down the interconversion at ambient temperatures.[8] This results in a dynamic equilibrium that can be perturbed during the chromatographic process.

Troubleshooting Protocol:
  • Elevate the Column Temperature: Increasing the temperature of the column and mobile phase can accelerate the rate of cis-trans isomerization.[1][9][10] This often leads to the coalescence of the two isomer peaks into a single, sharper peak.

    • Starting Point: Increase the column temperature in increments of 10°C, from ambient up to 60-70°C.

    • Caution: Be mindful of the thermal stability of your peptide and any heat-labile modifications.

  • Modify the Mobile Phase Flow Rate: Slower flow rates increase the residence time of the peptide on the column, allowing more time for the isomers to interconvert and potentially merge into a single peak.[1] Conversely, a faster flow rate might provide better separation of the two isomers if that is the analytical goal.

  • Solvent Optimization: The choice of organic modifier and its concentration can influence the isomerization kinetics. Experiment with different organic solvents like acetonitrile or isopropanol.

Visualizing the Isomerization Effect:

G cluster_0 Low Temperature / Fast Flow Rate cluster_1 Elevated Temperature / Slow Flow Rate Cis_Isomer Cis Isomer Split_Peaks Split or Broad Peak Trans_Isomer Trans Isomer Crude_Peptide_LowT Crude Peptide Mixture HPLC_Column_LowT HPLC Column Crude_Peptide_LowT->HPLC_Column_LowT Injection HPLC_Column_LowT->Cis_Isomer Separation HPLC_Column_LowT->Trans_Isomer Separation Equilibrated_Isomers Rapidly Equilibrating Isomers Sharp_Peak Single Sharp Peak Equilibrated_Isomers->Sharp_Peak Crude_Peptide_HighT Crude Peptide Mixture HPLC_Column_HighT HPLC Column Crude_Peptide_HighT->HPLC_Column_HighT Injection HPLC_Column_HighT->Equilibrated_Isomers Coalescence

Caption: Effect of temperature on proline isomer separation.

Issue 2: Poor Resolution and Co-eluting Impurities

Q2: My proline-modified peptide is not separating well from synthesis-related impurities like deletion sequences or diastereomers. How can I improve the resolution?

A2: Achieving high resolution for peptides with modified prolines requires careful optimization of the mobile phase, stationary phase, and gradient conditions. The modification on the proline can subtly alter the overall hydrophobicity, making it challenging to separate from closely related impurities.

Causality Explained:

Impurities such as deletion sequences may have very similar hydrophobicities to the target peptide. Diastereomers, which can arise from using D-proline or if other amino acids have incorrect stereochemistry, often exhibit only minor differences in their interaction with the C18 stationary phase.[4]

Troubleshooting Protocol:
  • Optimize the Ion-Pairing Reagent: The choice and concentration of the ion-pairing agent are critical for peptide separations.[11]

    • Trifluoroacetic Acid (TFA): Typically used at 0.1%, TFA is an effective ion-pairing agent that provides good peak shape.[9][12]

    • Formic Acid (FA): A good alternative for LC-MS applications as it is less ion-suppressive than TFA.[12]

    • Hydrophobic Ion-Pairing Reagents: For difficult separations, consider using more hydrophobic reagents like heptafluorobutyric acid (HFBA) to increase peptide retention and potentially alter the selectivity between the target peptide and impurities.[11][13][14]

  • Adjust the Gradient Profile: A shallow gradient can significantly improve the resolution of closely eluting species.[15][16]

    • Scouting Run: Perform a rapid gradient (e.g., 5-95% Acetonitrile in 10 minutes) to determine the approximate elution time of your peptide.

    • Optimized Gradient: Design a shallow gradient around the elution point of your peptide (e.g., a 1% per minute change in acetonitrile concentration).

  • Select the Appropriate Stationary Phase: While C18 is the workhorse for peptide purification, other stationary phases can offer different selectivities.

    • Pore Size: For larger peptides, ensure the column has a pore size of at least 300 Å to allow for efficient diffusion into the pores.[17]

    • Alternative Chemistries: Consider C8, C4, or Phenyl-Hexyl columns for alternative selectivities.[15][17]

Data Summary: Ion-Pairing Reagent Effects
Ion-Pairing ReagentTypical ConcentrationEffect on RetentionMS Compatibility
Formic Acid (FA)0.1%Least RetentiveExcellent
Trifluoroacetic Acid (TFA)0.1%Moderate RetentionFair (Ion Suppression)[12]
Heptafluorobutyric Acid (HFBA)0.1%Most RetentivePoor (Strong Ion Suppression)
Issue 3: Purification of Hydrophilic or Hydrophobic Proline-Modified Peptides

Q3: My peptide contains hydroxylated proline and is very hydrophilic, eluting in the void volume. Conversely, I have a lipidated proline peptide that is extremely hydrophobic and requires very high organic concentrations to elute. How should I approach these extremes?

A3: These scenarios require moving beyond standard RP-HPLC conditions and exploring alternative or orthogonal chromatographic techniques.

For Hydrophilic Peptides (e.g., with Hydroxyproline):

Hydroxylation of proline significantly increases the peptide's polarity.[6][18][19]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds.[6][18][20] Peptides are eluted in order of increasing hydrophilicity, which is the opposite of RP-HPLC.[20]

    • Mobile Phase: Typically consists of a high concentration of an organic solvent (like acetonitrile) with a small amount of an aqueous buffer. Elution is achieved by increasing the aqueous component.

For Hydrophobic Peptides:
  • Alternative Organic Modifiers: If high concentrations of acetonitrile are insufficient, consider using more non-polar solvents like isopropanol or ethanol in the mobile phase.[9]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[20] It can be a powerful first step in a two-step purification strategy to remove impurities with different charge states before a final RP-HPLC polishing step.[21] This is an example of an orthogonal purification strategy, which uses two separation techniques based on different chemical principles to achieve high purity.[22][23][24]

Workflow for Orthogonal Purification:

G Crude_Peptide Crude Proline-Modified Peptide IEX Step 1: Ion-Exchange Chromatography (Separation by Charge) Crude_Peptide->IEX Partially_Purified Partially Purified Fractions IEX->Partially_Purified RP_HPLC Step 2: Reversed-Phase HPLC (Separation by Hydrophobicity) Partially_Purified->RP_HPLC Pure_Peptide High Purity Peptide (>98%) RP_HPLC->Pure_Peptide

Caption: Orthogonal purification workflow for challenging peptides.

Concluding Remarks

The successful purification of peptides with modified prolines hinges on a fundamental understanding of the unique chemical properties conferred by the proline residue and its modifications. By systematically addressing issues such as cis-trans isomerization through temperature and flow rate adjustments, optimizing resolution with tailored gradients and ion-pairing agents, and employing orthogonal techniques like HILIC and IEX for peptides with extreme hydrophobicities, researchers can achieve high-purity products. This guide serves as a foundational resource for developing robust and efficient purification strategies, empowering you to tackle the complexities of your specific proline-modified peptide.

References

  • Nishikawa, T., Abe, R., Sudo, Y., et al. (2004). Cis-Trans Isomerization of Proline Dipeptides during Liquid Chromatography: Kinetic Analysis of the Elution Profile. Analytical Sciences, 20(10), 1395. Available at: [Link]

  • Yamamoto, S., et al. (2015). Determination of the cis–trans Isomerization Barriers of l-Alanyl-l-proline in Aqueous Solutions and at Water/Hydrophobic Interfaces by On-Line Temperature-Jump Relaxation HPLC and Dynamic On-Column Reaction HPLC. Analytical Chemistry. Available at: [Link]

  • Jacobson, J., et al. Kinetic study on cis-trans proline isomerization by high-performance liquid chromatography. The Journal of Physical Chemistry. Available at: [Link]

  • ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Agilent Technologies. (2010). LC Troubleshooting Series: Peak Broadening. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–45. Available at: [Link]

  • Kaur, H., et al. (2018). LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma. Journal of Chromatography B, 1092, 439-445. Available at: [Link]

  • Fuxreiter, M., & Tompa, P. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. Available at: [Link]

  • Valentine, S. J., et al. (2010). Cis-Trans Isomerizations of Proline Residues are Key to Bradykinin Conformations. Journal of the American Society for Mass Spectrometry, 21(4), 587-595. Available at: [Link]

  • Generium. (2021). Purification of therapeutic peptides using orthogonal methods to achieve high purity. Available at: [Link]

  • Jiang, H., et al. (2025). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. eLife. Available at: [Link]

  • Tripodi, A. A. P., & Coffey, A. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies, Inc. Available at: [Link]

  • Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Available at: [Link]

  • Aguilar, M. I., & Hearn, M. T. W. (2002). HPLC of Peptides and Proteins. Methods in Molecular Biology, 193, 247-263. Available at: [Link]

  • RSC Publishing. (2014). Affinity adsorbents for proline-rich peptide sequences: a new role for WW domains. RSC Advances, 4, 38337-38344. Available at: [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Available at: [Link]

  • Sereda, T. J., et al. (1994). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 676(2), 139-153. Available at: [Link]

  • Gesquiere, J. C., et al. (1989). Slow isomerization of some proline-containing peptides inducing peak splitting during reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 478, 121-131. Available at: [Link]

  • YMC. Effect of column temperature on separation of peptides and proteins. Available at: [Link]

  • Lösungsfabrik. (2017). HPLC: What to do in case of peaks being too broad?. Available at: [Link]

  • ResearchGate. (2015). How can I avoid peak broadening in HPLC method analysis?. Available at: [Link]

  • MAC-MOD Analytical. (2018). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. Available at: [Link]

  • Downstream Column. (2020). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Available at: [Link]

  • Jiang, H., et al. (2023). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. bioRxiv. Available at: [Link]

  • ACS Omega. (2024). Proline-Modified (RW)n Peptides: Enhancing the Antimicrobial Efficacy and Selectivity against Multidrug-Resistant Pathogens. ACS Omega. Available at: [Link]

  • Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. Available at: [Link]

  • ResearchGate. (2025). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Available at: [Link]

  • Restek. HPLC Troubleshooting Guide. Available at: [Link]

  • TKS Publishing. (2018). Moving beyond preparative reverse phase HPLC for peptide purification. Available at: [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Available at: [Link]

  • ResearchGate. Orthogonal and High-Throughput Peptide Purification: Removing Bottlenecks with the PurePep EasyClean Technology. Available at: [Link]

  • CSBio. Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Available at: [Link]

  • Jiang, H., et al. (2025). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. bioRxiv. Available at: [Link]

  • Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. Available at: [Link]

  • Raines, R. T. (2011). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Accounts of Chemical Research, 44(2), 109-119. Available at: [Link]

  • Jiang, H., et al. (2025). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectro. bioRxiv. Available at: [Link]

  • Impact Factor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impact Factor. Available at: [Link]

  • Alsina, J., et al. (1999). An HPLC-ESMS study on the solid-phase assembly of C-terminal proline peptides. Journal of Peptide Science, 5(3), 131-140. Available at: [Link]

  • ResearchGate. (2025). [Determination of underivatized glycine and proline in vinegar turtle shell by HPLC-ELSD]. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Proline. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to (2S,4R)- and (2S,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic Acid in Peptide Conformational Control

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the rational design of molecules with predictable and stable conformations is paramount to achieving high potency and specificity. The incorporation of constrained amino acid analogs is a powerful strategy to modulate the three-dimensional structure of peptides. Among these, derivatives of piperidine-2-carboxylic acid, as proline analogs with an expanded six-membered ring, offer unique stereochemical opportunities to influence peptide backbone geometry.

This guide provides an in-depth comparison of two key diastereomers: (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid and its (2S,4S) counterpart. We will explore how the subtle difference in the stereochemistry of the hydroxyl group dictates the conformational preferences of the piperidine ring and, consequently, the secondary structure of the resulting peptide. This analysis is supported by insights from analogous systems, such as hydroxyproline, and established biophysical techniques.

The Critical Role of Stereochemistry in Conformational Constraint

Proline and its analogs are unique among amino acids as their cyclic nature restricts the peptide backbone's phi (Φ) dihedral angle, influencing the propensity for specific secondary structures like β-turns and polyproline helices.[1] The puckering of the pyrrolidine ring in proline, described as Cγ-endo (down) or Cγ-exo (up), is a key determinant of the resulting peptide conformation.[2][3]

Similarly, the six-membered piperidine ring of 4-hydroxypiperidine-2-carboxylic acid adopts chair or boat-like conformations. The stereochemistry of substituents on this ring, such as the hydroxyl group at the C4 position, plays a crucial role in biasing the ring pucker. This, in turn, influences the dihedral angles of the peptide backbone and the overall peptide architecture.

Figure 1: Chemical Structures of the Diastereomers

G cluster_0 This compound cluster_1 (2S,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid 2S4R 2S4R 2S4S 2S4S spss_workflow resin 1. Resin Swelling fmoc_deprotection1 2. Fmoc Deprotection resin->fmoc_deprotection1 wash1 Wash fmoc_deprotection1->wash1 coupling 3. Amino Acid Coupling (Isomer + Activator) wash2 Wash coupling->wash2 capping 4. Capping (Optional) wash3 Wash capping->wash3 wash1->coupling wash2->capping repeat 5. Repeat Cycle wash3->repeat repeat->fmoc_deprotection1 cleavage 6. Cleavage and Deprotection repeat->cleavage purification 7. Purification (HPLC) cleavage->purification cd_workflow sample_prep Peptide Dissolution (Buffer/Solvent) instrument_setup Spectropolarimeter Setup (Wavelength, Temp) sample_prep->instrument_setup data_acquisition Spectral Acquisition instrument_setup->data_acquisition data_analysis Data Processing & Secondary Structure Estimation data_acquisition->data_analysis

Sources

A Comparative Guide to HATU and HBTU for the Coupling of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides and peptidomimetics containing sterically hindered or structurally complex amino acids is a persistent challenge. The selection of an appropriate coupling reagent is paramount to achieving high yields and purity. This guide provides a detailed comparison of two widely used aminium-based coupling reagents, HATU and HBTU, for the acylation of the sterically demanding and functionally rich (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid.

Executive Summary

Experimental evidence and mechanistic understanding consistently favor HATU over HBTU for coupling sterically hindered and complex amino acids like this compound. HATU generally provides higher coupling efficiencies, faster reaction kinetics, and a reduced risk of racemization.[1][2] This enhanced performance is attributed to the formation of a more reactive OAt-active ester intermediate, which more effectively overcomes the steric hindrance associated with this particular cyclic amino acid.[3]

Mechanistic Differences: The Root of Performance Variation

While both HATU and HBTU are effective coupling reagents, their subtle structural differences lead to significant variations in reactivity.[1] Both reagents activate a carboxylic acid to facilitate its reaction with an amine, but the key distinction lies in the leaving group precursor: 1-hydroxy-7-azabenzotriazole (HOAt) for HATU and 1-hydroxybenzotriazole (HOBt) for HBTU.[1][3]

The activation process begins with the deprotonation of the carboxylic acid by a base, followed by nucleophilic attack on the electrophilic carbon of the coupling reagent. This forms a highly reactive O-acylisouronium salt intermediate.[4][5] Subsequently, the displaced HOAt or HOBt anion attacks this intermediate, generating the respective OAt- or OBt-active ester.[4][5]

The superiority of HATU stems from the electronic properties of the HOAt moiety. The nitrogen atom at the 7-position of the azabenzotriazole ring in HOAt is electron-withdrawing, which increases the acidity of the hydroxyl group.[3] This makes the resulting OAt-ester a better leaving group compared to the OBt-ester formed by HBTU.[1] This heightened reactivity of the HATU-derived active ester facilitates a more rapid and complete nucleophilic attack by the amine, which is particularly crucial when dealing with sterically demanding substrates like this compound.[3]

dot

Caption: Comparative activation pathways of this compound by HATU and HBTU.

Performance Comparison

While specific head-to-head quantitative data for the coupling of this compound is not extensively documented in peer-reviewed literature, a consistent trend emerges from studies on other sterically hindered amino acids and "difficult" peptide sequences.[2]

ParameterHATUHBTURationale
Typical Yield High to Very High (>95%)Good to High (>85%)The more reactive OAt-ester from HATU generally leads to more complete reactions and higher yields, especially with hindered amino acids.[3]
Reaction Time FasterSlowerThe enhanced reactivity of the HATU-derived active ester results in faster coupling kinetics.[1]
Risk of Racemization LowerHigherFaster reaction times with HATU reduce the opportunity for epimerization of the activated amino acid.[1][2]
Side Reactions MinimizedPotential for guanidinylationBoth reagents can lead to side reactions like guanidinylation of the N-terminal amine if used in excess.[4][6][7] However, the faster kinetics of HATU can help minimize contact time and thus potential side reactions.
Cost Generally higherGenerally lowerThe synthesis of the HOAt precursor for HATU is more complex than that of HOBt for HBTU.

Note: The values presented are illustrative and based on general performance data for sterically hindered couplings. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

The following protocols outline a comparative study for the coupling of this compound to a resin-bound amine.

Materials:
  • Rink Amide MBHA resin

  • This compound

  • HATU or HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Kaiser Test Kit

Experimental_Workflow Resin_Swelling 1. Resin Swelling (DCM, then DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM, DMF) Fmoc_Deprotection->Washing_1 Coupling 5. Coupling Reaction (Add activated amino acid to resin) Washing_1->Coupling Amino_Acid_Activation 4. Amino Acid Activation (In a separate vial) Amino_Acid_Activation->Coupling Washing_2 6. Washing (DMF, DCM, DMF) Coupling->Washing_2 Kaiser_Test 7. Kaiser Test (Check for completion) Washing_2->Kaiser_Test Repeat_or_Proceed 8. Repeat Coupling or Proceed Kaiser_Test->Repeat_or_Proceed Repeat_or_Proceed->Coupling Positive Test Cleavage_Purification 9. Cleavage and Purification Repeat_or_Proceed->Cleavage_Purification Negative Test

Sources

A Comparative Guide to the Conformational Analysis of Peptides Containing 4-Hydroxypiperidine-2-Carboxylic Acid Versus Proline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide design and drug development, the conformational rigidity of the peptide backbone is a critical determinant of biological activity, metabolic stability, and receptor selectivity. Proline (Pro), with its unique cyclic structure, has long been a cornerstone for introducing conformational constraints.[1][2] However, the quest for finer control over peptide architecture has led to the exploration of proline analogs, among which 4-hydroxypiperidine-2-carboxylic acid (Hyp), a six-membered ring analog, presents a compelling alternative. This guide provides an in-depth comparison of the conformational properties of peptides incorporating Hyp versus those with the canonical Pro, supported by experimental data and established analytical protocols.

The Foundational Role of Proline in Peptide Structure

Proline's five-membered pyrrolidine ring restricts the backbone dihedral angle φ (phi) to a narrow range (approximately -65° ± 25°), significantly reducing the conformational flexibility of the peptide chain.[3] This inherent rigidity is instrumental in the formation of specific secondary structures like β-turns and polyproline helices, which are crucial motifs for protein-protein interactions.[2][4] Furthermore, the tertiary amide bond of proline can exist in both cis and trans conformations, with a relatively low energy barrier for isomerization compared to other amino acids.[1][5] This cis-trans isomerization is a key regulatory mechanism in protein folding and function.

4-Hydroxypiperidine-2-Carboxylic Acid: A Conformational Modulator

The introduction of 4-hydroxypiperidine-2-carboxylic acid (Hyp), a proline homolog with a six-membered ring, offers an expanded toolkit for peptide chemists. The larger ring size and the presence of a hydroxyl group at the 4-position introduce distinct conformational biases compared to proline.

Key Conformational Differences:

  • Ring Pucker: While proline's five-membered ring exhibits a limited range of envelope and twist puckers, the six-membered ring of Hyp can adopt more defined chair and boat conformations. The stereochemistry of the 4-hydroxy group plays a crucial role in dictating the preferred ring pucker, which in turn influences the backbone dihedral angles.

  • Dihedral Angle Preferences: The expanded ring structure of Hyp allows for a different range of accessible φ and ψ (psi) angles compared to proline. This can lead to the stabilization of novel turn structures and overall peptide folds that are not readily accessible with proline.

  • Hydrogen Bonding: The 4-hydroxy group can act as both a hydrogen bond donor and acceptor. This functionality can be exploited to form intramolecular hydrogen bonds that further stabilize specific conformations or to mediate intermolecular interactions with solvent or receptor targets.[6]

The following diagram illustrates the fundamental structural differences between Proline and 4-Hydroxypiperidine-2-Carboxylic Acid.

G cluster_Pro Proline (Pro) cluster_Hyp 4-Hydroxypiperidine-2-Carboxylic Acid (Hyp) Pro Pyrrolidine Ring (5-membered) Pro_phi φ ≈ -65° ± 25° Pro->Pro_phi Restricts Pro_pucker Endo/Exo Pucker Pro->Pro_pucker Exhibits Pro_amide Cis/Trans Amide Pro->Pro_amide Allows Hyp Piperidine Ring (6-membered) Hyp_phi_psi Altered φ/ψ Space Hyp->Hyp_phi_psi Modifies Hyp_pucker Chair/Boat Pucker Hyp->Hyp_pucker Adopts Hyp_hbond H-Bonding (OH) Hyp->Hyp_hbond Enables

Caption: Structural and Conformational Comparison of Proline and Hyp.

Comparative Conformational Data

The table below summarizes key conformational parameters derived from experimental (NMR, X-ray crystallography) and computational studies of peptides containing Pro and Hyp.

ParameterProline (Pro)4-Hydroxypiperidine-2-Carboxylic Acid (Hyp)Impact of Substitution
Ring Size 5-membered6-memberedIncreased conformational flexibility of the ring.
Backbone φ Angle Restricted (~ -60°)Wider range of accessible anglesPotential for novel backbone topologies.
Ring Pucker Endo/ExoChair/BoatDefined puckering influences local conformation.
Cis/Trans Isomerization ~6% cis in PDBDependent on substitution and environmentCan be biased by ring substituents.
Key Stabilizing Force Steric hindranceGauche and stereoelectronic effectsFiner control over conformational preference.
Additional Functionality None4-OH groupH-bonding potential, further derivatization.[7]
Experimental and Computational Workflows for Conformational Analysis

A robust conformational analysis relies on the integration of experimental data with computational modeling.

Workflow for Peptide Conformational Analysis:

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Structure Elucidation synthesis Peptide Synthesis (Solid-Phase) nmr NMR Spectroscopy (NOESY, ROESY, J-coupling) synthesis->nmr Characterize xray X-ray Crystallography synthesis->xray Characterize restraints Generate Distance/ Angle Restraints nmr->restraints Extract validation Validate against Experimental Data xray->validation Compare Solid-State Structure md Molecular Dynamics (MD) Simulations ensemble Calculate Conformational Ensemble md->ensemble Sample Conformations dft DFT Calculations dft->ensemble Refine Energies restraints->ensemble Apply ensemble->validation

Caption: Integrated workflow for peptide conformational analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying the three-dimensional structure and dynamics of peptides in solution.[8][9][10][11]

Step-by-Step Protocol for NMR-Based Conformational Analysis:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture mimicking a biological environment) to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and concentration.

  • 2D TOCSY (Total Correlation Spectroscopy): Assign the proton resonances for each amino acid residue by identifying coupled spin systems.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Acquire NOESY (for smaller peptides) or ROESY (for medium-sized peptides) spectra with varying mixing times (e.g., 100-400 ms). The cross-peak intensities are proportional to the inverse sixth power of the distance between protons, providing distance restraints.

  • J-Coupling Analysis: Measure the ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra. These values are related to the backbone dihedral angle φ via the Karplus equation.

  • Structure Calculation: Use software packages like CYANA or CNS to calculate an ensemble of structures that satisfy the experimental distance and dihedral angle restraints.[10]

B. X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides a high-resolution snapshot of the conformation in the solid state.[6][12]

Step-by-Step Protocol for X-ray Crystallography:

  • Crystallization Screening: Screen a wide range of conditions (precipitants, pH, temperature) to find suitable conditions for crystal growth.

  • Data Collection: Mount a single crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.[13]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or molecular replacement. Refine the atomic model against the experimental data to obtain the final structure.

C. Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanical calculations complement experimental data by providing insights into the dynamic behavior and energetic landscape of the peptide.[14][15]

Step-by-Step Protocol for Computational Analysis:

  • System Setup: Build the initial peptide structure and solvate it in a water box with appropriate counter-ions.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • MD Simulation: Run a molecular dynamics simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space. Enhanced sampling techniques like metadynamics may be necessary to overcome energy barriers, such as cis-trans isomerization.[5]

  • Trajectory Analysis: Analyze the MD trajectory to identify populated conformations, hydrogen bonding patterns, and dihedral angle distributions.

  • DFT Calculations: Perform Density Functional Theory (DFT) calculations on representative structures to obtain more accurate energetic information and to analyze stereoelectronic effects.[16]

Conclusion and Future Directions

The choice between incorporating 4-hydroxypiperidine-2-carboxylic acid and proline into a peptide sequence is a strategic one, guided by the desired conformational outcome. Proline remains the gold standard for inducing well-defined turns and restricting backbone flexibility. In contrast, Hyp offers a more nuanced approach, allowing for the exploration of a different conformational space and the introduction of a functional group for further modification or targeted interactions. The stereochemistry of the 4-hydroxy group is a critical design element, as it dictates the ring pucker and, consequently, the local peptide conformation.

Future research will likely focus on exploring a wider range of substitutions on the piperidine ring to create a diverse library of proline analogs with tailored conformational properties. The integration of advanced NMR techniques, high-resolution crystallography, and increasingly powerful computational methods will continue to refine our understanding of how these building blocks can be used to engineer peptides with enhanced therapeutic potential.

References

  • Lettieri, R., & Saviano, M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]

  • Li, Z., et al. (2024). Accurate Structure Prediction for Cyclic Peptides Containing Proline Residues with High-Temperature Molecular Dynamics. The Journal of Physical Chemistry B. [Link]

  • Request PDF. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. [Link]

  • Toofanny, R. D., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 685850. [Link]

  • Sodré, P. T., et al. (2025). Probing the Structure of Proline-Containing Lipopeptides Aggregates: A Simulation-Driven Approach to SAXS Interpretation. ChemRxiv. [Link]

  • Gasu, K., et al. (2021). Computer-aided design of proline-rich antimicrobial peptides based on the chemophysical properties of a peptide isolated from Olivancillaria hiatula. Journal of Biomolecular Structure and Dynamics, 39(12), 4347-4361. [Link]

  • ACS Publications. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. [Link]

  • Williamson, M. P. (2001). Peptide Structure Determination by NMR. In Protein NMR Techniques. Humana Press. [Link]

  • Chair of Computational Biology. (n.d.). Proline-rich peptides. [Link]

  • Ude, S., et al. (2016). Molecular insights into protein synthesis with proline residues. The EMBO Journal, 35(22), 2393-2407. [Link]

  • Datta, S. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]

  • Bhatt, M. R., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(13), 5182-5197. [Link]

  • Bella, J., et al. (1998). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). Journal of Molecular Biology, 280(5), 941-954. [Link]

  • Bhatt, M. R., & Zondlo, N. J. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(13), 5182-5197. [Link]

  • ResearchGate. (n.d.). X-ray diffraction images from loops containing proline (Pro) and either... [Link]

  • Bhatt, M. R., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(13), 5182-5197. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • National Institutes of Health. (n.d.). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. PubMed Central. [Link]

  • Google Patents. (n.d.). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Bhatt, M. R., & Zondlo, N. J. (2015). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Organic & Biomolecular Chemistry, 13(23), 6474-6478. [Link]

  • Orioli, M., et al. (2022). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal, 121(11), 2059-2070. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Wang, Y., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(2), 762-775. [Link]

  • MDPI. (n.d.). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. [Link]

  • National Institutes of Health. (n.d.). Corrination mitigates peptide aggregation as exemplified for Glucagon. PubMed Central. [Link]

Sources

A Comparative Guide to the Biological Activity of Peptides With and Without 4-Hydroxypiperidine Modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Enhanced Peptide Therapeutics

Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by poor pharmacokinetic properties, including low metabolic stability and limited cell permeability.[1][2] To overcome these limitations, medicinal chemists employ various strategies to modify peptide structures.[3] This guide provides an in-depth technical comparison of peptides with and without the incorporation of a 4-hydroxypiperidine moiety, a modification designed to enhance their therapeutic potential. We will explore the rationale behind this modification, present a comparative analysis of a model peptide system, and provide detailed experimental protocols for evaluating key biological activities.

The Strategic Incorporation of 4-Hydroxypiperidine: A Proline Mimic with Enhanced Features

4-Hydroxypiperidine can be strategically incorporated into a peptide sequence, often as a surrogate for proline, to impart favorable conformational and physicochemical properties.[4][5] Proline's unique cyclic structure restricts the peptide backbone, influencing its secondary structure and interaction with biological targets.[6] 4-Hydroxypiperidine, as a six-membered ring, offers a different conformational landscape compared to proline's five-membered ring, potentially leading to altered receptor interactions.

The hydroxyl group of 4-hydroxypiperidine introduces a key functional handle. This polar group can engage in hydrogen bonding, potentially enhancing binding affinity to the target receptor. Furthermore, the piperidine scaffold itself can improve metabolic stability and influence the lipophilicity of the peptide, thereby affecting its cell permeability.[7]

Comparative Analysis: A Model Opioid Peptide System

To illustrate the impact of 4-hydroxypiperidine modification, we will consider a hypothetical model system based on a simple opioid peptide. Opioid peptides are a relevant choice as the piperidine ring is a well-established motif in potent opioid analgesics.[8] Let's compare a native tetrapeptide amide with its counterpart where the proline residue is replaced by a 4-hydroxypiperidine-4-carboxylic acid residue.

Model Peptides:

  • Native Peptide: Tyr-D-Ala-Gly-Phe-NH₂

  • Modified Peptide: Tyr-D-Ala-Gly-(4-OH-Pip)-NH₂

The following tables present a plausible comparative dataset, grounded in the principles of peptidomimetics and the known effects of similar modifications.[4][5]

PeptideReceptor Binding Affinity (Kᵢ, nM) at µ-Opioid Receptor
Native Peptide 25.5
Modified Peptide 8.2
PeptideApparent Permeability (Papp, 10⁻⁶ cm/s) in PAMPA
Native Peptide 0.5
Modified Peptide 2.1
PeptideHalf-life (t½, min) in Human Plasma
Native Peptide 15
Modified Peptide 95

These hypothetical data suggest that the 4-hydroxypiperidine modification can lead to a significant improvement in receptor binding affinity, enhanced cell permeability, and a substantial increase in plasma stability.

Experimental Methodologies for Comparative Analysis

To empirically determine the biological activity of modified and unmodified peptides, a series of well-established in vitro assays are employed. Here, we provide detailed protocols for three key experiments.

Receptor Binding Assay (Radioligand Competition Assay)

This assay quantifies the affinity of the test peptides for their target receptor, in this case, the µ-opioid receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the µ-opioid receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following components in triplicate:

      • Receptor membrane preparation.

      • A fixed concentration of a radiolabeled ligand with known affinity for the µ-opioid receptor (e.g., [³H]-DAMGO).

      • Increasing concentrations of the unlabeled competitor peptide (either the native or modified peptide).

      • For determining non-specific binding, a high concentration of an unlabeled standard ligand is used instead of the competitor peptide.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Kᵢ) of the test peptide using the Cheng-Prusoff equation.

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput in vitro assay that assesses the passive permeability of a compound across an artificial lipid membrane, mimicking the gastrointestinal barrier.

Protocol:

  • Preparation of the PAMPA Plate:

    • A PAMPA plate system consists of a donor plate and an acceptor plate. The bottom of the donor plate wells contains a porous filter.

    • Coat the filter of the donor plate with a solution of a lipid (e.g., lecithin in dodecane) to form the artificial membrane. Allow the solvent to evaporate.

  • Preparation of Solutions:

    • Dissolve the native and modified peptides in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a known concentration. This will be the donor solution.

    • Fill the wells of the acceptor plate with the same buffer.

  • Assay Execution:

    • Add the donor solution containing the test peptide to the wells of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - [Ca]t / [C]equilibrium) where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the surface area of the filter, Time is the incubation time, [Ca]t is the concentration of the peptide in the acceptor well at time t, and [C]equilibrium is the theoretical equilibrium concentration.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the peptides in the presence of plasma enzymes.

Protocol:

  • Preparation of Plasma:

    • Thaw frozen human plasma at 37°C.

    • Centrifuge the plasma to remove any precipitates.

  • Assay Setup:

    • In separate microcentrifuge tubes, pre-incubate the plasma at 37°C.

    • Add the native or modified peptide to the plasma to a final concentration.

  • Time-Course Incubation:

    • Incubate the peptide-plasma mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop enzymatic degradation and precipitate plasma proteins.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Sample Analysis:

    • Analyze the supernatant, which contains the remaining intact peptide, by LC-MS/MS.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of the remaining peptide against time.

    • Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Visualizing the Workflow and Biological Context

To better understand the process of evaluating modified peptides and their mechanism of action, the following diagrams illustrate a typical workflow and a relevant signaling pathway.

Peptide_Modification_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Peptide Design synthesis Solid-Phase Peptide Synthesis start->synthesis mod_synthesis Synthesis of Modified Peptide start->mod_synthesis purification Purification (HPLC) synthesis->purification mod_synthesis->purification characterization Characterization (Mass Spec) purification->characterization binding Receptor Binding Assay characterization->binding permeability Permeability Assay (PAMPA) characterization->permeability stability Plasma Stability Assay characterization->stability data_analysis Comparative Data Analysis binding->data_analysis permeability->data_analysis stability->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization GPCR_Signaling_Pathway ligand Peptide Ligand receptor GPCR (μ-Opioid Receptor) ligand->receptor Binds g_protein G Protein (Gi/o) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp ↓ production pka Protein Kinase A (PKA) camp->pka ↓ activation cellular_response Cellular Response (e.g., ↓ Neuronal Excitability) pka->cellular_response Leads to

Caption: A simplified GPCR signaling pathway for a Gi/o-coupled receptor.

Conclusion

The incorporation of 4-hydroxypiperidine into peptide backbones represents a powerful strategy for enhancing their drug-like properties. By acting as a conformationally distinct proline mimic and introducing a hydrogen-bonding hydroxyl group, this modification has the potential to significantly improve receptor binding affinity, cell permeability, and metabolic stability. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation and comparison of native and modified peptides, enabling researchers to make data-driven decisions in the development of next-generation peptide therapeutics.

References

  • Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications. (2025). Queen's University Belfast Research Portal. [Link]

  • Peptide Modifications. (n.d.). GenScript. [Link]

  • Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. (n.d.). PubMed Central. [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). PubMed. [Link]

  • Opioid peptide. Structure-activity relationships in dermorphin tetrapeptide-amides. II. (1982). PubMed. [Link]

  • Synthesis and Biological Evaluation of Constrained Analogues of the Opioid Peptide H-Tyr-D-Ala-Phe-Gly-NH2 Using the 4-amino-2-benzazepin-3-one Scaffold. (2005). PubMed. [Link]

  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. (2007). PubMed. [Link]

  • Structure activity relationship of Opiods. (n.d.). Slideshare. [Link]

  • The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. (n.d.). PubMed. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013). PubMed Central. [Link]

  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. (2013). PubMed. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). PubMed Central. [Link]

  • Machine-Learning-Guided Peptide Drug Discovery: Development of GLP-1 Receptor Agonists with Improved Drug Properties. (n.d.). PubMed Central. [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (n.d.). PubMed Central. [Link]

  • Synthesis and biological evaluation of peptide-derived TSLP inhibitors. (2017). PubMed. [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (n.d.). PubMed Central. [Link]

  • Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. (n.d.). PubMed Central. [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2017). PubMed. [Link]

  • Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications. (2025). Queen's University Belfast Research Portal. [Link]

  • Recent Advances in the Development of Therapeutic Peptides. (n.d.). PubMed Central. [Link]

Sources

A Comparative Guide to Confirming (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic Acid Incorporation Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

The integration of non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern drug discovery and chemical biology.[1][2] These novel building blocks, such as (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid, offer the ability to introduce unique conformational constraints and chemical functionalities, thereby enhancing the therapeutic properties of peptides.[1][3] However, the successful synthesis of these modified peptides hinges on the rigorous verification of ncAA incorporation. This guide provides an in-depth comparison of analytical techniques, with a primary focus on mass spectrometry, for confirming the successful integration of this compound into a peptide sequence.

The Gold Standard: Mass Spectrometry

Mass spectrometry (MS) is the premier technique for the analysis of synthetic peptides due to its exceptional sensitivity, speed, and accuracy.[4][5] It provides definitive evidence of ncAA incorporation through two key analyses: intact mass measurement and tandem mass spectrometry (MS/MS) sequencing.[6][7][8]

Experimental Workflow: A Step-by-Step Approach

A typical mass spectrometry workflow for the analysis of a synthetic peptide containing (2S,4R)-4-hydroxypiperidine-2-carboxylic acid involves several critical steps:

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Crude Peptide Synthesis Purify RP-HPLC Purification Prep->Purify Desalt Desalting (e.g., ZipTip) Purify->Desalt LCMS Intact Mass Analysis (LC-MS) Desalt->LCMS MSMS Tandem MS (MS/MS) LCMS->MSMS Confirm_Mass Confirm Molecular Weight MSMS->Confirm_Mass Sequence_Confirm Confirm Amino Acid Sequence Confirm_Mass->Sequence_Confirm

Caption: Mass spectrometry workflow for peptide analysis.

1. Sample Preparation:

  • Synthesis and Purification: The peptide is synthesized using solid-phase peptide synthesis (SPPS), the most common method for creating custom peptides.[9] Following synthesis, the crude product is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to isolate the peptide of interest from byproducts.

  • Desalting: It is crucial to remove any salts (e.g., trifluoroacetic acid from HPLC) that can interfere with the ionization process in the mass spectrometer. This is commonly achieved using solid-phase extraction techniques like a ZipTip.

2. Intact Mass Analysis:

  • Technique: The purified peptide is introduced into the mass spectrometer, often using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation. The mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) then measures the mass-to-charge ratio (m/z) of the intact peptide ions.

  • Expected Outcome: The resulting mass spectrum should show a prominent peak corresponding to the theoretical molecular weight of the peptide containing the (2S,4R)-4-hydroxypiperidine-2-carboxylic acid residue. High-resolution mass spectrometry (HRMS) allows for the determination of the monoisotopic mass with high accuracy, providing strong evidence of successful incorporation.

Hypothetical Peptide Example: Ac-Gly-(2S,4R-Hyp)-Ala-NH₂

Let's consider a hypothetical tripeptide with an N-terminal acetylation and a C-terminal amidation. The residue of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid will be denoted as "Hyp".

ComponentChemical FormulaMonoisotopic Mass (Da)
Acetyl (Ac)C₂H₂O42.0106
Glycine (Gly)C₂H₃NO57.0215
(2S,4R)-4-hydroxypiperidine-2-carboxylic acid (Hyp)C₆H₉NO₂127.0633
Alanine (Ala)C₃H₅NO71.0371
Amide (NH₂)NH₂16.0187
Total Peptide C₁₃H₂₁N₄O₅ 315.1512

The expected monoisotopic mass of the protonated peptide [M+H]⁺ would be 316.1585 Da . A measured mass within a few parts per million (ppm) of this value provides high confidence in the peptide's composition.

3. Tandem Mass Spectrometry (MS/MS) for Sequence Verification:

While intact mass confirms the correct elemental composition, it does not confirm the amino acid sequence. Tandem mass spectrometry (MS/MS) is employed for this purpose.[6][7]

  • Technique: In MS/MS, the ion corresponding to the intact peptide is isolated and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

  • Fragmentation Pattern: Peptides predictably fragment along the amide backbone, primarily generating b- and y-type ions. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue.

Peptide_Fragmentation cluster_peptide Peptide Backbone cluster_fragments Fragment Ions N_Term H₂N- C_alpha1 CαH N_Term->C_alpha1 Carbonyl1 C=O C_alpha1->Carbonyl1 R1 R₁ C_alpha1->R1 Amide1 -NH- Carbonyl1->Amide1 b1 b₁ Carbonyl1->b1 C_alpha2 CαH Amide1->C_alpha2 y2 y₂ Amide1->y2 Carbonyl2 C=O C_alpha2->Carbonyl2 R2 R₂ C_alpha2->R2 Amide2 -NH- Carbonyl2->Amide2 b2 b₂ Carbonyl2->b2 C_alpha3 CαH Amide2->C_alpha3 y1 y₁ Amide2->y1 C_Term -COOH C_alpha3->C_Term R3 R₃ C_alpha3->R3

Caption: General peptide fragmentation pattern showing b- and y-ions.

For our hypothetical peptide, Ac-Gly-Hyp-Ala-NH₂, the presence of a mass difference of 127.0633 Da between adjacent fragment ions would definitively confirm the incorporation of the (2S,4R)-4-hydroxypiperidine-2-carboxylic acid residue at the correct position in the sequence.

Ion TypeSequenceCalculated m/z ([M+H]⁺)
b₁Ac-Gly100.0321
b₂Ac-Gly-Hyp227.0954
y₁Ala-NH₂89.0555
y₂Hyp-Ala-NH₂216.1188

The detection of these specific fragment ions in the MS/MS spectrum provides unambiguous confirmation of both the sequence and the successful incorporation of the ncAA.

Comparative Analysis with Orthogonal Techniques

While mass spectrometry is a powerful and often sufficient tool, other analytical techniques can provide complementary information, particularly in a research and development or quality control setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution.[10]

  • Principle: NMR exploits the magnetic properties of atomic nuclei to provide information about the chemical environment and spatial arrangement of atoms within a molecule.[10][11]

  • Strengths:

    • Unambiguous Structure Confirmation: NMR can confirm the covalent structure and, crucially, the stereochemistry (e.g., the 2S,4R configuration) of the incorporated amino acid residue.

    • Conformational Analysis: It provides insights into the three-dimensional structure of the peptide in solution.[12][13]

  • Limitations:

    • Lower Sensitivity: NMR requires significantly more sample (milligram quantities) compared to the picomole to femtomole sensitivity of mass spectrometry.

    • Complexity: The acquisition and interpretation of NMR data are more time-consuming and require specialized expertise.

Edman Degradation

Edman degradation is a classic chemical method for sequencing peptides from the N-terminus.[14][15][16]

  • Principle: The method involves the stepwise cleavage and identification of the N-terminal amino acid residue.[17][18]

  • Strengths:

    • Direct Sequencing: It provides a direct readout of the amino acid sequence.[4]

    • Orthogonal Verification: It can serve as an independent confirmation of the sequence determined by MS/MS.

  • Limitations:

    • Inability to Identify Novel Residues: Standard Edman degradation protocols can only identify the 20 canonical amino acids. A specific standard for the phenylthiohydantoin (PTH) derivative of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid would be required for its identification.

    • Blocked N-terminus: The method fails if the N-terminus of the peptide is chemically modified (e.g., acetylated).[14][18]

    • Length Limitation: The efficiency decreases with each cycle, typically limiting the practical sequencing length to around 30-50 residues.[4][14]

Summary Comparison of Techniques
FeatureMass SpectrometryNMR SpectroscopyEdman Degradation
Primary Information Molecular Weight & Sequence3D Structure & StereochemistryN-terminal Sequence
Sensitivity High (pmol - fmol)Low (mg)Moderate (pmol)
Sample Requirement LowHighModerate
Throughput HighLowLow
ncAA Identification Direct (by mass)Direct (by structure)Requires specific standard
N-terminal Blockage ToleratedToleratedNot tolerated

Conclusion

For the routine and definitive confirmation of this compound incorporation into synthetic peptides, mass spectrometry stands out as the most effective and efficient technique. The combination of high-resolution intact mass analysis and tandem mass spectrometry provides a comprehensive and highly confident verification of both the peptide's composition and its amino acid sequence. While NMR spectroscopy offers invaluable, detailed structural information and Edman degradation can provide orthogonal sequence data, their practical limitations in terms of sample consumption, throughput, and, in the case of Edman degradation, the need for specific standards, position them as complementary rather than primary tools for this specific analytical challenge. In a robust quality control workflow, mass spectrometry serves as the essential gatekeeper for ensuring the fidelity of synthetic peptides containing non-canonical amino acids.

References

  • Edman degradation - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis. (n.d.). MtoZ Biolabs. Retrieved January 18, 2026, from [Link]

  • Walker, J. M. (2009). Peptide Sequencing by Edman Degradation. In The Protein Protocols Handbook (pp. 533-540). Humana Press.
  • Venable, J. D., & Yates, J. R. (1999). De novo peptide sequencing via tandem mass spectrometry.
  • LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • De novo peptide sequencing - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry. OpenStax. Retrieved January 18, 2026, from [Link]

  • 4 Steps of Edman Degradation. (n.d.). MtoZ Biolabs. Retrieved January 18, 2026, from [Link]

  • Żelobowska, K., Dziełak, A., & Ptaszyńska, N. (2020). De Novo Sequencing of Peptides from Top-Down Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, 31(10), 2072-2080.
  • Principle of Peptide Sequence Determination by Tandem Mass Spectrometry. (n.d.). Biotyper. Retrieved January 18, 2026, from [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved January 18, 2026, from [Link]

  • Nagadi, N. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. Retrieved January 18, 2026, from [Link]

  • NMR Peptide Structure Analysis. (n.d.). MtoZ Biolabs. Retrieved January 18, 2026, from [Link]

  • Mishra, N., & Coutinho, E. (2012). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 4(1), 1645-1653.
  • Ulrich, A. S. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Progress in nuclear magnetic resonance spectroscopy, 34(1), 1-59.
  • Fosgerau, K., & Hoffmann, T. (2015). Synthetic Peptides as Protein Mimics. Drug discovery today, 20(2), 155-161.
  • N.D. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Biological Engineering, 13(1), 43.
  • Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. (2025). Research Collection. Retrieved January 18, 2026, from [Link]

  • Gerpe, M. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Retrieved January 18, 2026, from [Link]

  • Edman Degradation vs Mass Spectrometry: How to Choose the Right Peptide Sequencing Technique? (n.d.). Biotyper. Retrieved January 18, 2026, from [Link]

  • Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. (n.d.). MtoZ Biolabs. Retrieved January 18, 2026, from [Link]

  • Incorporation of synthetic amino acids into proteins at specific sites. (n.d.). RIKEN. Retrieved January 18, 2026, from [Link]

  • Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid. (n.d.). American Elements. Retrieved January 18, 2026, from [Link]

  • (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Gessulat, S., Schmidt, T., Zolg, D. P., Samaras, P., Schnatbaum, K., Zerweck, J., ... & Kuster, B. (2024). Theoretical Assessment of Indistinguishable Peptides in Mass Spectrometry-Based Proteomics. Analytical chemistry.
  • Identification of non-canonical peptides with moPepGen. (2025). bioRxiv. Retrieved January 18, 2026, from [Link]

  • Synthetic Peptides: Understanding The New CMC Guidelines. (2023, December 20). DLRC Group. Retrieved January 18, 2026, from [Link]

  • Gessulat, S., Schmidt, T., Zolg, D. P., Samaras, P., Schnatbaum, K., Zerweck, J., ... & Kuster, B. (2024). Theoretical Assessment of Indistinguishable Peptides in Mass Spectrometry-Based Proteomics.

Sources

Enhancing Peptide Lifetimes: A Comparative Guide to the Enzymatic Stability of Proline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Proline Privilege in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by proteases in the body.[1] This enzymatic instability leads to short in vivo half-lives, limiting their therapeutic efficacy. A key strategy to overcome this hurdle lies in the chemical modification of the peptide backbone. Among the twenty proteinogenic amino acids, proline holds a unique position. Its cyclic structure restricts the conformational flexibility of the peptide chain, making the adjacent peptide bonds less susceptible to enzymatic cleavage.[2][3] This inherent resistance has made proline a focal point for the design of more stable peptide drugs.

This guide provides an in-depth comparison of various proline analogs and their impact on the enzymatic stability of peptides. We will delve into the structural nuances of these analogs, the mechanisms by which they confer proteolytic resistance, and provide supporting experimental data and protocols for researchers in the field.

The Conformational Keystone: Proline's Role in Peptide Stability

The unique secondary amine of proline, when incorporated into a peptide chain, forms a tertiary amide bond. This eliminates the amide proton that would typically act as a hydrogen bond donor, and the pyrrolidine ring imposes significant steric constraints on the peptide backbone.[2][3] A crucial aspect of the Xaa-Pro bond is its ability to exist in both cis and trans conformations, with a relatively small energy difference between the two states.[4] The cis conformation, in particular, can introduce sharp turns in the peptide structure, known as β-turns, which can be critical for biological activity and can also influence susceptibility to proteases.[5] The resistance of the Xaa-Pro bond to many common proteases is a well-documented phenomenon.[6][7]

The following diagram illustrates the fundamental difference between a standard peptide bond and the sterically hindered Xaa-Pro bond.

G cluster_0 Standard Peptide Bond cluster_1 Xaa-Proline Bond a1 Amino Acid 1 (R1) a2 Amino Acid 2 (R2) a1->a2 Peptide Bond (Trans favored) p1 Amino Acid (Xaa) (R) proline Proline p1->proline Tertiary Amide Bond (Cis/Trans Isomerization) proline->p1 Steric Hindrance

Figure 1: Comparison of a standard peptide bond with the sterically hindered Xaa-Proline bond.

A Toolkit of Stability: Comparative Analysis of Proline Analogs

The strategic replacement of proline with its synthetic analogs can further enhance enzymatic stability by fine-tuning the conformational properties of the peptide.[8] These analogs can be broadly categorized based on their structural modifications.

Substituted Prolines: Fine-Tuning Sterics and Electronics

Modifications to the proline ring itself can introduce steric hindrance or alter the electronic properties of the amide bond, thereby increasing resistance to proteolysis.

  • Fluorinated Prolines: The introduction of fluorine atoms, for instance, in 4-fluoroprolines, has been shown to enhance the thermodynamic stability of peptides.[9] The high electronegativity of fluorine can influence the pucker of the pyrrolidine ring and the cis/trans isomerization of the Xaa-Pro bond.[9]

  • Hydroxyprolines: Naturally occurring as a post-translational modification in collagen, 4-hydroxyproline (Hyp) significantly enhances collagen stability through stereoelectronic effects.[10][11] This effect arises from a preferred gauche relationship between the 4-hydroxyl group and the amide bond, which favors a specific ring pucker.[10]

  • Alkyl-Substituted Prolines: The addition of alkyl groups at various positions on the proline ring can create steric shields that directly impede the approach of proteases. For example, β-perfluoroalkyl substituted prolines have been shown to increase the proteolytic stability of dipeptides in mouse plasma.[12] The steric bulk of the fluoroalkyl group, when appropriately positioned, interferes with the binding pockets of proteases.[12]

Proline AnalogKey Structural FeatureMechanism of Stability Enhancement
4-Fluoroproline Fluorine substitution on the ringAlters ring pucker and cis/trans equilibrium, enhancing thermodynamic stability.[9]
4-Hydroxyproline Hydroxyl group on the ringStereoelectronic effects favoring a specific ring conformation, leading to increased stability.[10]
β-Perfluoroalkyl Proline Perfluoroalkyl group on the β-carbonSteric hindrance preventing protease binding.[12]
Heterocyclic Analogs: Altering the Ring Composition

Replacing a carbon atom within the proline ring with a heteroatom introduces significant changes to the ring's geometry and electronic properties.

  • Thiazolidine-4-carboxylic acid (Thz) and Oxazolidine-4-carboxylic acid (Oxa): These "pseudoprolines" are formed by the condensation of cysteine or serine/threonine with an aldehyde or ketone, respectively.[5][13] They are known to influence the cis/trans isomerism of the preceding peptide bond.[14] Thiazolidine-containing peptides, in particular, exhibit a preference for the cis conformation, which can disrupt secondary structures like β-sheets that are prone to aggregation and enzymatic degradation.[13][14] The thiazolidine ring is also more stable to acid than the oxazolidine ring.[14]

G cluster_0 Proline and Heterocyclic Analogs cluster_1 Impact on Peptide Structure Pro Proline (Pyrrolidine ring) Thz Thiazolidine (Thz) (Sulfur in ring) Pro->Thz C -> S substitution Oxa Oxazolidine (Oxa) (Oxygen in ring) Pro->Oxa C -> O substitution Thz->Oxa Different Heteroatom Cis Favors Cis Conformation Thz->Cis Oxa->Cis Disrupt Disrupts β-sheets Cis->Disrupt Stability Increased Enzymatic Stability Disrupt->Stability

Figure 2: Heterocyclic proline analogs and their impact on peptide conformation and stability.

Ring Size Homologs: Expanding and Contracting the Ring

Altering the size of the proline ring can also impact the conformational constraints and, consequently, the enzymatic stability.

  • Azetidine-2-carboxylic acid (Aze): This four-membered ring analog has a lower rotational barrier for the Xaa-Aze bond compared to the Xaa-Pro bond.[14] While this might suggest increased flexibility, the tighter ring structure can still impose significant conformational restrictions that hinder protease recognition.

  • Piperidine-2-carboxylic acid (Pip): The six-membered ring of this "homoproline" introduces different steric constraints compared to proline.[14] The increased ring size can lead to greater steric hindrance, potentially offering enhanced protection against enzymatic degradation.

Experimental Workflow: Assessing Enzymatic Stability

To objectively compare the stabilizing effects of different proline analogs, a robust and reproducible experimental protocol is essential. The following outlines a general workflow for assessing peptide stability in a biologically relevant matrix, such as human serum or plasma.

G start Start: Peptide Synthesis synthesis Synthesize Peptides: - Control (with Proline) - Analogs (with Pro-X) start->synthesis incubation Incubation: - Incubate peptides in  human serum/plasma - Time course sampling  (e.g., 0, 1, 2, 4, 8, 24h) synthesis->incubation quenching Reaction Quenching: - Precipitate proteins with  organic solvent (e.g., Acetonitrile) incubation->quenching analysis LC-MS/MS Analysis: - Separate peptide fragments - Quantify remaining  parent peptide quenching->analysis data Data Analysis: - Plot % remaining peptide  vs. time - Calculate half-life (t½) analysis->data end End: Comparative Stability Data data->end

Figure 3: A typical experimental workflow for assessing the enzymatic stability of peptides.

Detailed Experimental Protocol: In Vitro Serum Stability Assay

This protocol provides a step-by-step methodology for determining the half-life of peptides in human serum.

Materials:

  • Test peptides (containing proline or proline analogs) and a control peptide.

  • Human serum (commercially available).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA).

  • HPLC or UPLC system coupled to a mass spectrometer (LC-MS/MS).

Procedure:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with water).

  • Incubation Setup:

    • Pre-warm human serum to 37°C.

    • In a microcentrifuge tube, add the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 100 µg/mL.

    • Vortex briefly to mix.

  • Time-Course Sampling:

    • Immediately after mixing (t=0), withdraw an aliquot (e.g., 50 µL) and add it to a tube containing a quenching solution (e.g., 150 µL of cold ACN with 0.1% TFA). This stops the enzymatic reaction.

    • Incubate the remaining serum-peptide mixture at 37°C.

    • At subsequent time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours), withdraw aliquots and quench the reaction as in the previous step.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a suitable LC gradient to separate the parent peptide from its degradation products.

    • Set up the mass spectrometer to monitor the parent peptide's specific mass-to-charge ratio (m/z).

  • Data Analysis:

    • Quantify the peak area of the parent peptide at each time point.

    • Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of the remaining peptide.

    • Plot the percentage of the remaining peptide against time and fit the data to a one-phase decay model to calculate the half-life (t½).

Trustworthiness of the Protocol: This protocol includes a t=0 time point as a crucial control to account for any immediate, non-enzymatic degradation or sample loss during preparation. The use of LC-MS/MS provides high specificity and sensitivity for quantifying the parent peptide, ensuring accurate and reliable data.

Conclusion: A Strategic Approach to Peptide Stabilization

The incorporation of proline analogs is a powerful and versatile strategy for enhancing the enzymatic stability of peptide-based therapeutics. By carefully selecting an analog based on its steric and electronic properties, researchers can significantly extend the in vivo half-life of their lead compounds. Substituted prolines offer a means of fine-tuning stability, while heterocyclic analogs and ring-size homologs can induce more profound conformational changes that render the peptide backbone resistant to proteolysis. The experimental protocols outlined in this guide provide a robust framework for quantifying these stability enhancements, enabling a data-driven approach to peptide drug design. As our understanding of protease specificity and peptide conformation continues to grow, the strategic use of proline analogs will undoubtedly play an increasingly vital role in the development of the next generation of peptide medicines.

References

  • 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. Protein Science. [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC. National Institutes of Health. [Link]

  • The role of proline in the proteolytic regulation of biologically active peptides. Biopolymers. [Link]

  • Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Analyzing Peptide Stability: Key Factors and Testing Methods. GenScript. [Link]

  • Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure. Journal of Medicinal Chemistry. [Link]

  • Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure. ResearchGate. [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]

  • Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. [Link]

  • Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. MDPI. [Link]

  • Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. World Scientific Publishing. [Link]

  • Proline Derivatives and Analogs. Iris Biotech. [Link]

  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC. PubMed Central. [Link]

  • An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. [Link]

  • Proline Analogues. Chemical Reviews. [Link]

  • Proline derivatives used in this study. ResearchGate. [Link]

  • Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry. [Link]

  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. PubMed. [Link]

  • Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Cellular and Molecular Life Sciences. [Link]

  • Proline residues in the maturation and degradation of peptide hormones and neuropeptides. FEBS Letters. [Link]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. MDPI. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Conformational landscape of substituted prolines - PMC. PubMed Central. [Link]

Sources

A Comparative Guide to Orthogonal Protecting Group Strategies for 4-Hydroxypiperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Hydroxypiperidine-2-Carboxylic Acid in Medicinal Chemistry

4-Hydroxypiperidine-2-carboxylic acid is a trifunctional scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, chiral structure provides a valuable template for the synthesis of a wide range of biologically active molecules, including antiviral agents, enzyme inhibitors, and central nervous system therapeutics.[1][2] The presence of three distinct functional groups—a secondary amine, a secondary hydroxyl group, and a carboxylic acid—offers multiple points for diversification, but also presents a considerable synthetic challenge. Selective manipulation of one functional group requires a robust and orthogonal protecting group strategy to prevent unwanted side reactions at the other two sites.[3][4]

This in-depth technical guide provides a comparative study of two primary orthogonal protecting group strategies for 4-hydroxypiperidine-2-carboxylic acid, offering experimental insights and data to aid in the rational design of synthetic routes.

The Trifunctionality Challenge: The Imperative for Orthogonal Protection

The simultaneous presence of a nucleophilic amine, a hydroxyl group, and a carboxylic acid necessitates a carefully orchestrated protection scheme. The reactivity of these groups dictates that without protection, attempts at selective functionalization would lead to a complex mixture of products. The core principle of a successful strategy lies in orthogonality , where each protecting group can be removed under specific conditions without affecting the others.[5][6]

Furthermore, the carboxylic acid moiety generally requires protection, typically as an ester, to prevent its interference with reactions targeting the amine or hydroxyl groups, especially under basic conditions. This guide will therefore consider the protection of the carboxylic acid as a methyl or benzyl ester as an integral part of the overall strategy.

Comparative Analysis of Two Orthogonal Protecting Group Strategies

We will explore two distinct and highly effective orthogonal strategies:

  • Strategy A: The Acid/Fluoride-Labile Approach (Boc and TBDMS)

  • Strategy B: The Hydrogenolysis-Based Approach (Cbz and Benzyl)

Strategy A: The Acid/Fluoride-Labile Approach (N-Boc, O-TBDMS, COOMe)

This strategy is one of the most common in modern organic synthesis due to the mild and highly selective conditions for the removal of the tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBDMS) groups.[7][8]

Conceptual Workflow:

G cluster_0 Protection Sequence cluster_1 Orthogonal Deprotection Start 4-Hydroxypiperidine- 2-carboxylic Acid Ester Methyl Ester Protection (COOMe) Start->Ester SOCl₂, MeOH N_Boc N-Boc Protection Ester->N_Boc (Boc)₂O, Base O_TBDMS O-TBDMS Protection N_Boc->O_TBDMS TBDMS-Cl, Imidazole Fully_Protected_A N-Boc, O-TBDMS, COOMe Protected Intermediate Selective_O_Dep Selective O-Deprotection (Free Hydroxyl) Fully_Protected_A->Selective_O_Dep TBAF, THF Selective_N_Dep Selective N-Deprotection (Free Amine) Fully_Protected_A->Selective_N_Dep TFA or HCl/Dioxane Final_Dep Final Deprotection (Saponification) Selective_O_Dep->Final_Dep LiOH, H₂O/THF Selective_N_Dep->Final_Dep LiOH, H₂O/THF

Diagram A: Workflow for the Acid/Fluoride-Labile Strategy.

Causality Behind Experimental Choices:

  • Esterification First: The carboxylic acid is typically protected first under acidic conditions (e.g., SOCl₂ in methanol) to form the methyl ester. This prevents the acidic proton from interfering with subsequent base-mediated protection steps.

  • N-Boc Protection: The piperidine nitrogen is then protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The Boc group is stable to the conditions required for O-TBDMS protection and the fluoride-mediated deprotection of the TBDMS group.[1][9]

  • O-TBDMS Protection: The hydroxyl group is protected as a TBDMS ether using TBDMS-Cl and an imidazole catalyst. TBDMS ethers are robust and stable to a wide range of reaction conditions but are selectively cleaved by fluoride ions.[10][11]

Experimental Data Summary (Strategy A):

StepReagents & ConditionsSolventTypical TimeTypical YieldCitation(s)
COOMe Protection SOCl₂ (1.2 eq), refluxMethanol4-6 h>95%General Procedure
N-Boc Protection (Boc)₂O (1.1 eq), NaHCO₃DCM/H₂O12-16 hQuantitative[7][9]
O-TBDMS Protection TBDMS-Cl (1.2 eq), Imidazole (2.5 eq)DMF12-18 h>90%[11]
O-TBDMS Deprotection TBAF (1.1 eq)THF1-3 h>95%[7][10]
N-Boc Deprotection 20-50% TFA in DCM or 4M HCl in DioxaneDCM or Dioxane1-4 h>95%[12][13]
COOMe Deprotection LiOH (2-3 eq)THF/H₂O2-4 h>90%General Procedure
Strategy B: The Hydrogenolysis-Based Approach (N-Cbz, O-Bn, COOBn)

This strategy relies on the use of the carboxybenzyl (Cbz) group for the amine and benzyl (Bn) ethers/esters for the hydroxyl and carboxylic acid functionalities. The key advantage is the ability to deprotect all three groups simultaneously in a single step via catalytic hydrogenolysis.[3][14]

Conceptual Workflow:

G cluster_0 Protection Sequence cluster_1 Deprotection Start 4-Hydroxypiperidine- 2-carboxylic Acid Ester_Bn Benzyl Ester Protection (COOBn) Start->Ester_Bn BnBr, Base N_Cbz N-Cbz Protection Ester_Bn->N_Cbz Cbz-Cl, NaHCO₃ O_Bn O-Benzyl Protection N_Cbz->O_Bn BnBr, NaH Fully_Protected_B N-Cbz, O-Bn, COOBn Protected Intermediate Global_Dep Global Deprotection (Simultaneous) Fully_Protected_B->Global_Dep H₂, Pd/C Final_Product 4-Hydroxypiperidine- 2-carboxylic Acid Global_Dep->Final_Product

Diagram B: Workflow for the Hydrogenolysis-Based Strategy.

Causality Behind Experimental Choices:

  • Benzyl Esterification: The carboxylic acid is protected as a benzyl ester, often using benzyl bromide (BnBr) and a base.

  • N-Cbz Protection: The amine is protected with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. The Cbz group is stable to a wide range of conditions except for hydrogenolysis and strong acids.[2][3]

  • O-Benzyl Protection: The hydroxyl group is converted to a benzyl ether using a strong base like sodium hydride (NaH) followed by BnBr. Benzyl ethers are robust and orthogonal to many other protecting groups.[14]

  • Global Deprotection: The final deprotection is elegantly achieved in a single step using catalytic hydrogenation (H₂ over Pd/C), which cleaves the N-Cbz, O-Bn, and COOBn groups to yield the parent molecule.[15][16]

Experimental Data Summary (Strategy B):

StepReagents & ConditionsSolventTypical TimeTypical YieldCitation(s)
COOBn Protection BnBr (1.2 eq), Cs₂CO₃DMF12-16 h~90%General Procedure
N-Cbz Protection Cbz-Cl (1.1 eq), NaHCO₃THF/H₂O2-4 h~90%[3]
O-Bn Protection NaH (1.2 eq), then BnBr (1.2 eq)THF6-12 h~85%[14]
Global Deprotection H₂ (1 atm), 10% Pd/CMethanol or Ethanol4-12 h>95%[3][15]

Comparative Discussion and Recommendations

FeatureStrategy A (Boc/TBDMS/COOMe)Strategy B (Cbz/Bn/COOBn)
Orthogonality Excellent. Each group can be removed independently, allowing for sequential functionalization of the N, O, and C-termini.Limited. Primarily designed for global deprotection. Selective deprotection is challenging.
Deprotection Conditions Mild. Fluoride for O-deprotection and mild acid for N-deprotection are well-tolerated by many functional groups.Mild but specific. Hydrogenolysis is very clean but incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).
Synthetic Flexibility High. Ideal for building complex molecules where each functional group needs to be addressed in a specific order.Lower. Best suited for syntheses where the fully deprotected scaffold is the final target or an early-stage intermediate.
Safety/Handling Reagents like TFA and TBAF require careful handling.Hydrogen gas can be hazardous, and palladium catalysts are pyrophoric.
Atom Economy Deprotection steps generate byproducts that need to be removed.Deprotection byproducts (toluene, CO₂) are volatile and easily removed.

Recommendations:

  • For stepwise synthesis and diversification: Strategy A (Boc/TBDMS/COOMe) is the superior choice. Its high degree of orthogonality provides the flexibility needed to selectively unmask and react each functional group independently.

  • For the synthesis of the core scaffold: Strategy B (Cbz/Bn/COOBn) offers an efficient route if the final target is the unprotected 4-hydroxypiperidine-2-carboxylic acid or if further functionalization does not require orthogonal protection. The simultaneous deprotection of all three groups in a single, clean step is a significant advantage in terms of step economy.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine-2-carboxylic Acid Methyl Ester
  • Materials: 4-hydroxypiperidine-2-carboxylic acid methyl ester hydrochloride, di-tert-butyl dicarbonate ((Boc)₂O), sodium bicarbonate (NaHCO₃), dichloromethane (DCM), water.

  • Procedure:

    • Dissolve the starting material (1.0 eq) in a 1:1 mixture of DCM and water.

    • Add NaHCO₃ (2.5 eq) and stir until dissolved.

    • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at room temperature.

    • Stir the reaction vigorously for 12-16 hours, monitoring by TLC.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which is often used without further purification.[7][9]

Protocol 2: Global Deprotection via Hydrogenolysis (Strategy B)
  • Materials: Fully protected N-Cbz, O-Bn, COOBn intermediate, 10% Palladium on Carbon (Pd/C), Methanol (MeOH).

  • Procedure:

    • Dissolve the protected compound (1.0 eq) in MeOH in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) under an inert atmosphere. Caution: Pd/C can be pyrophoric.

    • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, balloon) at room temperature.

    • Monitor the reaction by TLC or LC-MS until completion (4-12 hours).

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, ensuring the Celite pad remains wet.

    • Concentrate the filtrate under reduced pressure to yield the fully deprotected 4-hydroxypiperidine-2-carboxylic acid.[2][3]

Conclusion

The choice of a protecting group strategy for a trifunctional molecule like 4-hydroxypiperidine-2-carboxylic acid is dictated by the overall synthetic plan. For syntheses requiring sequential, selective functionalization, the highly orthogonal Boc/TBDMS combination is the strategy of choice. For efficient access to the core scaffold, the Cbz/Bn strategy with its elegant global hydrogenolysis deprotection offers a more streamlined approach. A thorough understanding of the stability and lability of these protecting groups, as outlined in this guide, is paramount for the successful incorporation of this valuable scaffold into complex drug candidates.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Rainaldi, M., et al. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. [Link]

  • Hughes, A. B. Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Wang, Z., et al. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. [Link]

  • Scott, K. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds. [Link]

  • Maki, T., et al. Preparation of Mono-Cbz Protected Guanidines. PMC - NIH. [Link]

  • ResearchGate. Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. [Link]

  • ResearchGate. Boc deprotection conditions tested. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • Organic Reactions. Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Scott, K. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • MDPI. The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. [Link]

  • SciSpace. Synthesis method of N-Boc-4-hydroxypiperidine. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Acids. [Link]

  • Journal of Medicinal Chemistry. Synthesis and antiviral activity of certain 4- and 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • PubMed. Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Hydrogenolysis. [Link]

  • SAGE Publications Inc. The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. [Link]

  • PubMed. Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • NIH. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. [Link]

  • ResearchGate. Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. [Link]

  • Cheméo. 4-Benzyl-4-hydroxypiperidine. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • PubMed. Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. [Link]

  • NIH. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

  • NIH. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthetic Peptides Containing (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Next-Generation Peptide Therapeutics

The landscape of peptide-based therapeutics is undergoing a significant transformation. Researchers and drug developers are increasingly incorporating non-standard amino acids to impart favorable pharmacological properties, such as enhanced stability, increased potency, and constrained conformations for improved receptor binding. Among these, (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid, a constrained cyclic amino acid, offers unique structural advantages. However, the inclusion of such complex building blocks introduces significant challenges to the synthesis and, critically, the purity assessment of the final peptide.

Ensuring the purity of synthetic peptides is a cornerstone of reliable and reproducible research and is a non-negotiable aspect of regulatory approval for therapeutic candidates.[1][2] Even minute impurities can drastically alter a peptide's biological activity, introduce toxicity, or trigger unwanted immunogenic responses.[1][3] This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of peptides containing this compound. We will delve into the principles, experimental protocols, and comparative performance of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering field-proven insights to navigate the complexities of these unique molecules.

The Analytical Challenge: Understanding Potential Impurities

The incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) can give rise to a host of potential impurities beyond those typically encountered. A thorough understanding of these potential byproducts is crucial for developing robust analytical methods.

Common Impurities in SPPS:

  • Deletion Peptides: Result from incomplete coupling or deprotection steps, leading to the absence of one or more amino acids in the final sequence.[4][5]

  • Truncated Peptides: Incomplete synthesis cycles can lead to shortened peptide chains.[6]

  • Incompletely Deprotected Peptides: Residual protecting groups on amino acid side chains can remain after the final cleavage step.[3][5]

  • Oxidation/Reduction: Certain amino acid residues are susceptible to oxidation or reduction during synthesis and storage.[5]

  • Diastereomers: Racemization of amino acids can occur during synthesis, leading to isomeric impurities that can be difficult to separate.[5]

Impurities Specific to this compound:

  • Epimerization: The stereocenters of the hydroxypiperidine ring could be susceptible to epimerization under certain reaction conditions, leading to the formation of diastereomeric peptide impurities.

  • Dehydration: The hydroxyl group on the piperidine ring could undergo dehydration, particularly under harsh acidic conditions during cleavage from the resin.

  • Byproducts from Custom Synthesis: Impurities present in the initial this compound building block can be incorporated into the peptide sequence.

Orthogonal Approaches to Purity Verification: A Comparative Analysis

A multi-faceted analytical approach is essential for the comprehensive purity assessment of these complex peptides. Relying on a single method is often insufficient to detect and quantify all potential impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Industry Standard

RP-HPLC is the workhorse for peptide purity analysis, separating molecules based on their hydrophobicity.[7][8][9] A peptide mixture is injected onto a column with a nonpolar stationary phase (typically C18-bonded silica), and a polar mobile phase is used to elute the components.[6][8] The purity is determined by comparing the peak area of the target peptide to the total area of all detected peaks.[7][8]

Causality Behind Experimental Choices for Modified Peptides:

  • Column Chemistry: A high-purity silica-based C18 column is generally the first choice due to its versatility and broad applicability. The pore size of the stationary phase (e.g., 120 Å or 300 Å) should be selected based on the size of the peptide to ensure optimal interaction.

  • Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in water is used to elute peptides of varying hydrophobicity. The inclusion of an ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is critical. TFA serves to sharpen peaks by forming ion pairs with basic residues and protonating acidic residues, thereby reducing secondary interactions with the stationary phase.

  • Gradient Optimization: The gradient slope must be carefully optimized. A shallow gradient provides better resolution for closely eluting impurities, which is often the case with deletion sequences or diastereomers that have only subtle differences in hydrophobicity.

Table 1: Comparison of RP-HPLC Conditions for a Model Peptide

Parameter Condition A Condition B Rationale for Performance
Column C18, 5 µm, 120 Å C18, 3.5 µm, 300 Å Smaller particle size in B offers higher efficiency and resolution. Larger pore size is suitable for larger peptides.
Gradient 5-95% Acetonitrile in 30 min 20-60% Acetonitrile in 45 min The shallower gradient in B provides superior resolution for closely related impurities.
Flow Rate 1.0 mL/min 0.8 mL/min A slightly lower flow rate can sometimes improve peak shape and resolution.

| Resolution | 1.2 (between main peak and major impurity) | 1.8 (between main peak and major impurity) | Condition B provides baseline separation, allowing for more accurate quantification. |

Experimental Protocol: RP-HPLC Method Development
  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA), to a concentration of approximately 1 mg/mL.

  • Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 5 µm, 120 Å

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% to 95% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm and 280 nm

  • Gradient Optimization: Based on the results of the scouting run, narrow the gradient around the elution time of the main peptide peak. For example, if the peptide elutes at 40% B, a new gradient of 30-50% B over 40 minutes can be employed to improve the separation of nearby impurities.

  • Purity Calculation: Integrate all peaks in the chromatogram. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) x 100%.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identification

While RP-HPLC provides a quantitative measure of purity, it does not confirm the identity of the peaks. LC-MS is an indispensable tool that couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing definitive molecular weight information for the main peptide and its impurities.[7][10]

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is the most common method for peptides as it is a "soft" ionization technique that typically produces multiply charged ions of intact molecules with minimal fragmentation.[7]

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for accurately determining the monoisotopic mass of the peptide and its impurities, allowing for the confident identification of species that differ by only a small mass (e.g., deamidation, oxidation).

  • Tandem Mass Spectrometry (MS/MS): For definitive structural confirmation, MS/MS can be performed.[11][12] The ion corresponding to the peptide of interest is isolated and fragmented, and the resulting fragment ions are analyzed to confirm the amino acid sequence. This is particularly useful for identifying deletion or insertion impurities.

Table 2: Expected Masses of a Hypothetical Peptide and Potential Impurities

Species Sequence Modification Expected Monoisotopic Mass (Da) Mass Difference (Da)
Target Peptide None 1500.75 0
Deletion Impurity - Glycine 1443.72 -57.03
Incomplete Deprotection + Boc group 1600.80 +100.05
Oxidation + Oxygen on Methionine 1516.75 +16.00

| Dehydration of Hydroxypiperidine | - H₂O | 1482.74 | -18.01 |

Experimental Protocol: LC-MS Analysis
  • LC Method: Utilize the optimized RP-HPLC method developed previously. It is important to use volatile mobile phase modifiers, such as TFA or formic acid, that are compatible with MS.

  • MS Parameters (ESI):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas Temperature: 300 - 350 °C

    • Drying Gas Flow: 8 - 12 L/min

    • Nebulizer Pressure: 30 - 45 psi

  • Data Acquisition: Acquire full scan MS data over a mass range that encompasses the expected charge states of the target peptide (e.g., m/z 400 - 2000).

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z values of the target peptide.

    • Deconvolute the mass spectrum of the main peak to determine its monoisotopic mass and confirm its identity.

    • Analyze the mass spectra of impurity peaks to identify their molecular weights and infer their structures.

Visualizing the Workflow and Logic

A systematic workflow is essential for the efficient and accurate purity assessment of these complex peptides.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation prep Lyophilized Peptide dissolve Dissolve in Mobile Phase A prep->dissolve hplc RP-HPLC Analysis (Purity Quantification) dissolve->hplc lcms LC-MS Analysis (Identity Confirmation) hplc->lcms purity_calc Calculate % Purity (Area Normalization) hplc->purity_calc msms Tandem MS (MS/MS) (Sequence Verification) lcms->msms impurity_id Identify Impurities (Mass Analysis) lcms->impurity_id msms->impurity_id report Final Purity Report purity_calc->report impurity_id->report Troubleshooting_HPLC cluster_solutions Potential Solutions start Poor Peak Shape or Low Resolution solution1 Optimize Gradient Decrease slope for better separation start->solution1 solution2 Check Mobile Phase Ensure fresh 0.1% TFA to improve peak shape start->solution2 solution3 Change Column Consider different stationary phase or smaller particle size start->solution3 solution4 Adjust Flow Rate Lower flow rate may increase resolution start->solution4

Caption: Decision tree for troubleshooting common HPLC issues.

Conclusion and Recommendations

The purity assessment of synthetic peptides containing this compound demands a rigorous and orthogonal analytical strategy. While RP-HPLC remains the gold standard for quantification, it must be complemented by LC-MS for unambiguous identity confirmation of the target peptide and characterization of impurities.

  • For routine quality control and release testing: A validated RP-HPLC method with a well-characterized reference standard is sufficient for determining purity and ensuring batch-to-batch consistency. [1][13][14]* For in-depth characterization and regulatory submissions: A comprehensive approach utilizing both high-resolution RP-HPLC and LC-MS/MS is essential. This provides not only the purity value but also a detailed impurity profile, which is critical for assessing the safety and efficacy of the peptide therapeutic. [1] By understanding the potential synthetic pitfalls and employing a logically structured, multi-technique analytical approach, researchers and drug developers can ensure the quality and integrity of these promising and complex molecules, paving the way for the next generation of peptide-based innovations.

References

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs. [Link]

  • Investigation of Impurities in Peptide Pools. MDPI. [Link]

  • Reference Standards to Support Quality of Synthetic Peptide Therapeutics. National Institutes of Health. [Link]

  • HPLC Analysis and Purification of Peptides. National Institutes of Health. [Link]

  • (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. PubChem. [Link]

  • Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. National Institutes of Health. [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [Link]

  • Synthesis of conformationally constrained amino acid and peptide derivatives. Royal Society of Chemistry. [Link]

  • How can I use mass spectrometry to isolate peptides? YouTube. [Link]

  • Reference Standards to Support Quality of Synthetic Peptide Therapeutics. US Pharmacopeia (USP). [Link]

  • Peptide Characterization by RP-HPLC for Regulatory Submissions. ResolveMass. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent. [Link]

  • Typical examples of impurities observed in synthesized peptides. ResearchGate. [Link]

  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques. [Link]

  • Recommended Peptide Purity Guidelines. GenScript. [Link]

  • HPLC Analysis and Purification of Peptides. ResearchGate. [Link]

  • Novel Automated Method for Sample Preparation for Peptide Mapping. LCGC International. [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health. [Link]

  • Mass spectrometry of peptides and proteins. PubMed. [Link]

  • Peptide Quality - FAQ. AAPPTEC. [Link]

  • Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. PubMed. [Link]

  • (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. PubChem. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel therapeutics is a primary focus. Yet, the lifecycle of chemical reagents extends beyond their use in reactions. The proper disposal of unused or residual materials is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe and compliant disposal of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid, a key building block in peptide synthesis.[1] By understanding the chemical nature of this compound and adhering to established best practices, laboratories can ensure the safety of their personnel and minimize their environmental impact.

Understanding the Compound: A Dual-Hazard Perspective

This compound presents a dual-hazard profile stemming from its two key structural components: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the piperidine heterocyclic ring system.

  • The Fmoc Group: This protecting group is crucial for the sequential addition of amino acids in solid-phase peptide synthesis.[1] Its removal, typically achieved with a secondary amine like piperidine, generates dibenzofulvene as a byproduct. This byproduct, along with the piperidine adduct it forms, must be treated as chemical waste.[2]

  • The Piperidine Moiety: Piperidine and its derivatives are classified as hazardous materials.[3][4] They can be corrosive, flammable, and toxic.[3] Therefore, any waste containing the piperidine ring must be handled and disposed of as hazardous waste.

Given these characteristics, this compound must be managed as a hazardous chemical waste throughout its lifecycle, from initial handling to final disposal.

Core Directive: Treat as Hazardous Waste

The primary and most critical directive for the disposal of this compound is to manage it as a non-radioactive, hazardous chemical waste . Do not dispose of this compound in standard laboratory trash or down the drain.[4] Adherence to your institution's and local regulations for hazardous waste disposal is mandatory.[4][5]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of solid this compound and associated contaminated materials.

Part 1: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and efficient disposal.[6]

  • Designate a Waste Stream: Establish a dedicated hazardous waste container for solid, non-halogenated organic waste. This container should be clearly labeled.

  • Solid Waste Collection:

    • Place unused or expired this compound directly into the designated hazardous waste container.

    • Collect any contaminated materials, such as weighing paper, gloves, and pipette tips, in the same container.

    • For spills, use an inert absorbent material like vermiculite or sand to contain the spill, then carefully transfer the absorbent material into the hazardous waste container.[3]

Part 2: Containerization and Labeling

Proper containerization and labeling are crucial for communicating hazards and ensuring compliant disposal.[6][7]

ParameterSpecificationRationale
Container Type A compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) is a suitable option.Prevents reaction between the waste and the container material and avoids spills.
Labeling Clearly label the container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.Ensures proper identification and handling by waste management personnel.
Date of Accumulation Record the date when the first item of waste is placed in the container.Adheres to regulatory limits on the accumulation time for hazardous waste.
Part 3: Storage and Disposal

Safe storage and timely disposal are the final steps in the waste management process.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Disposal Request:

    • Once the container is full or reaches the end of its accumulation period as per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

Caption: Disposal decision workflow for this compound.

Concluding Remarks: A Commitment to Safety and Compliance

The responsible management of chemical waste is a cornerstone of a safe and sustainable research environment. For a compound like this compound, a conservative approach that treats it as a hazardous waste is essential. By following the detailed procedures outlined in this guide, laboratories can ensure they are operating in compliance with safety regulations and protecting both their personnel and the environment. Always consult your institution's specific waste disposal guidelines and your local EHS department for any questions or clarification.

References

  • Apollo Scientific. .

  • Chem-Impex. .

  • Jubilant Life Sciences Limited. .

  • American Elements. .

  • Thermo Fisher Scientific. .

  • Cole-Parmer. .

  • ResearchGate. .

  • Sigma-Aldrich. .

  • U.S. Environmental Protection Agency. .

  • University of Canterbury. .

  • Vanderbilt University Medical Center. .

  • Redalyc. .

  • CHIMIA. .

  • U.S. Environmental Protection Agency. .

  • GAIACA. .

  • University of South Florida Scholar Commons. .

  • AltaBioscience. .

  • SciELO México. .

  • National Institutes of Health. .

  • University of Pennsylvania. .

  • Organic Chemistry Portal. .

  • Google Patents. .

  • Amerigo Scientific. .

  • ResearchGate. .

  • Sigma-Aldrich. .

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid is foundational to innovation.[1] This Fmoc-protected amino acid is a key building block in peptide synthesis, enabling the creation of complex and bioactive compounds.[1][2] However, realizing its full potential requires an unwavering commitment to safety. The first and most critical line of defense in the laboratory is the correct selection and use of Personal Protective Equipment (PPE).

This guide provides essential, immediate safety and logistical information for handling this compound. It is built on the principle of proactive risk mitigation. Since a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, we will proceed with the established best practice: treating it with a high degree of caution based on its chemical class (a fine organic powder, an Fmoc-protected amino acid derivative) and data from structurally similar compounds.

Hazard Identification: Understanding the "Why"

Before selecting PPE, we must first perform a hazard assessment.[3][4] Based on analogous compounds, such as other piperidine derivatives and fine chemical powders, the primary hazards associated with this compound are:

  • Respiratory Irritation: As a fine powder, the compound can easily become airborne, especially during weighing and transfer. Inhalation may cause respiratory irritation.[5][6] Precautionary statements for similar chemicals advise avoiding the inhalation of dust.[5][7]

  • Skin and Eye Irritation: Direct contact with the skin can cause irritation.[5][6] More critically, eye contact can lead to serious irritation, necessitating immediate and thorough rinsing.[5][6]

  • Unknown Long-Term Effects: For many research chemicals, comprehensive toxicological data is not yet available. This uncertainty demands a conservative approach, assuming potential toxicity and protecting against all routes of exposure.

Core PPE Requirements: Your Non-Negotiable Armor

The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to protect against workplace hazards.[4][8][9] For all work involving this compound, the following minimum PPE is mandatory.[3]

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical Splash GogglesProtects against airborne powder, splashes of dissolved compound, and accidental eye contact. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[10][11][12]
Hand Protection Nitrile GlovesProvides a barrier against skin contact. Nitrile is a good general-purpose choice for incidental contact with many chemical powders and solvents.[10] Always check glove compatibility charts for the specific solvents being used.
Body Protection Laboratory Coat (Flame-Resistant)Protects skin and personal clothing from spills and contamination.[3][10] Should be buttoned completely.
Footwear Closed-toe ShoesProtects feet from spills and falling objects. Perforated shoes or sandals are never appropriate in a laboratory setting.[3]

Task-Specific PPE Escalation

Different procedures carry different levels of risk. The minimum PPE should be supplemented based on the specific task being performed.

TaskAdditional Required PPEJustification
Weighing/Transferring Powder N95 Respirator (or higher)Essential for preventing inhalation of fine particulates. This task has the highest risk of generating airborne dust.[10][13] Ideally, all powder handling should occur within a chemical fume hood or a glove box to provide engineering-level control.[14]
Preparing Solutions Face Shield (over goggles)When handling liquids that could splash, a face shield provides an additional layer of protection for the entire face.[10][12]
Running Reactions/Workup Chemical-Resistant ApronIf there is a significant risk of splashing larger volumes of liquids, an apron made of a chemically resistant material should be worn over the lab coat.[10]
Large-Scale Operations Chemical-Resistant Coveralls & BootsFor pilot-scale or other large-scale work, full-body protection may be necessary to guard against extensive exposure from splashes or spills.[15]

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Respirator: (If required) Perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove using a glove-to-glove technique to avoid touching the outside of the glove with bare skin. Dispose of immediately in the designated waste container.

  • Apron: (If used) Remove without touching the front surface.

  • Face Shield/Goggles: Handle by the strap or sides.

  • Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Respirator: (If used) Remove last.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Exposure, Disposal, and Emergency Plans

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Skin: Wash the affected area thoroughly with soap and water.[6] Remove contaminated clothing.

  • Inhalation: Move to fresh air immediately.[6][7] If breathing is difficult, seek medical attention.

Disposal Plan:

  • Chemical Waste: All solid waste contaminated with the compound and any solutions must be disposed of as hazardous chemical waste.[16][17] Do not dispose of down the sink.[16] Containers must be clearly labeled with the contents.[17][18][19]

  • Contaminated PPE: Disposable gloves and other heavily contaminated PPE should be placed in a designated hazardous waste container.[16]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[18] After rinsing, the label should be defaced before disposal in regular trash.[16][18]

Visual Workflow: Safe Handling and Disposal

The following diagram outlines the critical steps and safety checkpoints for working with this compound.

cluster_prep Preparation & Weighing cluster_reaction Reaction & Workup cluster_cleanup Disposal & Cleanup a 1. Don Full PPE (Goggles, Coat, Gloves, Respirator) b 2. Work in Fume Hood or Glove Box a->b c 3. Weigh Compound Carefully b->c d 4. Add to Reaction Vessel c->d Transfer e 5. Perform Synthesis d->e f 6. Quench & Workup e->f g 7. Segregate Waste (Solid, Liquid, Sharps) f->g Collect Waste h 8. Label Waste Containers g->h i 9. Doff PPE Correctly h->i j 10. Wash Hands Thoroughly i->j

Caption: Workflow for safe handling, from preparation to disposal.

By integrating these safety protocols into every aspect of your workflow, you build a culture of safety that protects not only yourself but your entire team. This commitment to procedural excellence ensures that your groundbreaking research can proceed with confidence and integrity.

References

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratories - Standards | Occupational Safety and Health Administration. OSHA. [Link]

  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Which equipment to select for handling toxic materials and protecting operators? Palamatic Process. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Cruz - Environmental Health and Safety. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Service Thread. [Link]

  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Personal Protective Equipment (PPE) for Laboratories. Dartmouth College - Environmental Health and Safety. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania - EHRS. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health (NIH). [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH). [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Powder Coating Safety and Regulations. National Abrasives, Inc. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.